molecular formula C29H26ClF6N3O14S2 B15552921 ATTO 514

ATTO 514

Cat. No.: B15552921
M. Wt: 854.1 g/mol
InChI Key: WMJHYOGNWYYQRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ATTO 514 is a useful research compound. Its molecular formula is C29H26ClF6N3O14S2 and its molecular weight is 854.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H26ClF6N3O14S2

Molecular Weight

854.1 g/mol

IUPAC Name

[9-[2-[3-carboxypropyl(methyl)carbamoyl]phenyl]-4,5-disulfo-6-(2,2,2-trifluoroethylamino)xanthen-3-ylidene]-(2,2,2-trifluoroethyl)azanium perchlorate

InChI

InChI=1S/C29H25F6N3O10S2.ClHO4/c1-38(12-4-7-21(39)40)27(41)16-6-3-2-5-15(16)22-17-8-10-19(36-13-28(30,31)32)25(49(42,43)44)23(17)48-24-18(22)9-11-20(26(24)50(45,46)47)37-14-29(33,34)35;2-1(3,4)5/h2-3,5-6,8-11,36H,4,7,12-14H2,1H3,(H,39,40)(H,42,43,44)(H,45,46,47);(H,2,3,4,5)

InChI Key

WMJHYOGNWYYQRV-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to ATTO 514 Fluorescent Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ATTO 514 fluorescent dye, a versatile tool in modern biological research. It covers the dye's fundamental properties, detailed experimental protocols for its use, and its application in various advanced imaging and analytical techniques.

Core Properties of this compound

This compound is a novel hydrophilic fluorescent label characterized by its excellent water solubility.[1][2][3] This property is highly advantageous for labeling biomolecules in aqueous environments, minimizing aggregation and non-specific binding. The dye exhibits strong absorption of light, a high fluorescence quantum yield, and exceptional thermal and photostability, making it a robust choice for a wide range of applications.[1][2][3] Its rigid molecular structure prevents the formation of isomers in solution, ensuring consistent optical properties across different solvents and temperatures.

Spectral and Photophysical Characteristics

This compound is most efficiently excited in the green region of the visible spectrum, with a suitable excitation source being the 514 nm line of an Argon-Ion laser.[2] Key quantitative data for the carboxy derivative of this compound in an aqueous solution are summarized below.

PropertyValueReference
Absorption Maximum (λabs) 511 nm[4]
Emission Maximum (λfl) 532 nm[4]
Molar Absorptivity (εmax) 115,000 M⁻¹cm⁻¹[4][5]
Fluorescence Quantum Yield (ηfl) 85%[4]
Fluorescence Lifetime (τfl) 3.9 ns[2][4]
Correction Factor (CF260) 0.21[2]
Correction Factor (CF280) 0.07[2]
Available Reactive Derivatives

This compound is commercially available in various forms, functionalized with different reactive groups to enable covalent labeling of a wide range of biomolecules.

Reactive DerivativeTarget Functional GroupApplicationReference
NHS-ester Primary Amines (-NH₂)Proteins, amino-modified oligonucleotides[2]
Maleimide Sulfhydryls/Thiols (-SH)Cysteine residues in proteins[2]
Azide/Alkyne Alkyne/AzideClick Chemistry[2]
Phalloidin F-actinStaining of the actin cytoskeleton[2]
Biotin Avidin/StreptavidinSecondary detection systems[2]
Hydrazide Aldehydes/KetonesGlycoproteins, polysaccharides[2]
Iodoacetamide Sulfhydryls/Thiols (-SH)Cysteine residues in proteins[2]

Experimental Protocols

Detailed methodologies for common labeling procedures and applications are provided below.

Protein Labeling with this compound NHS-ester

This protocol describes the labeling of primary amines in proteins.

Materials:

  • Protein solution (2 mg/mL in amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound NHS-ester

  • Anhydrous, amine-free DMSO or DMF

  • Gel permeation chromatography column (e.g., Sephadex G-25)

  • Equilibration buffer (e.g., PBS, pH 7.2)

Procedure:

  • Protein Preparation: Dissolve the protein in the bicarbonate buffer. If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against PBS.

  • Dye Solution Preparation: Immediately before use, dissolve the this compound NHS-ester in DMSO or DMF to a concentration of 2 mg/mL.

  • Labeling Reaction: While gently stirring, add a two-fold molar excess of the reactive dye solution to the protein solution. For an antibody, this typically corresponds to adding 10 µL of the dye solution to 1 mL of the protein solution.

  • Incubation: Incubate the reaction for 30 to 60 minutes at room temperature with constant stirring.

  • Purification: Separate the labeled protein from unreacted dye using a gel permeation chromatography column equilibrated with PBS. The first colored band to elute is the labeled protein.

Protein Labeling with this compound Maleimide

This protocol is for labeling sulfhydryl groups on proteins.

Materials:

  • Protein solution (50-100 µM in a suitable buffer, pH 7.0-7.5, e.g., 10-100 mM phosphate, Tris, or HEPES)

  • This compound maleimide

  • Anhydrous, amine-free DMSO or DMF

  • Gel permeation chromatography column (e.g., Sephadex G-25, preferably 30 cm in length for hydrophilic dyes)

  • Equilibration buffer (e.g., PBS, pH 7.4)

Procedure:

  • Protein Preparation: Dissolve the protein in the appropriate buffer at room temperature. If targeting disulfide bonds, they must first be reduced to thiol groups using an agent like TCEP or DTT, followed by removal of the reducing agent.

  • Dye Solution Preparation: Immediately before use, prepare a 10-20 mM stock solution of this compound maleimide in DMSO or DMF.

  • Labeling Reaction: Add a 10-20 molar excess of the maleimide solution to the protein solution while stirring.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C in the dark.

  • Purification: Purify the conjugate using a gel permeation chromatography column as described for the NHS-ester labeling.

Staining of F-actin with this compound Phalloidin

This protocol is for visualizing the actin cytoskeleton in fixed and permeabilized cells.

Materials:

  • This compound Phalloidin

  • Methanol, DMSO, or DMF for stock solution

  • PBS

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

Procedure:

  • Stock Solution: Reconstitute the lyophilized this compound phalloidin in 100 µL of methanol, DMSO, or DMF.

  • Cell Preparation: Grow cells on coverslips. Fix the cells with the fixation solution for 10-15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and then permeabilize with the permeabilization buffer for 5-10 minutes.

  • Blocking: Wash with PBS and block with the blocking solution for 30 minutes to reduce nonspecific binding.

  • Staining: Dilute the phalloidin stock solution (e.g., 5 µL in 500 µL of PBS or blocking solution) and incubate with the cells for 20-30 minutes at room temperature, protected from light.

  • Washing and Mounting: Wash the cells several times with PBS and mount the coverslip on a microscope slide with an appropriate mounting medium.

Applications in Research and Drug Development

This compound is a valuable tool in a variety of advanced applications.

High-Resolution and Super-Resolution Microscopy

Due to its high photostability and brightness, this compound is well-suited for high-resolution imaging techniques such as PALM, dSTORM, and STED.[2][3] These methods overcome the diffraction limit of light, allowing for the visualization of cellular structures at the nanoscale.

Flow Cytometry

This compound-conjugated antibodies are frequently used in flow cytometry for the identification and quantification of specific cell populations.[2][3] Its bright fluorescence allows for clear distinction between positive and negative cell populations.

Immunofluorescence

In immunofluorescence, this compound-labeled antibodies are used to visualize the localization of specific proteins within fixed cells and tissues. This technique is fundamental in cell biology for understanding protein distribution and function.

Visualizing Workflows and Pathways

Experimental Workflows

The following diagrams illustrate the general workflows for protein labeling and subsequent use in fluorescence microscopy.

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Protein Protein Solution (Amine- or Thiol-containing) Mixing Mix Protein and Dye Protein->Mixing Dye This compound Reactive Dye (NHS-ester or Maleimide) Dye->Mixing Incubation Incubate (Room Temp or 4°C) Mixing->Incubation Purify Gel Permeation Chromatography Incubation->Purify LabeledProtein This compound-Labeled Protein Conjugate Purify->LabeledProtein MicroscopyWorkflow start Labeled Antibody (this compound conjugate) primary_inc Incubate with Labeled Primary Antibody start->primary_inc fix_perm Fix and Permeabilize Cells blocking Block Non-specific Sites fix_perm->blocking blocking->primary_inc wash1 Wash primary_inc->wash1 mount Mount on Slide wash1->mount image Fluorescence Microscopy (e.g., Confocal, STED) mount->image GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_trafficking Receptor Trafficking Ligand This compound-Ligand GPCR GPCR Ligand->GPCR Binding & Activation G_Protein G Protein GPCR->G_Protein Activation ClathrinPit Clathrin-coated Pit GPCR->ClathrinPit Internalization Effector Effector Enzyme G_Protein->Effector SecondMessenger Second Messenger Effector->SecondMessenger KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade CellularResponse Cellular Response KinaseCascade->CellularResponse Endosome Endosome ClathrinPit->Endosome Recycling Recycling to Membrane Endosome->Recycling Degradation Lysosomal Degradation Endosome->Degradation Recycling->GPCR

References

ATTO 514 chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ATTO 514 is a hydrophilic fluorescent dye belonging to the rhodamine family of dyes.[1] It is characterized by its excellent water solubility, strong absorption, high fluorescence quantum yield, and exceptional photostability and thermal stability.[2][3][4][5][6] These properties make this compound a versatile and robust fluorescent label for a wide range of applications in life sciences research. Its fluorescence is most efficiently excited in the 510 nm to 535 nm range, making the 514 nm line of an Argon-Ion laser a suitable excitation source.[2][3]

This dye is highly suitable for advanced microscopy techniques, including single-molecule detection (SMD), PALM, dSTORM, and STED, as well as for applications like flow cytometry (FACS) and fluorescence in-situ hybridization (FISH).[2][3][6] this compound is available with a variety of reactive groups, such as NHS-ester, maleimide, and azide, allowing for the covalent labeling of a wide array of biomolecules, including proteins and nucleic acids.[2][]

Chemical Structure and Properties

This compound is a patented fluorescent marker distinguished by a trifluoroethyl substituent on each amino group of the rhodamine chromophore.[1] These strongly electron-withdrawing groups shift the absorption and fluorescence spectra to shorter wavelengths by about 20 nm compared to similar rhodamine dyes like ATTO 532.[1]

Chemical Structure of this compound (Carboxy form)

alt text

Physicochemical and Spectroscopic Properties

The key quantitative properties of this compound are summarized in the table below. These values are typically for the carboxy derivative measured in an aqueous solution (PBS, pH 7.4).[2]

PropertyValueReferences
Molecular Weight (Carboxy) 868 g/mol [6]
Molecular Weight (NHS-ester) 1111 g/mol [2]
Molecular Weight (Maleimide) 990 g/mol [2][5]
Absorption Maximum (λabs) 511 nm[3][5][6][8]
Emission Maximum (λfl) 532 - 533 nm[3][5][6][8]
Molar Extinction Coefficient (εmax) 1.15 x 105 M-1cm-1[3][5][6][8]
Fluorescence Quantum Yield (ηfl) 85 %[3][5][6][8]
Fluorescence Lifetime (τfl) 3.9 ns[2][3][5]
Correction Factor (CF260) 0.21[2][3][5]
Correction Factor (CF280) 0.07[2][3][5]
Net Electrical Charge -1

Experimental Protocols

This compound can be conjugated to biomolecules through various reactive derivatives. Below are detailed protocols for common labeling strategies.

Protocol 1: Amine Labeling with this compound NHS-ester

This protocol details the labeling of proteins via primary amines (e.g., lysine residues). The optimal pH for this reaction is between 8.0 and 9.0.[9]

Materials:

  • Protein solution (2 mg/mL in amine-free buffer)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3[9][10]

  • This compound NHS-ester

  • Anhydrous, amine-free DMSO or DMF[9][10]

  • Gel permeation chromatography column (e.g., Sephadex™ G-25)[9][10]

  • Elution Buffer (e.g., PBS, pH 7.2)[10]

Methodology:

  • Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2 mg/mL.[10] Ensure the buffer is free of amine-containing substances like Tris or glycine.[9][10] If the protein is in an incompatible buffer, perform dialysis against PBS and then adjust the pH to 8.3.[9][10]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound NHS-ester in anhydrous DMSO or DMF to a concentration of 2 mg/mL.[10]

  • Conjugation Reaction: Add a two-fold molar excess of the reactive dye solution to the protein solution while stirring.[10] For a typical antibody, this corresponds to adding approximately 10 µl of dye solution per 1 ml of protein solution.[10]

  • Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature with constant or repeated stirring.[10]

  • Purification: Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex™ G-25).[9][10] Equilibrate the column with PBS (pH 7.2) and elute the conjugate with the same buffer. The first colored, fluorescent band to elute is the labeled protein.[10]

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification p_prep Prepare Protein in Labeling Buffer (pH 8.3) mix Mix Protein and Dye Solutions p_prep->mix d_prep Dissolve this compound NHS-ester in DMSO/DMF d_prep->mix incubate Incubate 30-60 min at Room Temperature mix->incubate gpc Gel Permeation Chromatography (Sephadex G-25) incubate->gpc collect Collect Labeled Protein Conjugate gpc->collect

Workflow for protein labeling using this compound NHS-ester.
Protocol 2: Thiol Labeling with this compound Maleimide

This protocol is for labeling sulfhydryl (thiol) groups, such as those on cysteine residues. Maleimides are highly selective for thiols at a neutral pH (7.0-7.5).[11]

Materials:

  • Protein solution (50-100 µM)

  • Reaction Buffer: 10-100 mM phosphate, Tris, or HEPES, pH 7.0-7.5

  • (Optional) Reducing agent: DTT or TCEP, to reduce disulfide bonds

  • This compound Maleimide

  • Anhydrous DMSO

  • Gel filtration column (e.g., Sephadex™ G-25)

Methodology:

  • Prepare Protein Solution: Dissolve the protein at 50-100 µM in the reaction buffer.

  • (Optional) Reduce Disulfides: If necessary, treat the protein with a 10-fold molar excess of a reducing agent like TCEP to expose free thiol groups. If DTT is used, it must be removed by dialysis before adding the dye.

  • Prepare Dye Stock Solution: Immediately prior to use, prepare a 10-20 mM stock solution of this compound maleimide in anhydrous DMSO. Protect the solution from light.

  • Conjugation Reaction: While stirring, add the dye stock solution to the protein solution to achieve a 10- to 20-fold molar excess of dye over protein.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.

  • (Optional) Quench Reaction: Add a low molecular weight thiol (e.g., glutathione) to consume any excess maleimide reagent.

  • Purification: Separate the labeled protein from free dye using a gel filtration column as described in the NHS-ester protocol. For very hydrophilic dyes like this compound, a longer column (30 cm) may improve separation.[9][11]

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification p_prep Prepare Protein in Reaction Buffer (pH 7.0-7.5) reduce Optional: Reduce Disulfides (TCEP/DTT) p_prep->reduce mix Mix Protein and Dye Solutions reduce->mix d_prep Dissolve this compound Maleimide in DMSO d_prep->mix incubate Incubate 2h (RT) or Overnight (4°C) mix->incubate gpc Gel Permeation Chromatography incubate->gpc collect Collect Thiol-Labeled Protein Conjugate gpc->collect

Workflow for protein labeling using this compound Maleimide.
Protocol 3: Labeling via Click Chemistry with this compound Azide/Alkyne

This protocol describes the copper(I)-catalyzed Huisgen cycloaddition, a highly specific reaction between an azide and an alkyne group.[12] The example below is for labeling an alkyne-modified oligonucleotide with this compound azide.

Materials:

  • Alkyne-modified oligonucleotide (e.g., 5 nmol)

  • This compound azide

  • Solvent: DMSO/t-BuOH (1:1)[12]

  • Catalyst Solution (prepare fresh): Copper(I) source, ligand, and reducing agent.

Methodology:

  • Prepare Oligonucleotide Solution: Dissolve the alkyne-modified oligonucleotide in water to a concentration of 2 mM.[12]

  • Prepare Dye Solution: Dissolve 1.0 mg of this compound azide in a DMSO/t-BuOH (1:1) mixture to create a 50 mM stock solution.[12]

  • Set up Reaction: In a reaction vial, combine 5 µl of the oligonucleotide solution (10 nmol) with a 2- to 10-fold molar excess of the this compound azide solution.[12] The reaction is most efficient when reagent concentrations are high.[12]

  • Initiate Reaction: Add freshly prepared catalyst solution to the vial and mix thoroughly.

  • Incubation: Incubate for 3 hours at 25°C. The reaction can be accelerated by increasing the temperature to 40-45°C, which typically reduces the reaction time to 30 minutes.[12]

  • Purification: Purify the labeled oligonucleotide from the reaction mixture. For oligonucleotides, this is often achieved by ethanol precipitation.[12] Add 0.3 M sodium acetate, precipitate with cold ethanol, centrifuge to pellet the conjugate, wash with cold ethanol, and dry the final product.[12]

G cluster_prep Preparation cluster_react Click Reaction cluster_purify Purification oligo_prep Dissolve Alkyne-Oligo in Water mix Combine Oligo, Dye, and Catalyst oligo_prep->mix dye_prep Dissolve this compound Azide in DMSO/t-BuOH dye_prep->mix cat_prep Prepare Fresh Catalyst Solution cat_prep->mix incubate Incubate 3h (25°C) or 30 min (40°C) mix->incubate precip Ethanol Precipitation incubate->precip collect Collect Labeled Oligonucleotide precip->collect

Workflow for oligonucleotide labeling via Click Chemistry.

References

ATTO 514: A Comprehensive Technical Guide to its Spectroscopic Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 514 is a hydrophilic fluorescent dye belonging to the rhodamine family. It is characterized by its excellent water solubility, high fluorescence quantum yield, and exceptional photostability.[1][2][3][4] These properties make it a versatile and robust tool for a wide range of fluorescence-based biological applications, including fluorescence microscopy, flow cytometry, and single-molecule detection.[1][3][4] This technical guide provides an in-depth overview of the excitation and emission spectra of this compound, detailed experimental protocols for its use, and a summary of its key photophysical properties.

Photophysical Properties of this compound

The core photophysical characteristics of this compound (carboxy derivative) in an aqueous solution (PBS, pH 7.4) are summarized in the table below. These parameters are crucial for designing and optimizing fluorescence experiments.

PropertyValueReference
Excitation Maximum (λex) 511 nm[3]
Emission Maximum (λem) 532 nm[3]
Molar Extinction Coefficient (εmax) 1.15 x 10^5 M-1 cm-1[3]
Fluorescence Quantum Yield (ΦF) 0.85[3]
Fluorescence Lifetime (τfl) 3.9 ns[3]
Correction Factor (CF260) 0.21[3]
Correction Factor (CF280) 0.07[3]

Spectral Properties in Different Environments

Solvent Effects:

In a mixture of water and methanol (1:1) with 0.1% perchloric acid, the absorption maximum of this compound is reported to be in the range of 511-517 nm. Generally, for rhodamine dyes, the absorption and emission spectra can exhibit shifts depending on the polarity of the solvent.[5]

pH Effects:

The fluorescence of rhodamine dyes can be sensitive to pH. For some rhodamines, a decrease in pH can lead to protonation of the xanthene ring, which may affect the absorption and emission spectra. While specific data for this compound is limited, it is advisable to maintain a stable and appropriate pH in experiments to ensure reproducible results. The standard photophysical data is typically measured in PBS at pH 7.4.[1]

Experimental Protocols

This compound is available with various reactive groups for covalent labeling of biomolecules. The two most common derivatives are the N-hydroxysuccinimide (NHS) ester for labeling primary amines and the maleimide for labeling free thiols.

Protocol 1: Labeling of Proteins with this compound NHS Ester

This protocol is a general guideline for labeling proteins with amine-reactive this compound NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound NHS ester

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Procedure:

  • Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of any primary amine-containing substances like Tris or glycine.

  • Dye Solution Preparation: Immediately before use, dissolve the this compound NHS ester in DMF or DMSO to a concentration of 1-10 mg/mL.

  • Labeling Reaction: Add the reactive dye solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized for each specific protein but a starting point of a 5-10 fold molar excess of dye is recommended.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS). The first colored band to elute is the labeled protein.

  • Determination of Degree of Labeling (DOL): The DOL can be calculated from the absorbance of the labeled protein at 280 nm and 511 nm using the following formula:

    DOL = (A_max × ε_protein) / [(A_280 - A_max × CF_280) × ε_dye]

    Where:

    • A_max is the absorbance at 511 nm.

    • A_280 is the absorbance at 280 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_dye is the molar extinction coefficient of this compound at 511 nm (115,000 M-1 cm-1).

    • CF_280 is the correction factor for the dye's absorbance at 280 nm (0.07).

Protocol 2: Labeling of Proteins with this compound Maleimide

This protocol provides a general procedure for labeling proteins with thiol-reactive this compound maleimide.

Materials:

  • Protein of interest containing free thiol groups in a suitable buffer (e.g., PBS, pH 6.5-7.5)

  • This compound maleimide

  • Anhydrous, amine-free DMF or DMSO

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • (Optional) Reducing agent such as DTT or TCEP if disulfide bonds need to be reduced.

Procedure:

  • Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL. If necessary, reduce disulfide bonds with a reducing agent and subsequently remove the reducing agent before adding the dye.

  • Dye Solution Preparation: Immediately before use, dissolve the this compound maleimide in DMF or DMSO to a concentration of 1-10 mg/mL.

  • Labeling Reaction: Add the reactive dye solution to the protein solution. A 10-20 fold molar excess of dye over protein is a common starting point for optimization.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column as described in the NHS ester protocol.

Experimental Workflows

This compound is frequently used in immunofluorescence and flow cytometry. The following diagrams illustrate the general workflows for these techniques.

immunofluorescence_workflow start Start: Cells on Coverslip fixation Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., BSA or serum) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash Steps primary_ab->wash1 secondary_ab This compound-conjugated Secondary Antibody Incubation wash1->secondary_ab wash2 Wash Steps secondary_ab->wash2 mounting Mounting on Microscope Slide wash2->mounting imaging Fluorescence Microscopy (Excitation ~511 nm, Emission ~532 nm) mounting->imaging

Immunofluorescence Workflow with this compound

flow_cytometry_workflow start Start: Single Cell Suspension blocking Blocking (e.g., Fc block) start->blocking staining Staining with this compound-conjugated Antibody blocking->staining wash Wash and Resuspend staining->wash analysis Flow Cytometer Analysis (Laser excitation, e.g., 488 nm or 514 nm) wash->analysis data_acquisition Data Acquisition analysis->data_acquisition gating Gating and Population Analysis data_acquisition->gating

Flow Cytometry Workflow with this compound

Conclusion

This compound is a high-performance fluorescent dye with properties that make it an excellent choice for a variety of bio-imaging and analytical applications. Its strong absorption, high quantum yield, and good photostability, combined with its hydrophilicity, ensure bright and specific labeling in aqueous environments. The provided protocols and workflows serve as a starting point for researchers to incorporate this versatile fluorophore into their experimental designs. Further optimization of labeling conditions and experimental parameters is recommended to achieve the best results for specific applications.

References

ATTO 514: A Technical Guide to Quantum Yield and Brightness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the photophysical properties of the fluorescent dye ATTO 514, with a focus on its quantum yield and brightness. This document details the core photophysical parameters, provides a detailed experimental protocol for quantum yield determination, and illustrates key experimental workflows.

Core Photophysical Properties of this compound

This compound is a hydrophilic fluorescent label known for its excellent water solubility, strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability.[1][2][3][4] These characteristics make it highly suitable for a range of applications, including single-molecule detection, high-resolution microscopy (such as PALM, dSTORM, and STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2][3][4] The fluorescence of this compound is most efficiently excited in the 510 nm to 535 nm range, making the 514 nm line of an Argon-Ion laser a suitable excitation source.[1][2][3]

The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. This compound's high values for both parameters contribute to its strong fluorescence signal, making it ideal for high-sensitivity detection.

Quantitative Data Summary

The key photophysical parameters of this compound (carboxy derivative in aqueous solution, e.g., PBS pH 7.4) are summarized in the table below.[2][4][5]

ParameterValueReference
Absorption Maximum (λabs) 511 nm[1][3][4][6][7]
Emission Maximum (λfl) 532 nm[1][3][4][6][7]
Molar Extinction Coefficient (εmax) 115,000 M-1cm-1[1][4][6][7]
Fluorescence Quantum Yield (ηfl) 85% (0.85)[1][3][4][6][7]
Fluorescence Lifetime (τfl) 3.9 ns[1][3][4][7]
Correction Factor (CF260) 0.21[1][2][7]
Correction Factor (CF280) 0.07[1][2][4]

Experimental Protocol: Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The comparative method, also known as the relative method, is the most common approach for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known, well-characterized quantum yield.

Principle

Solutions of the standard and the test sample with identical absorbance at the same excitation wavelength are assumed to absorb the same number of photons. Therefore, a simple ratio of the integrated fluorescence intensities of the two solutions, after correcting for the refractive index of the solvents, will yield the ratio of their quantum yields.

The quantum yield of the unknown sample (ΦX) is calculated using the following equation:

ΦX = ΦST * (IX / IST) * (AST / AX) * (ηX2 / ηST2)

Where:

  • ΦST is the fluorescence quantum yield of the standard.

  • IX and IST are the integrated fluorescence intensities of the sample and the standard, respectively.

  • AX and AST are the absorbances of the sample and the standard at the excitation wavelength, respectively.

  • ηX and ηST are the refractive indices of the sample and standard solutions, respectively.

A more accurate approach involves preparing a series of dilutions for both the sample and the standard and plotting the integrated fluorescence intensity versus absorbance. The slope (gradient) of these plots is then used in the calculation:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where GradX and GradST are the gradients of the plots for the sample and the standard.

Materials and Equipment
  • Spectrofluorometer: Capable of recording corrected emission spectra.

  • UV-Vis Spectrophotometer: To measure absorbance.

  • Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.

  • This compound Sample: (e.g., this compound, carboxy) of high purity.

  • Quantum Yield Standard: A well-characterized fluorophore with a known quantum yield that absorbs and emits in a similar spectral region to this compound. Rhodamine 6G in ethanol (ΦF ≈ 0.95) is a suitable standard.

  • Solvent: Spectroscopic grade solvent (e.g., phosphate-buffered saline (PBS) for this compound, ethanol for Rhodamine 6G). The solvent must be free of fluorescent impurities.

  • Volumetric Glassware: For accurate preparation of solutions.

Detailed Methodology
  • Selection of Excitation Wavelength: Choose an excitation wavelength where both the this compound sample and the Rhodamine 6G standard have significant absorbance, and where the absorbance can be accurately measured. For this compound, an excitation wavelength of 488 nm is suitable.

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of this compound in PBS (pH 7.4).

    • Prepare a concentrated stock solution of the Rhodamine 6G standard in ethanol.

  • Preparation of Dilutions:

    • From the stock solutions, prepare a series of five dilutions for both the this compound sample and the Rhodamine 6G standard.

    • The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the chosen excitation wavelength to minimize inner filter effects.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard.

    • Record the absorbance value at the selected excitation wavelength (488 nm) for each solution.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer to 488 nm.

    • Set the excitation and emission slit widths to be identical for all measurements.

    • Record the corrected fluorescence emission spectrum for each dilution of the this compound sample and the Rhodamine 6G standard. The emission range should cover the entire fluorescence band of each dye (e.g., 500-700 nm).

    • Record the emission spectrum of a solvent blank (PBS and ethanol) for background subtraction.

  • Data Analysis:

    • For each recorded emission spectrum, subtract the corresponding solvent blank spectrum.

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.

    • Create two separate plots: one for this compound and one for Rhodamine 6G, with integrated fluorescence intensity on the y-axis and absorbance at the excitation wavelength on the x-axis.

    • Perform a linear regression for each data set to obtain the slope (gradient, Grad) of the line. The plot should be linear, confirming the absence of significant inner filter effects.

    • Using the calculated gradients and the known quantum yield of the standard, calculate the quantum yield of this compound using the formula provided above. Remember to include the square of the refractive indices of the solvents (η for PBS ≈ 1.334, η for ethanol ≈ 1.361).

Visualizations

Experimental Workflow for Quantum Yield Determination

G cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare this compound Stock (in PBS) dilute_sample Create Serial Dilutions of this compound prep_sample->dilute_sample prep_std Prepare Standard Stock (e.g., Rhodamine 6G in Ethanol) dilute_std Create Serial Dilutions of Standard prep_std->dilute_std abs_measure Measure Absorbance (UV-Vis Spectrophotometer) dilute_sample->abs_measure Abs < 0.1 dilute_std->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure Same Solutions integrate Integrate Fluorescence Intensity fluor_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield using Slopes and Refractive Indices plot->calculate

Caption: Workflow for determining fluorescence quantum yield using the comparative method.

Direct Immunofluorescence Experimental Workflow

G start Start: Cells/Tissue Sample fix Fixation (e.g., Paraformaldehyde) start->fix perm Permeabilization (e.g., Triton X-100) fix->perm block Blocking (e.g., BSA or Serum) perm->block antibody Primary Antibody Incubation (Labeled with this compound) block->antibody wash1 Wash (e.g., PBS-T) antibody->wash1 mount Mounting (with Antifade Reagent) wash1->mount image Fluorescence Microscopy (Ex: ~514 nm, Em: ~532 nm) mount->image

Caption: Workflow for a direct immunofluorescence staining protocol using an this compound-conjugated primary antibody.

References

ATTO 514: An In-Depth Technical Guide to Photostability and Photobleaching

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ATTO 514 is a hydrophilic fluorescent label known for its exceptional water solubility, strong absorption, and high fluorescence quantum yield.[1][2][3][4] This guide provides a detailed overview of the photophysical properties of this compound, with a focus on its photostability and photobleaching characteristics. It includes key quantitative data, detailed experimental protocols for its application, and visualizations of relevant workflows to aid in experimental design and data interpretation.

Core Photophysical and Photochemical Properties

This compound is characterized by its robust performance in a variety of applications, from single-molecule detection to high-resolution microscopy.[1][2][3][4] Its excellent thermal and photostability make it a reliable choice for demanding imaging experiments.[1][2][3][4]

PropertyValueSource(s)
Excitation Maximum (λ_ex)511 nm (in PBS, pH 7.4)[1][5][6]
Emission Maximum (λ_em)532 nm (in PBS, pH 7.4)[5][6]
Molar Extinction Coefficient (ε_max)115,000 M⁻¹cm⁻¹[5][6]
Fluorescence Quantum Yield (Φ_f)85%[5]
Fluorescence Lifetime (τ_fl)3.9 ns[1]
Recommended Excitation Source514 nm line of an Argon-Ion laser[1][2]

Photostability and Photobleaching Rates

Factors Influencing Photostability:

  • Excitation Light Intensity: Higher laser power leads to faster photobleaching.

  • Oxygen Concentration: The presence of molecular oxygen can accelerate photobleaching through the formation of reactive oxygen species.

  • Buffer Composition: The chemical environment, including the presence of antifading agents (e.g., Trolox, ascorbic acid), can significantly impact photostability.

  • Local Environment: The molecular environment surrounding the fluorophore, such as conjugation to a protein or intercalation into DNA, can also affect its photostability.

Experimental Protocol for Assessing Photostability (General Approach):

A common method for quantifying photostability involves immobilizing the fluorophore and imaging it over time with a fluorescence microscope under constant illumination.

  • Sample Preparation:

    • Immobilize this compound-labeled molecules (e.g., proteins, DNA) on a glass coverslip. This can be achieved through biotin-streptavidin interactions or other surface chemistries.

    • The sample should be in a well-defined buffer, with or without antifading agents, to assess their effect.

  • Image Acquisition:

    • Use a fluorescence microscope (e.g., confocal or total internal reflection fluorescence - TIRF) equipped with a suitable laser for excitation (e.g., 514 nm).

    • Acquire a time-lapse series of images of the immobilized molecules under continuous illumination. It is crucial to keep the laser power constant throughout the experiment.

  • Data Analysis:

    • Measure the fluorescence intensity of individual molecules or regions of interest over time.

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the decay curve to an exponential function (single or double exponential) to determine the photobleaching half-life (t₁/₂).

Experimental Workflows and Applications

This compound is a versatile dye used in a range of applications. Below are detailed workflows for some of its common uses.

Visualizing the Actin Cytoskeleton with this compound-Phalloidin

This compound conjugated to phalloidin is a high-affinity probe for filamentous actin (F-actin), enabling high-resolution imaging of the cytoskeleton in fixed cells.[7][8][9]

G Workflow for F-Actin Staining with this compound-Phalloidin A Cell Culture and Fixation (e.g., 4% Paraformaldehyde) B Permeabilization (e.g., 0.1% Triton X-100 in PBS) A->B C Blocking (Optional) (e.g., 1% BSA in PBS) B->C D Staining with this compound-Phalloidin C->D E Washing (e.g., 3x with PBS) D->E F Mounting and Imaging E->F

Caption: F-Actin Staining Workflow.

Detailed Protocol for F-Actin Staining:

  • Cell Culture: Grow cells on glass coverslips to the desired confluency.

  • Fixation: Fix the cells with 3-4% methanol-free formaldehyde in PBS for 10-20 minutes at room temperature.[7]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature. This step is crucial for allowing the phalloidin conjugate to enter the cell.[7]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Incubate the cells with a working solution of this compound-phalloidin (typically 1:100 to 1:1000 dilution of a stock solution in PBS containing 1% BSA) for 30-60 minutes at room temperature, protected from light.[7]

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound conjugate.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the stained F-actin using a fluorescence microscope with excitation and emission filters appropriate for this compound.

Investigating DNA-Protein Interactions with this compound-Labeled Oligonucleotides

This compound can be conjugated to oligonucleotides to study their interactions with DNA-binding proteins using techniques like electrophoretic mobility shift assays (EMSA) or fluorescence polarization/anisotropy.[6][10]

G Workflow for DNA-Protein Interaction Assay cluster_0 Probe Preparation cluster_1 Binding Reaction and Analysis A Synthesize Oligonucleotide with Amine Modification B Conjugate this compound-NHS Ester to Amine-Modified Oligo C Purify Labeled Oligonucleotide (e.g., HPLC) D Incubate Labeled Oligo with DNA-Binding Protein C->D E Analyze Binding (e.g., EMSA or Fluorescence Anisotropy) F Data Analysis to Determine Binding Affinity (Kd)

Caption: DNA-Protein Interaction Workflow.

Detailed Protocol for Fluorescence Anisotropy-Based DNA-Protein Interaction Assay:

  • Probe Preparation:

    • Synthesize a single-stranded DNA oligonucleotide containing the putative protein binding site and a 5' or 3' amine modification.

    • Conjugate the amine-modified oligonucleotide with this compound NHS ester according to the manufacturer's protocol.

    • Purify the this compound-labeled oligonucleotide using reverse-phase HPLC to remove unconjugated dye and unlabeled DNA.

  • Binding Assay:

    • Prepare a series of dilutions of the DNA-binding protein in a suitable binding buffer.

    • In a microplate, mix a constant, low concentration of the this compound-labeled oligonucleotide with the different concentrations of the protein.

    • Incubate the reactions at the desired temperature to allow binding to reach equilibrium.

  • Fluorescence Anisotropy Measurement:

    • Measure the fluorescence anisotropy of each reaction using a plate reader equipped with polarization filters. Excite the sample with vertically polarized light at ~510 nm and measure the emission intensity of both vertically and horizontally polarized light at ~535 nm.

  • Data Analysis:

    • Plot the change in fluorescence anisotropy as a function of the protein concentration.

    • Fit the binding curve to a suitable model (e.g., a one-site binding model) to determine the dissociation constant (Kd), which is a measure of the binding affinity.

Monitoring Kinase Activity with a FRET-Based Biosensor

This compound can be used as an acceptor fluorophore in Förster Resonance Energy Transfer (FRET)-based biosensors to monitor the activity of enzymes like kinases in living cells.[4][11][12] A typical kinase biosensor consists of a donor fluorophore, a kinase-specific substrate peptide, a phosphoamino-acid binding domain, and an acceptor fluorophore (this compound).

G Signaling Pathway for a FRET-Based Kinase Biosensor cluster_0 Inactive State cluster_1 Active State A Biosensor (Open Conformation) Donor and this compound are separated B Low FRET A->B No Kinase Activity C Kinase Phosphorylates Substrate Peptide D Phosphoamino-acid Binding Domain Binds Phosphorylated Substrate C->D E Biosensor (Closed Conformation) Donor and this compound in proximity D->E F High FRET E->F C_outside Active Kinase C_outside->C

Caption: Kinase Activity Biosensor Mechanism.

Experimental Workflow for Monitoring Kinase Activity:

  • Biosensor Delivery: Introduce the FRET-based kinase biosensor into living cells. This can be done by transfecting cells with a plasmid encoding the biosensor or by microinjecting the purified biosensor protein.

  • Live-Cell Imaging:

    • Culture the cells in an imaging chamber on a fluorescence microscope equipped for live-cell imaging (with environmental control).

    • Acquire images in two channels: the donor channel (excitation of the donor, emission of the donor) and the FRET channel (excitation of the donor, emission of the acceptor, this compound).

  • Stimulation: Treat the cells with a stimulus (e.g., a growth factor or drug) that is known to activate the kinase of interest.

  • Time-Lapse Imaging: Acquire a time-lapse series of images in both the donor and FRET channels to monitor the change in FRET over time.

  • Data Analysis:

    • Calculate the FRET ratio (acceptor intensity / donor intensity) for each cell or region of interest at each time point.

    • An increase in the FRET ratio indicates an increase in kinase activity.

    • Plot the change in FRET ratio over time to visualize the kinetics of kinase activation.

References

ATTO 514: A Technical Guide to Water Solubility and Hydrophilicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the water solubility and hydrophilic characteristics of the fluorescent dye ATTO 514. It is designed to offer researchers, scientists, and professionals in drug development a comprehensive understanding of this fluorophore's properties, supported by its physicochemical data and generalized experimental protocols.

Introduction to this compound

This compound is a fluorescent label belonging to the rhodamine dye family.[1][2] It is characterized by its strong absorption, high fluorescence quantum yield, and exceptional photostability and thermal stability.[3][4][5][6][7] A key feature of this compound, consistently highlighted by manufacturers, is its excellent water solubility and hydrophilic nature.[1][3][4][5][6][7][8][9][10] These properties make it highly suitable for a wide range of biological applications, including high-resolution microscopy (such as PALM, dSTORM, and STED), single-molecule detection, flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[3][4][5][6][7] The dye is most efficiently excited between 510 and 535 nm, making the 514 nm line of an Argon-Ion laser a suitable excitation source.[3][5][6][7]

Physicochemical and Optical Properties

The optical and physical characteristics of the carboxy derivative of this compound in an aqueous solution are summarized below. These properties contribute to its utility in sensitive and quantitative fluorescence-based assays.

PropertyValueSource
Molecular Weight (Carboxy form)868 g/mol [6][7]
Absorption Maximum (λabs)511 nm[3][4][7]
Molar Extinction Coefficient (εmax)1.15 x 10⁵ M⁻¹ cm⁻¹[3][4][7]
Emission Maximum (λfl)532 nm[3][4][7]
Fluorescence Quantum Yield (ηfl)85%[3][4][7]
Fluorescence Lifetime (τfl)3.9 ns[3][4][7]
Correction Factor (CF260)0.21[3][5]
Correction Factor (CF280)0.07[3][5]

Water Solubility and Hydrophilicity

This compound is consistently described as a very hydrophilic dye with excellent water solubility.[1] This high degree of water solubility is advantageous for biological labeling applications as it minimizes the tendency for aggregation and non-specific binding to surfaces and biomolecules.[8]

While specific quantitative solubility values (e.g., in g/L) are not publicly provided in the reviewed datasheets, the solubility characteristics vary depending on the reactive moiety attached to the fluorophore.

This compound DerivativeRecommended SolventsNotes
Carboxy Water, Aqueous Buffers (e.g., PBS)Stock solutions can be readily prepared in aqueous media.[5]
NHS-ester Anhydrous DMF or DMSOMust be dissolved immediately before use. Highly susceptible to hydrolysis in the presence of water.[5]
Maleimide Anhydrous DMF or DMSOMust be dissolved immediately before use. Prone to hydrolysis, especially at pH > 8.[3][5]
Phalloidin MethanolRecommended for preparing stock solutions.[5]
Alkyne DMSO, potentially H₂O, Ethanol, DMFMay require testing with small amounts to confirm solubility.[2]

The hydrophilic nature of the core this compound structure is crucial for its performance in aqueous environments typical of biological experiments. After conjugation, for instance with a protein via its maleimide derivative, the resulting labeled biomolecule retains good solubility characteristics. The dye itself carries a net electrical charge of -1 after coupling to a substrate.[3]

Experimental Protocols

Detailed experimental protocols for determining the specific water solubility and hydrophilicity of this compound are not provided by the manufacturers. However, standard methodologies can be applied. The following sections describe generalized protocols for these determinations.

Protocol for Determination of Water Solubility (Saturation Shake-Flask Method)

This protocol outlines a standard method for determining the aqueous solubility of a fluorescent dye.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of the this compound dye (e.g., the carboxy form) to a known volume of deionized water or a relevant aqueous buffer (e.g., PBS, pH 7.4) in a sealed, light-protected container.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the suspension at high speed to pellet the undissolved dye.

    • Carefully collect the supernatant, ensuring no solid particles are transferred. For higher accuracy, filtration through a 0.22 µm syringe filter can be performed.

  • Quantification of Dissolved Dye:

    • Prepare a series of standard solutions of this compound with known concentrations.

    • Measure the absorbance of the standard solutions and the saturated supernatant at the dye's absorption maximum (λabs ≈ 511 nm) using a UV-Vis spectrophotometer.

    • Create a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Use the absorbance of the saturated supernatant and the calibration curve to determine the concentration of the dissolved dye. This concentration represents the water solubility.

  • Data Reporting:

    • Express the solubility in units such as mg/L, g/L, or mol/L.

Protocol for Assessing Hydrophilicity (Fluorescent Probe Method)

Hydrophilicity is inversely related to hydrophobicity. The effective hydrophobicity of a molecule can be assessed using fluorescent probes that exhibit changes in their fluorescence properties upon binding to hydrophobic regions. This is a common method for proteins but the principles can be adapted.

Methodology:

  • Probe Selection:

    • Select a suitable fluorescent probe, such as 8-anilino-1-naphthalenesulfonic acid (ANS), which has low fluorescence in aqueous solutions but increases significantly in nonpolar (hydrophobic) environments.[11][12]

  • Sample Preparation:

    • Prepare a solution of this compound in an aqueous buffer.

    • Prepare a stock solution of the hydrophobic probe (e.g., ANS) in an appropriate solvent.

  • Fluorescence Measurement:

    • Add the ANS probe to the this compound solution.

    • Measure the fluorescence emission spectrum of ANS using a spectrofluorometer, exciting at its specific excitation wavelength (e.g., ~390 nm for ANS).[11]

    • The fluorescence intensity of the probe is measured. A minimal increase in the probe's fluorescence would suggest that this compound provides a predominantly hydrophilic environment with few hydrophobic regions for the probe to bind to.

  • Interpretation:

    • A low fluorescence enhancement of the hydrophobic probe in the presence of this compound would qualitatively confirm the dye's hydrophilic character. This method is typically comparative, assessing the relative hydrophobicity against known standards.

Visualizations

The following diagrams illustrate key workflows related to the characterization and application of this compound.

G Workflow for Determining Dye Water Solubility cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Add excess this compound to aqueous buffer B Agitate at constant temp (24-48h) A->B Equilibration C Centrifuge sample B->C D Collect supernatant (Saturated Solution) C->D F Measure absorbance (511 nm) of standards and supernatant D->F E Prepare standard curve with known concentrations E->F G Calculate concentration from standard curve F->G H Solubility (g/L) G->H Result G Workflow for Protein Labeling with this compound Maleimide start Start dissolve_protein 1. Dissolve protein (50-100 µM) in buffer (pH 7.0-7.5) start->dissolve_protein reduce_disulfides 2. Reduce disulfides (e.g., with TCEP) dissolve_protein->reduce_disulfides prepare_dye 3. Prepare 10-20 mM this compound Maleimide stock in DMSO reduce_disulfides->prepare_dye Concurrent Step add_dye 4. Add 10-20x molar excess of dye to protein solution reduce_disulfides->add_dye prepare_dye->add_dye react 5. React for 2h (RT) or overnight (4°C) in dark add_dye->react quench 6. Quench excess maleimide with low MW thiol react->quench purify 7. Purify conjugate (e.g., gel filtration) quench->purify end End (Labeled Protein) purify->end

References

ATTO 514 for Single-Molecule Detection: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ATTO 514 is a hydrophilic fluorescent dye renowned for its exceptional photophysical properties, making it a powerful tool for single-molecule detection and high-resolution microscopy.[1][2][3] Its high fluorescence quantum yield, strong absorption, and notable photostability make it an ideal candidate for demanding applications that require sensitive and robust fluorescent probes.[1][4] This technical guide provides an in-depth overview of this compound, including its core properties, detailed experimental protocols, and key applications in single-molecule studies.

Core Photophysical Properties

The suitability of a fluorophore for single-molecule applications is largely dictated by its photophysical parameters.[5] this compound exhibits a favorable combination of high molar absorptivity, a high fluorescence quantum yield, and a sufficiently long fluorescence lifetime, which are critical for achieving the high signal-to-noise ratio required to detect single molecules.[1][6][7] The key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Absorption Maximum (λabs) 511 nm[2][8][9]
Emission Maximum (λfl) 532 nm[2][8][9]
Molar Extinction Coefficient (εmax) 1.15 x 10^5 M-1 cm-1[2][8][9]
Fluorescence Quantum Yield (ηfl) 85%[2][8][9]
Fluorescence Lifetime (τfl) 3.9 ns[1][2][8]
Correction Factor (CF260) 0.21[1][2][8]
Correction Factor (CF280) 0.07[1][2][8]

Optical data is for the carboxy derivative in aqueous solution (PBS, pH 7.4).[1][8]

Experimental Protocols and Workflows

Successful single-molecule imaging hinges on the proper labeling of the target biomolecule. This compound is available with various reactive groups, most commonly as an N-hydroxysuccinimidyl (NHS) ester for labeling primary amines and as a maleimide for labeling sulfhydryl (thiol) groups.[1][4][8]

General Experimental Workflow

The following diagram illustrates a typical workflow for a single-molecule detection experiment using this compound-labeled biomolecules.

G cluster_prep Sample Preparation cluster_imaging Single-Molecule Imaging cluster_analysis Data Analysis Biomolecule Target Biomolecule (Protein, DNA, etc.) Labeling Bioconjugation with This compound Reactive Dye Biomolecule->Labeling Purification Purification of Labeled Conjugate (e.g., Gel Filtration) Labeling->Purification Immobilization Surface Immobilization of Labeled Biomolecule Purification->Immobilization Microscopy TIRF or Confocal Microscopy Immobilization->Microscopy Excitation Laser Excitation (e.g., 514 nm Ar-Ion Laser) Microscopy->Excitation Detection EMCCD Camera Detection Microscopy->Detection Localization Single-Molecule Localization and Tracking Detection->Localization Analysis Photophysical Analysis (Intensity, FRET, Lifetime) Localization->Analysis Interpretation Biological Interpretation Analysis->Interpretation

General workflow for single-molecule experiments.
Protocol 1: Labeling of Proteins with this compound NHS Ester

This compound NHS ester is highly reactive towards primary amino groups, such as the ε-amino group of lysine residues in proteins.[1][10] The reaction is most efficient at a pH between 8.0 and 9.0.[10]

Materials:

  • Protein solution (2 mg/mL) in amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[8]

  • This compound NHS ester.

  • Anhydrous, amine-free DMSO or DMF.[8]

  • Gel filtration column (e.g., Sephadex G-25) for purification.[8][10]

Procedure:

  • Prepare Protein Solution: Dissolve or dialyze the protein into a 0.1 M sodium bicarbonate buffer at pH 8.3. The protein solution must be free of amine-containing substances like Tris or glycine.[8]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 2 mg/mL.[8] These solutions have limited stability, especially in the presence of moisture.[1]

  • Conjugation Reaction: While stirring, add a two-fold molar excess of the reactive dye solution to the protein solution.[8] For an antibody, this typically involves adding about 10 µL of the dye solution to 1 mL of the protein solution.[8]

  • Incubation: Incubate the reaction for 30 to 60 minutes at room temperature with constant stirring.[8]

  • Purification: Separate the labeled protein from the unreacted dye using a gel permeation chromatography column (e.g., Sephadex G-25).[8] The first colored, fluorescent band to elute is the labeled protein conjugate.[8][10]

  • Storage: Store the conjugate under the same conditions as the unlabeled protein, protected from light. For long-term storage, aliquots can be frozen at -20°C.[8]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Dye This compound-NHS Ester pH pH 8.0 - 9.0 Dye->pH Conjugate This compound-Protein (Stable Amide Bond) Dye->Conjugate Protein Protein-NH2 (e.g., Lysine residue) Protein->pH Protein->Conjugate Temp Room Temperature pH->Temp Temp->Conjugate Byproduct NHS byproduct

Labeling primary amines with this compound NHS ester.
Protocol 2: Labeling of Proteins with this compound Maleimide

This compound maleimide is used for the specific labeling of sulfhydryl (thiol) groups, most commonly found in cysteine residues.[1][4] This reaction is highly selective and forms a stable thioether bond.[11]

Materials:

  • Protein solution (50–100 µM) in a suitable buffer at pH 7.0–7.5 (e.g., 10–100 mM phosphate, HEPES).[4]

  • This compound maleimide.

  • Anhydrous, amine-free DMSO or DMF.[10]

  • Gel filtration column (e.g., Sephadex G-25) for purification.[11]

Procedure:

  • Prepare Protein Solution: Dissolve the protein in a suitable buffer at pH 7.0–7.5. If the protein has no free thiols, it may be necessary to reduce disulfide bonds using a reagent like TCEP.

  • Prepare Dye Stock Solution: Immediately before use, prepare a 10–20 mM stock solution of this compound maleimide in anhydrous DMSO.[4] Protect the solution from light.[4]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the stirring protein solution.[4]

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, in the dark.[4]

  • Purification: Remove unreacted and hydrolyzed dye from the labeled protein using a gel filtration column. For hydrophilic dyes like this compound, a longer column (e.g., 30 cm) may be required for optimal separation.[10][11]

  • Storage: Store the purified conjugate under conditions appropriate for the unlabeled protein, protected from light.[11]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Dye This compound-Maleimide pH pH 7.0 - 7.5 Dye->pH Conjugate This compound-Protein (Stable Thioether Bond) Dye->Conjugate Protein Protein-SH (e.g., Cysteine residue) Protein->pH Protein->Conjugate Temp Room Temperature pH->Temp Temp->Conjugate

Labeling sulfhydryl groups with this compound maleimide.

Applications in Single-Molecule Detection

The excellent water solubility, high quantum yield, and photostability of this compound make it highly suitable for a range of single-molecule and super-resolution microscopy techniques.[1][2][3][4][8]

  • Single-Molecule FRET (smFRET): In smFRET, the distance between two fluorophores (a donor and an acceptor) is measured to study molecular conformations and dynamics.[7] this compound can serve as an effective donor or acceptor in FRET pairs, depending on the spectral properties of its partner dye. An ideal FRET pair should have large spectral separation and similar quantum yields.[7]

  • Super-Resolution Microscopy (PALM, dSTORM, STED): this compound is frequently cited for its utility in super-resolution techniques like PALM (Photoactivated Localization Microscopy), dSTORM (direct Stochastic Optical Reconstruction Microscopy), and STED (Stimulated Emission Depletion) microscopy.[1][2][3][4] These methods overcome the diffraction limit of light to achieve nanoscale resolution, and they rely on the specific photophysical characteristics of the fluorescent probes, such as photoswitching or resistance to depletion, properties for which ATTO dyes are well-suited.[12][13]

  • Fluorescence Correlation Spectroscopy (FCS) and Live-Cell Imaging: The brightness and stability of this compound are advantageous for FCS, which analyzes fluorescence fluctuations to determine molecular concentrations and diffusion dynamics. Its hydrophilic nature is also beneficial for applications in aqueous environments, including live-cell imaging, where minimizing non-specific interactions is crucial.[6][14]

References

ATTO 514 Dye: An In-Depth Technical Guide for Live-Cell Imaging in Scientific Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ATTO 514 fluorescent dye, a powerful tool for live-cell imaging applications. We will delve into its core properties, provide detailed experimental protocols, and explore its utility in visualizing cellular dynamics, particularly in the context of signaling pathways and drug discovery.

Introduction to this compound

This compound is a hydrophilic fluorescent label renowned for its exceptional water solubility, strong light absorption, and high fluorescence quantum yield.[1][2][3][4] These characteristics, combined with its notable thermal and photostability, make it an ideal candidate for a wide range of fluorescence microscopy techniques, including high-resolution methods like PALM, dSTORM, and STED, as well as flow cytometry and fluorescence in-situ hybridization (FISH).[2][3] The dye is efficiently excited by the 514 nm spectral line of an Argon-Ion laser.[2]

Photophysical and Chemical Properties

A thorough understanding of the dye's properties is crucial for designing and executing successful live-cell imaging experiments. The key quantitative data for this compound are summarized in the table below.

PropertyValueReference(s)
Absorption Maximum (λabs) 511 nm[2]
Emission Maximum (λem) 532 nm[2]
Molar Extinction Coefficient (εmax) 1.15 x 10^5 M⁻¹cm⁻¹[2]
Fluorescence Quantum Yield (ΦF) 85%[2]
Fluorescence Lifetime (τfl) 3.9 ns[2]
Correction Factor (CF260) 0.21[2]
Correction Factor (CF280) 0.07[2]

Applications in Live-Cell Imaging

This compound's favorable characteristics make it a versatile tool for various live-cell imaging applications. Its hydrophilicity ensures good biocompatibility and minimizes non-specific binding to cellular components. Its brightness and photostability allow for prolonged imaging of dynamic cellular processes with minimal signal degradation.

Visualizing Cellular Structures

This compound can be conjugated to various molecules to specifically label subcellular structures. For instance, this compound-phalloidin is a valuable tool for staining F-actin filaments within the cytoskeleton of living cells.[2]

Tracking Molecular Dynamics

The dye's suitability for single-molecule detection makes it an excellent choice for single-particle tracking (SPT) experiments.[2] By labeling individual proteins or other biomolecules with this compound, researchers can follow their movement and interactions within the complex cellular environment in real-time.

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound in live-cell imaging.

General Live-Cell Staining Protocol

This protocol outlines the basic steps for staining live cells with this compound conjugates.

Materials:

  • Live cells cultured on glass-bottom dishes or chamber slides

  • This compound conjugate of interest

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

  • Staining Solution Preparation: Prepare a working solution of the this compound conjugate in pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically but typically ranges from 100 nM to 1 µM.

  • Staining: Remove the culture medium from the cells and gently wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a humidified incubator with 5% CO₂.

  • Washing: Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound dye.

  • Imaging: Mount the cells on the microscope stage and proceed with imaging. Use the lowest possible laser power and exposure time to minimize phototoxicity.

Experimental Workflow for Live-Cell Staining

Live_Cell_Staining_Workflow A Culture cells on glass-bottom dish C Wash cells with PBS A->C B Prepare this compound staining solution D Incubate cells with staining solution (15-60 min, 37°C) B->D C->D E Wash cells to remove unbound dye D->E F Image cells on microscope E->F

Caption: A general workflow for staining live cells with this compound conjugates.

Antibody-Based Labeling for Receptor Tracking

This protocol describes the use of this compound-conjugated antibodies to label and track cell surface receptors. This is particularly relevant for studying receptor internalization and signaling in drug discovery.

Materials:

  • Live cells expressing the receptor of interest

  • Primary antibody specific to the extracellular domain of the receptor

  • This compound-conjugated secondary antibody or this compound-conjugated primary antibody

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Live-cell imaging medium

Procedure:

  • Cell Preparation: Culture cells as described in the general protocol.

  • Blocking (Optional): To reduce non-specific binding, you can pre-incubate the cells with blocking buffer for 30 minutes at 37°C.

  • Primary Antibody Incubation (for indirect labeling): Dilute the primary antibody in live-cell imaging medium and incubate with the cells for 1 hour at 4°C to prevent internalization.

  • Washing: Wash the cells three times with cold PBS to remove unbound primary antibody.

  • Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in live-cell imaging medium and incubate with the cells for 1 hour at 4°C. For direct labeling, use an this compound-conjugated primary antibody in this step.

  • Washing: Wash the cells three times with cold PBS.

  • Initiating Internalization and Imaging: Replace the cold PBS with pre-warmed live-cell imaging medium to allow physiological processes, such as receptor internalization, to resume. Immediately begin time-lapse imaging to track the movement of the fluorescently labeled receptors.

Workflow for Antibody-Based Receptor Labeling and Tracking

Antibody_Labeling_Workflow cluster_prep Cell Preparation & Labeling (4°C) cluster_imaging Imaging (37°C) A Culture cells B Incubate with primary antibody A->B C Wash B->C D Incubate with this compound secondary antibody C->D E Wash D->E F Add pre-warmed imaging medium E->F G Commence time-lapse microscopy F->G

Caption: Workflow for labeling and tracking cell surface receptors using this compound-conjugated antibodies.

Application in Drug Discovery: Visualizing GPCR Signaling

Fluorescent probes are invaluable in studying G protein-coupled receptor (GPCR) signaling, a major target in drug development.[1][5] While direct labeling of GPCRs with this compound can be challenging, the dye can be used to label ligands or antibodies that bind to the receptor, allowing for the visualization of receptor trafficking upon drug stimulation.[1]

A hypothetical signaling pathway for a GPCR and a potential point of intervention for a therapeutic drug are illustrated below. This compound could be used to label an antagonist to visualize its binding to the receptor and subsequent inhibition of downstream signaling.

Simplified GPCR Signaling Pathway

GPCR_Signaling cluster_cell Cell Membrane GPCR GPCR G_Protein G Protein GPCR->G_Protein Activation Ligand Ligand (e.g., Drug Candidate) Ligand->GPCR Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

References

Methodological & Application

ATTO 514 NHS Ester: A Detailed Protocol for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the covalent labeling of proteins with ATTO 514 NHS ester, a high-performance fluorescent dye. This compound is a hydrophilic fluorophore known for its exceptional water solubility, strong absorption, high fluorescence quantum yield, and significant photostability, making it an ideal choice for a wide range of applications including fluorescence microscopy, flow cytometry, and single-molecule detection.[1][2][3]

Introduction to this compound NHS Ester Labeling

This compound N-hydroxysuccinimidyl (NHS) ester is an amine-reactive derivative of the this compound dye.[4] The NHS ester group readily reacts with primary amino groups (-NH2), such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, to form a stable amide bond.[5][6] This process, known as amine coupling or acylation, is one of the most common and efficient methods for fluorescently labeling proteins.

The reaction is highly pH-dependent, with an optimal range between pH 8.0 and 9.0.[5][6][7] At this pH, the primary amino groups are sufficiently deprotonated and thus nucleophilic enough to attack the NHS ester. However, at higher pH values, the hydrolysis of the NHS ester to a non-reactive carboxylic acid becomes a significant competing reaction.[5][6] A pH of 8.3 is often recommended as a good compromise to achieve efficient labeling while minimizing hydrolysis of the dye.[5][6]

Spectral and Physicochemical Properties

A summary of the key quantitative data for this compound and its NHS ester derivative is provided in the table below for easy reference.

PropertyValueReference
Molecular Weight (NHS Ester) 1111 g/mol [2]
Excitation Maximum (λex) 511 nm[2]
Emission Maximum (λem) 532 nm[2]
Molar Extinction Coefficient (εmax) 1.15 x 10^5 M^-1 cm^-1[2]
Fluorescence Quantum Yield (ηfl) 85%[2]
Fluorescence Lifetime (τfl) 3.9 ns[1][2]
Correction Factor (CF260) 0.21[1][2]
Correction Factor (CF280) 0.07[1][2]

Experimental Protocol: Protein Labeling

This section details the step-by-step methodology for labeling proteins with this compound NHS ester.

Required Materials
  • This compound NHS ester

  • Protein of interest

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.2 M Sodium Bicarbonate solution, pH 9.0

  • Labeling Buffer (pH 8.3)

  • Gel filtration column (e.g., Sephadex G-25)

  • Microcentrifuge tubes

  • Spectrophotometer

Buffer Preparation
  • PBS (pH 7.4): Dissolve 8 g NaCl, 0.2 g KCl, 1.44 g Na₂HPO₄·2H₂O, and 0.24 g KH₂PO₄ in 1 liter of distilled water.[5][6]

  • 0.2 M Sodium Bicarbonate (pH 9.0): Prepare a 0.2 M solution of sodium bicarbonate and adjust the pH to 9.0 using 2 M sodium hydroxide.[5][6]

  • Labeling Buffer (pH 8.3): Mix 20 parts of PBS (pH 7.4) with 1 part of 0.2 M Sodium Bicarbonate (pH 9.0). This buffer should be stable for an extended period when stored in an airtight container.[5][6]

Solution Preparation
  • Protein Solution:

    • Dissolve 1-5 mg of the protein in 1 ml of Labeling Buffer (pH 8.3).[5][6] The recommended protein concentration is at least 2 mg/ml to ensure efficient labeling.[2]

    • Crucially, the protein solution must be free of any amine-containing substances such as Tris, glycine, or ammonium ions, as these will compete with the protein for reaction with the NHS ester.[2][5][6] If the protein is in a buffer containing amines, it must be dialyzed against PBS (pH 7.4) before preparing the labeling solution.[2][3]

  • This compound NHS Ester Stock Solution:

    • Immediately before use, dissolve 1.0 mg of this compound NHS ester in 50-200 µl of anhydrous, amine-free DMF or DMSO.[5][6] For example, dissolve 1 mg of the dye in 500 µl of solvent to get a 2 mg/ml solution.[2]

    • It is critical to use high-quality, anhydrous solvents to prevent hydrolysis of the NHS ester.[1] While stock solutions can be stored for a short period if frozen and protected from light, it is highly recommended to prepare them fresh for each labeling reaction.[6]

Labeling Reaction

The optimal molar ratio of dye to protein will vary depending on the specific protein and the desired degree of labeling. A molar excess of the dye is generally used. For a starting point, a 2-fold molar excess of the reactive dye can be added to the protein solution.[2] For antibodies, a 10:1 molar ratio of dye to protein is a good starting point.[3]

  • While gently stirring, add the calculated amount of the this compound NHS ester stock solution to the protein solution.

  • Incubate the reaction mixture at room temperature for 30 to 60 minutes, protected from light, with constant or repeated stirring.[2]

Purification of the Labeled Protein

It is essential to separate the labeled protein from unreacted dye and any hydrolyzed dye. Gel permeation chromatography is the recommended method for this purification.

  • Equilibrate a Sephadex G-25 column (or equivalent) with PBS (pH 7.4).[2] For a hydrophilic dye like this compound, a column length of at least 30 cm is recommended for optimal separation.[5]

  • Apply the reaction mixture to the top of the column.

  • Elute the column with PBS (pH 7.4).

  • Two colored, fluorescent bands will be observed. The first, faster-moving band is the desired this compound-labeled protein conjugate. The second, slower-moving band consists of the unbound, hydrolyzed dye.[5][6]

  • Collect the fractions containing the first fluorescent band.

Characterization and Storage

Determining the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein molecule, can be determined using absorption spectroscopy.

  • Measure the absorbance of the purified protein conjugate at 280 nm (A₂₈₀) and at the excitation maximum of this compound, which is 511 nm (A₅₁₁).

  • Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (A₅₁₁ x CF₂₈₀)] / ε_protein

    • Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.07 for this compound) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the dye:

    • Dye Concentration (M) = A₅₁₁ / ε_dye

    • Where ε_dye is the molar extinction coefficient of this compound at 511 nm (115,000 M⁻¹cm⁻¹).

  • Calculate the DOL:

    • DOL = Dye Concentration / Protein Concentration

Storage of Labeled Conjugates

In general, the labeled protein conjugate should be stored under the same conditions as the unlabeled protein.[2] For short-term storage at 4°C, 2 mM sodium azide can be added as a preservative.[2] For long-term storage, it is recommended to aliquot the conjugate and freeze it at -20°C to prevent repeated freeze-thaw cycles.[2] Always protect the labeled protein from light.[2]

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the key processes involved in protein labeling with this compound NHS ester.

G Protein Labeling Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_final Final Product Protein Protein Solution (amine-free buffer, pH 8.3) Mix Mix Protein and Dye Solutions Protein->Mix Dye This compound NHS Ester (dissolved in anhydrous DMF/DMSO) Dye->Mix Incubate Incubate at RT (30-60 min, protected from light) Mix->Incubate Column Gel Filtration Chromatography (Sephadex G-25) Incubate->Column Separate Separate Labeled Protein from Free Dye Column->Separate Labeled_Protein Purified this compound-Labeled Protein Separate->Labeled_Protein

Caption: Workflow for labeling proteins with this compound NHS ester.

G Chemical Reaction of this compound NHS Ester with Protein Reactants This compound-NHS Ester Protein-NH₂ (Primary Amine) Products This compound-CO-NH-Protein (Stable Amide Bond) N-hydroxysuccinimide Reactants->Products Acylation Reaction Conditions pH 8.0 - 9.0

Caption: Amine-reactive labeling chemistry of this compound NHS ester.

References

Application Notes and Protocols for ATTO 514 Maleimide Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 514 is a hydrophilic fluorescent dye characterized by its exceptional water solubility, strong absorption, high fluorescence quantum yield, and significant thermal and photostability.[1][2][3][4] These properties make it an ideal candidate for sensitive fluorescence-based applications. The maleimide functional group of this compound allows for specific covalent conjugation to sulfhydryl (thiol) groups, which are present in the cysteine residues of antibodies and other proteins.[2][5] This site-specific conjugation is advantageous as it can often be achieved without compromising the antigen-binding affinity of the antibody, a common concern with amine-reactive labeling strategies.[6]

This document provides detailed protocols for the conjugation of this compound maleimide to antibodies, methods for characterizing the resulting conjugate, and an overview of its applications in key research areas.

Properties of this compound Maleimide

A thorough understanding of the spectral and physicochemical properties of this compound is crucial for successful conjugation and experimental design.

PropertyValueReference
Excitation Maximum (λabs)511 nm[2][4]
Emission Maximum (λem)532 nm[2][4]
Molar Extinction Coefficient (εmax)115,000 M⁻¹cm⁻¹[2][4]
Fluorescence Quantum Yield (ηfl)85%[2][4]
Fluorescence Lifetime (τfl)3.9 ns[2][4]
Correction Factor (CF₂₈₀)0.07[2][4]
Molecular Weight990 g/mol [2]

Experimental Protocols

Antibody Preparation and Reduction of Disulfides

For successful maleimide conjugation, free sulfhydryl groups must be available on the antibody. IgG antibodies have interchain disulfide bonds in the hinge region that can be selectively reduced to provide reactive thiol groups.

Materials:

  • Antibody (2-10 mg/mL in a suitable buffer)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)

  • Degassed buffers

Protocol:

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris) or preservatives with thiol groups, exchange it into a suitable buffer like PBS (pH 7.2-7.4) using dialysis or a desalting column.

  • Antibody Concentration: Adjust the antibody concentration to 2-10 mg/mL for optimal labeling efficiency.

  • Reduction of Disulfides:

    • Add a 10- to 20-fold molar excess of TCEP solution to the antibody solution.

    • Incubate for 30-60 minutes at room temperature. It is advisable to perform this step in a deoxygenated environment (e.g., under an inert gas like nitrogen or argon) to prevent the re-formation of disulfide bonds.[2]

  • Removal of TCEP: Immediately before conjugation, remove the excess TCEP using a desalting column equilibrated with degassed PBS (pH 7.2-7.4). This step is critical as TCEP will react with the maleimide dye.

G cluster_prep Antibody Preparation Ab_initial Antibody in Storage Buffer Buffer_Exchange Buffer Exchange (PBS, pH 7.2-7.4) Ab_initial->Buffer_Exchange TCEP_Addition Add TCEP (10-20x molar excess) Buffer_Exchange->TCEP_Addition Reduced_Ab Reduced Antibody (-SH groups exposed) TCEP_Removal Remove Excess TCEP (Desalting Column) Reduced_Ab->TCEP_Removal TCEP_Addition->Reduced_Ab

Workflow for antibody preparation and reduction.

This compound Maleimide Conjugation

The maleimide group of this compound reacts with the free sulfhydryl groups on the reduced antibody to form a stable thioether bond.

Materials:

  • Reduced antibody in PBS (pH 7.2-7.4)

  • This compound maleimide

  • Anhydrous Dimethylsulfoxide (DMSO)

Protocol:

  • Prepare Dye Stock Solution:

    • Allow the vial of this compound maleimide to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of this compound maleimide in anhydrous DMSO immediately before use. Protect the stock solution from light.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound maleimide stock solution to the reduced antibody solution.[2] The optimal ratio may need to be determined empirically for each antibody.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.

  • Stopping the Reaction (Optional): To quench any unreacted maleimide dye, a low molecular weight thiol-containing compound like 2-mercaptoethanol or N-acetylcysteine can be added to the reaction mixture after the incubation period.

G cluster_conjugation Conjugation Reaction Reduced_Ab Reduced Antibody Reaction_Mix Add Dye to Antibody (10-20x molar excess) Reduced_Ab->Reaction_Mix Dye_Stock This compound Maleimide (10 mM in DMSO) Dye_Stock->Reaction_Mix Incubation Incubate (2h RT or O/N 4°C, dark) Reaction_Mix->Incubation Quench Optional: Quench (e.g., 2-mercaptoethanol) Incubation->Quench Conjugate This compound-Antibody Conjugate Quench->Conjugate G cluster_applications Applications Conjugate This compound-Antibody Conjugate Microscopy Immunofluorescence Microscopy Conjugate->Microscopy Flow_Cytometry Flow Cytometry Conjugate->Flow_Cytometry Western_Blot Western Blotting Conjugate->Western_Blot

References

Application Note: Utilizing ATTO 514 for Enhanced Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Immunofluorescence (IF) is a powerful technique for visualizing the subcellular localization of proteins and other antigens within cells and tissues. The choice of fluorophore is critical for achieving high-quality, reproducible results with a strong signal-to-noise ratio. ATTO 514 is a hydrophilic fluorescent dye that offers several advantages for immunofluorescence applications. This application note provides a detailed protocol for using this compound-conjugated secondary antibodies for the detection of the phosphorylated ribosomal protein S6 (pS6), a key downstream effector in the mTOR signaling pathway.

This compound is characterized by its excellent water solubility, strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability.[1][2][3] These properties make it an ideal candidate for a range of fluorescence microscopy applications, from conventional epifluorescence to super-resolution techniques like STED and dSTORM.[1][2][3] Its excitation and emission spectra are well-suited for the common 514 nm laser line of argon-ion lasers.[1][2][3]

Photophysical Properties and Performance Characteristics

A clear understanding of a fluorophore's properties is essential for experimental design and data interpretation. The following tables summarize the key photophysical properties of this compound and provide a qualitative comparison with another commonly used green-emitting fluorophore, Alexa Fluor 488.

Table 1: Photophysical Properties of this compound and Alexa Fluor 488

PropertyThis compoundAlexa Fluor 488
Excitation Maximum (nm)511495
Emission Maximum (nm)532519
Molar Extinction Coefficient (M⁻¹cm⁻¹)115,000>65,000
Fluorescence Quantum Yield0.850.92
Fluorescence Lifetime (ns)3.9~4.1

Table 2: Performance Characteristics in Immunofluorescence

CharacteristicThis compoundAlexa Fluor 488
Brightness HighHigh
Photostability High thermal and photostability[1][2][3]Good photostability, but can be susceptible to photobleaching under intense illumination[4]
Hydrophilicity Excellent water solubility[1][2][3]High
pH Sensitivity LowInsensitive between pH 4 and 10[4]
Signal-to-Noise Ratio Generally high due to brightness and photostabilityHigh, but can be impacted by photobleaching and background

Experimental Protocol: Immunofluorescence Staining of Phospho-S6 in Cultured Cells

This protocol describes the immunofluorescent detection of phosphorylated S6 ribosomal protein at Ser235/236 in adherent cultured cells, a common method to monitor the activity of the mTORC1 signaling pathway.

Materials and Reagents
  • Primary Antibody: Rabbit Anti-Phospho-S6 Ribosomal Protein (Ser235/236)

  • Secondary Antibody: Goat anti-rabbit IgG conjugated to this compound

  • Cell Culture: Adherent cells (e.g., HeLa, MCF-7) grown on sterile glass coverslips

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, pH 7.4

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 5% Normal Goat Serum, 0.3% Triton X-100 in PBS

  • Wash Buffer: 0.1% Tween-20 in PBS (PBST)

  • Nuclear Counterstain: DAPI (1 µg/ml)

  • Mounting Medium: Anti-fade mounting medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

Staining Procedure
  • Cell Culture and Treatment:

    • Plate cells on sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency.

    • To stimulate the mTOR pathway, cells can be serum-starved overnight and then treated with a growth factor (e.g., insulin or EGF) for a specified time before fixation.

  • Fixation:

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular antigens.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature in a humidified chamber. This step minimizes non-specific binding of the antibodies.

  • Primary Antibody Incubation:

    • Dilute the primary anti-phospho-S6 antibody to its optimal concentration in Blocking Buffer. A typical starting dilution is 1:100 to 1:400.

    • Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the cells three times with PBST for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the this compound-conjugated goat anti-rabbit secondary antibody in Blocking Buffer. A recommended starting dilution is 1:500 to 1:1000.

    • Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.

    • From this step onwards, all steps should be performed in the dark to prevent photobleaching of the fluorophore.

  • Final Washes:

    • Wash the cells three times with PBST for 5 minutes each.

  • Counterstaining:

    • Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.

    • Wash the cells once with PBS for 5 minutes.

  • Mounting:

    • Carefully mount the coverslips onto glass slides using a drop of anti-fade mounting medium.

    • Seal the edges of the coverslip with nail polish and allow it to dry.

    • Store the slides at 4°C in the dark until imaging.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_staining Antibody Staining cluster_final Final Steps cell_culture 1. Culture & Treat Cells fixation 2. Fix with 4% PFA cell_culture->fixation permeabilization 3. Permeabilize with Triton X-100 fixation->permeabilization blocking 4. Block with Normal Goat Serum permeabilization->blocking primary_ab 5. Incubate with anti-pS6 Primary Ab blocking->primary_ab wash1 6. Wash primary_ab->wash1 secondary_ab 7. Incubate with this compound Secondary Ab wash1->secondary_ab wash2 8. Wash secondary_ab->wash2 counterstain 9. Counterstain with DAPI wash2->counterstain mount 10. Mount Coverslip counterstain->mount image 11. Image mount->image

Caption: Immunofluorescence staining workflow for phospho-S6 detection.

mTOR Signaling Pathway

mTOR_Pathway growth_factors Growth Factors (e.g., Insulin, EGF) receptor Receptor Tyrosine Kinase growth_factors->receptor pi3k PI3K receptor->pi3k activates akt Akt pi3k->akt activates tsc_complex TSC1/TSC2 akt->tsc_complex inhibits rheb Rheb-GTP tsc_complex->rheb inhibits mtorc1 mTORC1 rheb->mtorc1 activates s6k1 S6K1 mtorc1->s6k1 activates s6 Ribosomal Protein S6 s6k1->s6 phosphorylates ps6 Phospho-S6 (Ser235/236) s6->ps6 translation Protein Synthesis & Cell Growth ps6->translation

Caption: Simplified mTOR signaling pathway leading to S6 phosphorylation.

Troubleshooting

High background fluorescence can obscure the specific signal. Here are some common causes and solutions when using this compound:

  • Inadequate Blocking: Increase the blocking time or try a different blocking agent, such as bovine serum albumin (BSA).

  • High Antibody Concentration: Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.

  • Insufficient Washing: Ensure thorough washing between antibody incubation steps.

  • Autofluorescence: If the cells or tissue exhibit high autofluorescence, consider using a spectral imaging system to unmix the specific this compound signal from the background.

Conclusion

This compound is a robust and versatile fluorophore for immunofluorescence applications. Its high photostability, brightness, and hydrophilicity contribute to a high signal-to-noise ratio, enabling clear visualization of subcellular structures. The provided protocol for detecting phospho-S6 offers a reliable starting point for investigating mTOR signaling and can be adapted for the detection of other intracellular antigens. By following best practices for immunofluorescence and optimizing the protocol for the specific cell type and antibodies, researchers can leverage the superior properties of this compound to generate high-quality imaging data.

References

ATTO 514 for STED Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for utilizing the fluorescent dye ATTO 514 in Stimulated Emission Depletion (STED) microscopy. This compound is a hydrophilic fluorophore known for its excellent water solubility, high fluorescence quantum yield, and exceptional photostability, making it a robust candidate for super-resolution imaging applications like STED.[1][2][3]

Photophysical Properties of this compound

This compound exhibits spectral characteristics that are highly compatible with common STED microscope setups. Its strong absorption and high quantum yield ensure a bright, detectable signal, which is crucial for overcoming the signal reduction inherent in the STED process.[1][4] Its notable photostability is essential for withstanding the high laser powers used for depletion.[1][2]

Table 1: Photophysical Properties of this compound

Property Value Reference
Absorption Maximum (λabs) 511 nm [1][4][5]
Fluorescence Maximum (λfl) 532 nm [1][4][5]
Molar Extinction Coefficient (εmax) 1.15 x 10⁵ M⁻¹ cm⁻¹ [1][4][5]
Fluorescence Quantum Yield (ηfl) 85 % [1][4][5]

| Fluorescence Lifetime (τfl) | 3.9 ns |[1][4][5] |

Principle of STED and Recommended Setup for this compound

STED microscopy achieves super-resolution by selectively de-exciting fluorophores at the periphery of the diffraction-limited excitation spot.[6] This is accomplished by overlaying the Gaussian-shaped excitation laser spot with a donut-shaped "STED" or "depletion" laser beam.[6] The STED laser has a longer wavelength than the fluorophore's emission and forces excited molecules back to the ground state via stimulated emission, preventing them from fluorescing.[6][7] Only molecules at the central zero-intensity point of the donut are permitted to fluoresce, effectively narrowing the point spread function (PSF) and improving resolution.[7]

STED_Principle cluster_0 Laser Beams cluster_1 Focal Plane cluster_2 Result Excitation Excitation Laser Excitation_Spot Excitation Spot Excitation->Excitation_Spot Focus STED_Laser STED Laser Phase_Plate Vortex Phase Plate STED_Laser->Phase_Plate STED_Donut STED Donut Phase_Plate->STED_Donut Creates Donut Shape Effective_Spot Effective Fluorescence Excitation_Spot->Effective_Spot Overlay STED_Donut->Effective_Spot Overlay Resolution Sub-diffraction Resolution Image Effective_Spot->Resolution Scanning STED_Workflow cluster_prep Sample Preparation cluster_stain Immunostaining cluster_imaging Imaging A 1. Cell Seeding on #1.5 Coverslips B 2. Fixation (e.g., 4% PFA) A->B C 3. Permeabilization (e.g., 0.1% Triton X-100) B->C D 4. Blocking (e.g., BSA or Serum) C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody (this compound Conjugate) E->F G 7. Mounting (RI-matched medium) F->G H 8. Image Acquisition (Confocal & STED) G->H I 9. Data Analysis H->I

References

ATTO 514 for dSTORM Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for utilizing the ATTO 514 fluorophore for direct Stochastic Optical Reconstruction Microscopy (dSTORM), a super-resolution imaging technique. It includes an overview of the dye's properties, recommended protocols for sample preparation and imaging, and a discussion of the expected performance.

Introduction to this compound for dSTORM

This compound is a hydrophilic fluorescent dye that exhibits high photostability, strong absorption, and a high fluorescence quantum yield, making it a suitable candidate for single-molecule localization microscopy techniques like dSTORM.[1][2][3] Its spectral properties, with an absorption maximum around 511 nm and an emission maximum at approximately 532 nm, allow for efficient excitation with commonly available laser lines, such as the 514 nm line of an Argon-Ion laser.[1][2][3]

The principle of dSTORM relies on the photoswitching of individual fluorophores between a fluorescent "on" state and a dark "off" state. By ensuring that only a sparse subset of fluorophores is in the "on" state at any given moment, their individual positions can be determined with high precision, ultimately reconstructing a super-resolved image. The chemical environment, particularly the imaging buffer, plays a crucial role in inducing and optimizing this photoswitching behavior.

Quantitative Performance Data

While extensive quantitative data for this compound in dSTORM is not as widely published as for other popular dyes like Alexa Fluor 647, the following table summarizes its key photophysical properties. For dSTORM performance metrics, values are generally expected to be influenced by the specific imaging buffer and illumination conditions. High photon yield and a low on/off duty cycle are desirable for achieving high localization precision and image quality.[4]

ParameterValueReference
Absorption Maximum (λ_abs_) 511 nm[2]
Emission Maximum (λ_em_) 532 nm[2]
Molar Extinction Coefficient (ε_max_) 115,000 M⁻¹cm⁻¹[2]
Fluorescence Quantum Yield (Φ) 85%[2]
Fluorescence Lifetime (τ) 3.9 ns[1]
Recommended Excitation Laser 514 nm[1][2][3]

Experimental Protocols

This section provides a detailed methodology for performing dSTORM imaging with this compound. The protocol is divided into sample preparation and imaging procedures.

Sample Preparation

Proper sample preparation is critical for successful dSTORM imaging. This includes cell culture, fixation, permeabilization, and immunolabeling.

3.1.1. Cell Culture and Fixation

  • Cell Seeding: Plate cells on high-precision glass coverslips (#1.5H, 170 µm thickness) to an appropriate confluency.

  • Fixation: A common fixation protocol involves using a solution of 3% paraformaldehyde (PFA) and 0.1% glutaraldehyde in phosphate-buffered saline (PBS) for 10 minutes at room temperature. This helps to preserve the cellular ultrastructure.

3.1.2. Permeabilization and Blocking

  • Permeabilization: To allow antibodies to access intracellular targets, permeabilize the cells with a buffer containing a detergent, such as 0.1% Triton X-100 in PBS, for 10-15 minutes.

  • Blocking: To minimize non-specific antibody binding, incubate the samples in a blocking buffer (e.g., 3% bovine serum albumin (BSA) in PBS) for at least 1 hour at room temperature.

3.1.3. Immunolabeling with this compound

  • Primary Antibody Incubation: Incubate the samples with a primary antibody specific to the target protein, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the samples three times with PBS to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the samples with a secondary antibody conjugated to this compound, diluted in blocking buffer, for 1 hour at room temperature in the dark.

  • Final Washes: Wash the samples extensively with PBS to remove unbound secondary antibodies.

  • Post-fixation (Optional but Recommended): To further stabilize the labeled structures, a post-fixation step with 2% PFA in PBS for 10 minutes can be performed.

dSTORM Imaging Protocol

3.2.1. Photoswitching Buffer Preparation

The composition of the imaging buffer is critical for inducing the photoswitching of this compound. A commonly used buffer system for dSTORM consists of a thiol and an oxygen scavenging system.

Recommended Imaging Buffer (MEA-based):

  • Buffer Base: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, and 10% (w/v) glucose.

  • Oxygen Scavenging System (GLOX):

    • Glucose oxidase (e.g., 56 mg/mL stock solution)

    • Catalase (e.g., 3.4 mg/mL stock solution)

  • Thiol: 10-100 mM Mercaptoethylamine (MEA). The optimal concentration of MEA can be dye-dependent and may require optimization.[4]

Preparation Steps:

  • Prepare the buffer base and the GLOX stock solution.

  • Just before imaging, add the GLOX stock solution and MEA to the buffer base. For example, to 1 mL of buffer base, add 10 µL of GLOX stock and the desired volume of 1 M MEA stock to reach the final concentration.

3.2.2. Microscope Setup and Image Acquisition

  • Microscope: A widefield fluorescence microscope equipped with a high numerical aperture (NA) objective (e.g., 100x, NA ≥ 1.4) and a sensitive camera (e.g., EMCCD or sCMOS) is required.

  • Laser Illumination: Use a 514 nm laser for excitation of this compound. A second laser, typically in the UV or violet range (e.g., 405 nm), can be used to reactivate the fluorophores from the dark state, although for some dyes, the imaging laser alone is sufficient to induce both photoswitching and fluorescence excitation.

  • Imaging Procedure:

    • Mount the coverslip with the prepared sample onto the microscope.

    • Replace the PBS with the freshly prepared dSTORM imaging buffer.

    • Illuminate the sample with high laser power (typically in the range of 1-10 kW/cm²) to drive most of the this compound molecules into the dark state.[5]

    • Acquire a series of images (typically 10,000 to 100,000 frames) with a short exposure time (e.g., 10-50 ms).[5]

    • Adjust the laser powers (514 nm and optional 405 nm) to maintain a low density of simultaneously fluorescing molecules in each frame.

Data Analysis

The acquired image series is then processed using specialized software to localize the center of each individual fluorescent spot with high precision. The final super-resolved image is reconstructed by plotting the positions of all localized molecules.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for dSTORM imaging with this compound.

dSTORM_Workflow cluster_prep Sample Preparation cluster_imaging dSTORM Imaging cluster_analysis Data Analysis Cell_Culture Cell Culture & Fixation Permeabilization Permeabilization & Blocking Cell_Culture->Permeabilization Immunolabeling Immunolabeling (this compound) Permeabilization->Immunolabeling Buffer_Exchange Buffer Exchange (dSTORM Buffer) Immunolabeling->Buffer_Exchange Image_Acquisition Image Acquisition (High Laser Power) Buffer_Exchange->Image_Acquisition Localization Single-Molecule Localization Image_Acquisition->Localization Reconstruction Image Reconstruction Localization->Reconstruction

Caption: A flowchart of the dSTORM experimental workflow.

Principle of dSTORM

This diagram illustrates the fundamental principle of dSTORM imaging.

dSTORM_Principle cluster_states Fluorophore States On_State On State (Fluorescent) Off_State Off State (Dark) On_State->Off_State Photoswitching Detection Detection & Localization On_State->Detection Photon Emission Off_State->On_State Reactivation Excitation High Power Excitation (514 nm) Reactivation Spontaneous or 405 nm Reactivation

Caption: The photoswitching principle underlying dSTORM.

References

Application Notes: ATTO 514 for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ATTO 514 is a hydrophilic fluorescent dye characterized by its high water solubility, strong absorption, and excellent fluorescence quantum yield.[1][2] These properties, combined with its exceptional thermal and photostability, make this compound a robust candidate for a variety of fluorescence-based applications, including flow cytometry.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in flow cytometry, with a focus on immunophenotyping and its application in a multicolor panel.

This compound Dye Characteristics

This compound exhibits an absorption maximum at approximately 511 nm and an emission maximum at around 531 nm.[3][4][5] This positions it well for excitation by the 514 nm line of an Argon-ion laser, a common feature in many flow cytometers.[1][2][3] Its spectral properties allow for its inclusion in multicolor panels with other common fluorochromes, provided that appropriate compensation is applied to account for spectral overlap.

Quantitative Data Summary

The key spectral and photophysical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Excitation Maximum (λex) 511 nm[3][4]
Emission Maximum (λem) 531 nm[3][4][5]
Molar Extinction Coefficient (εmax) 1.15 x 10⁵ M⁻¹cm⁻¹[3]
Fluorescence Quantum Yield (ηfl) 85%[3]
Fluorescence Lifetime (τfl) 3.9 ns[3]

Applications in Multicolor Flow Cytometry

The relatively narrow emission spectrum of this compound makes it a suitable candidate for multicolor flow cytometry panels. When designing a panel, it is crucial to consider the spectral overlap with other fluorochromes and the brightness of the dye in relation to the antigen density. Brighter dyes are typically reserved for detecting antigens with low expression levels.

Example 3-Color Panel for T-Cell Immunophenotyping

Here, we propose a hypothetical 3-color panel for the immunophenotyping of human T-cells using this compound. This panel is designed to identify helper T-cells (CD3+CD4+) and cytotoxic T-cells (CD3+CD8+).

MarkerFluorochromeLaser ExcitationEmission Filter (approx.)
CD3 This compound Blue (488 nm) or Yellow/Green (561 nm)530/30 nm
CD4 PE (Phycoerythrin)Blue (488 nm) or Yellow/Green (561 nm)575/25 nm
CD8 APC (Allophycocyanin)Red (633 nm)660/20 nm

This panel design minimizes spectral overlap between this compound and APC, as they are excited by different lasers. There is some spectral overlap between this compound and PE, which will require compensation.

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound NHS Ester

This protocol describes the conjugation of this compound NHS ester to a primary antibody.

Materials:

  • Purified antibody (2 mg/mL in amine-free buffer, e.g., PBS)

  • This compound NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 8.3

  • Gel permeation chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.2

Procedure:

  • Antibody Preparation: Dissolve the antibody in bicarbonate buffer at a concentration of 2 mg/mL. If the antibody solution contains Tris or glycine, it must be dialyzed against PBS.

  • Dye Preparation: Immediately before use, dissolve the this compound NHS ester in DMF or DMSO to a concentration of 2 mg/mL.

  • Conjugation Reaction: Add the dissolved this compound NHS ester to the antibody solution. The optimal dye-to-protein ratio may need to be determined empirically, but a starting point of a 10- to 20-fold molar excess of the dye can be used.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.

  • Purification: Separate the labeled antibody from the unreacted dye using a gel permeation chromatography column equilibrated with PBS (pH 7.2). The first colored band to elute will be the conjugated antibody.

Protocol 2: Cell Surface Staining for Immunophenotyping

This protocol outlines the steps for staining peripheral blood mononuclear cells (PBMCs) for flow cytometric analysis.

Materials:

  • Single-cell suspension of PBMCs (1 x 10⁶ cells per sample)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Fc receptor blocking solution (optional)

  • Fluorochrome-conjugated antibodies (e.g., this compound-CD3, PE-CD4, APC-CD8)

  • 12 x 75 mm polystyrene tubes

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of PBMCs.[6][7]

  • Aliquot Cells: Aliquot 1 x 10⁶ cells into each polystyrene tube.

  • Fc Receptor Blocking (Optional): To reduce non-specific binding, incubate the cells with an Fc receptor blocking solution for 10-15 minutes at room temperature.[6]

  • Antibody Staining: Add the predetermined optimal concentration of each fluorochrome-conjugated antibody to the appropriate tubes.

  • Incubation: Incubate the cells for 30 minutes at 2-8°C in the dark.[6]

  • Washing: Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.

  • Resuspension: Decant the supernatant and resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

  • Data Acquisition: Analyze the samples on a flow cytometer.

Visualizations

T-Cell Activation Signaling Pathway

T_Cell_Activation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CD3 CD3 TCR->CD3 Lck Lck CD3->Lck CD4_CD8 CD4/CD8 CD4_CD8->Lck APC APC MHC pMHC APC->MHC MHC->TCR Antigen Presentation ZAP70 ZAP-70 Lck->ZAP70 activates PLCg1 PLCγ1 ZAP70->PLCg1 activates NFAT NFAT PLCg1->NFAT activates NFkB NF-κB PLCg1->NFkB activates AP1 AP-1 PLCg1->AP1 activates Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression Immunophenotyping_Workflow start Start: Single-Cell Suspension cell_prep Cell Preparation (e.g., PBMC Isolation) start->cell_prep fc_block Fc Receptor Blocking (Optional) cell_prep->fc_block staining Antibody Staining (this compound, PE, APC conjugates) fc_block->staining wash1 Wash Step 1 staining->wash1 wash2 Wash Step 2 wash1->wash2 resuspend Resuspend in Staining Buffer wash2->resuspend acquisition Data Acquisition (Flow Cytometer) resuspend->acquisition analysis Data Analysis (Gating & Quantification) acquisition->analysis end End: Results analysis->end Panel_Design_Logic cluster_instrument Instrument Configuration cluster_reagents Reagent Selection cluster_analysis Data Analysis Considerations lasers Lasers (e.g., 488nm, 633nm) fluorochrome Fluorochrome Brightness (e.g., this compound, PE, APC) lasers->fluorochrome determines excitation filters Filters (e.g., 530/30, 660/20) spectral_overlap Spectral Overlap filters->spectral_overlap defines detection channels antigen Antigen Density (High vs. Low) antigen->fluorochrome influences choice fluorochrome->spectral_overlap causes compensation Compensation spectral_overlap->compensation requires

References

ATTO 514 for Fluorescence In-Situ Hybridization (FISH): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence In-Situ Hybridization (FISH) is a powerful molecular cytogenetic technique used to visualize and localize specific nucleic acid sequences within the context of the cell. The choice of fluorophore is critical for the sensitivity and resolution of FISH experiments. ATTO 514 is a high-performance fluorescent dye that offers exceptional characteristics for FISH applications, enabling the detection of specific DNA or RNA sequences with high clarity and stability.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in FISH, aimed at researchers, scientists, and drug development professionals.

This compound is a hydrophilic fluorophore characterized by its excellent water solubility, strong absorption, high fluorescence quantum yield, and remarkable thermal and photostability.[3][4] These properties make it an ideal candidate for demanding applications such as single-molecule detection and super-resolution microscopy, in addition to routine FISH procedures.[3][4] Its fluorescence is efficiently excited in the green region of the spectrum, making it compatible with common laser lines and filter sets.

Key Features and Advantages of this compound for FISH

  • High Photostability: this compound exhibits superior resistance to photobleaching compared to traditional dyes like FITC, allowing for longer exposure times and more robust image acquisition without significant signal loss.

  • Strong Fluorescence Quantum Yield: A high quantum yield translates to brighter signals, enhancing the detection of low-abundance targets.[3]

  • Excellent Water Solubility: Its hydrophilic nature prevents aggregation and reduces non-specific binding of the probe, leading to a higher signal-to-noise ratio.[3]

  • pH Insensitivity: The fluorescence of this compound is largely independent of pH in the physiological range, ensuring consistent performance under various experimental conditions.

Quantitative Data

The following table summarizes the key photophysical properties of this compound, providing a basis for experimental design and comparison with other fluorophores.

PropertyValueReference
Excitation Maximum (λex) 511 nm[5]
Emission Maximum (λem) 532 nm[5]
Molar Extinction Coefficient (ε) 115,000 M⁻¹cm⁻¹[5]
Fluorescence Quantum Yield (Φ) 85%[5]
Fluorescence Lifetime (τ) 3.9 ns[3]

Experimental Protocols

This section provides detailed protocols for the preparation of this compound-labeled FISH probes and their application in cultured cells for the detection of specific RNA transcripts.

Protocol 1: Labeling of Oligonucleotide Probes with this compound NHS Ester

This protocol describes the covalent attachment of this compound to amine-modified oligonucleotides.

Materials:

  • Amine-modified oligonucleotide probe

  • This compound NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.2 M Sodium bicarbonate buffer (pH 8.5-9.0)

  • Nuclease-free water

  • Gel filtration column (e.g., Sephadex G-25) or HPLC for purification

Procedure:

  • Probe Preparation: Resuspend the amine-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 1-2 mg/mL.[5]

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the amine-modified oligonucleotide with 0.2 M sodium bicarbonate buffer (pH 8.5-9.0).

    • Add a 2 to 10-fold molar excess of the dissolved this compound NHS ester to the oligonucleotide solution. The optimal ratio may need to be determined empirically.

    • Mix thoroughly by vortexing and incubate the reaction for 2-4 hours at room temperature in the dark, with gentle agitation.[5]

  • Purification of Labeled Probe:

    • Separate the this compound-labeled oligonucleotide from the unreacted dye using a gel filtration column or reverse-phase HPLC.[5]

    • Monitor the elution of the labeled probe by measuring the absorbance at 260 nm (for the oligonucleotide) and 511 nm (for this compound).

    • Collect the fractions containing the labeled probe.

  • Quantification and Storage:

    • Determine the concentration and degree of labeling of the purified probe using a spectrophotometer.

    • Store the labeled probe at -20°C in a light-protected container. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_final Final Product Oligo Amine-modified Oligonucleotide Mix Mix Oligo and Dye in Bicarbonate Buffer (pH 8.5-9.0) Oligo->Mix Dye This compound NHS Ester Dye->Mix Incubate Incubate 2-4h at RT in dark Mix->Incubate Purify Purify via Gel Filtration or HPLC Incubate->Purify LabeledProbe This compound-Labeled Probe Purify->LabeledProbe

Caption: Workflow for labeling oligonucleotide probes with this compound NHS Ester.

Protocol 2: Fluorescence In-Situ Hybridization (FISH) on Cultured Cells

This protocol outlines the steps for performing FISH on adherent cultured cells to detect specific RNA molecules.

Materials:

  • Cultured cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

  • Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)

  • This compound-labeled oligonucleotide probe

  • Wash buffer 1 (e.g., 50% formamide, 2x SSC)

  • Wash buffer 2 (e.g., 0.1x SSC)

  • DAPI (4',6-diamidino-2-phenylindole) counterstain

  • Antifade mounting medium

Procedure:

  • Cell Preparation:

    • Wash the cells grown on coverslips twice with PBS.

    • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.[6]

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 5-10 minutes at room temperature.[6]

    • Wash the cells twice with PBS.

  • Hybridization:

    • Pre-warm the hybridization buffer to 37°C.

    • Dilute the this compound-labeled probe in the pre-warmed hybridization buffer to the desired final concentration (typically 1-5 ng/µL).

    • Denature the probe mixture by heating at 70-75°C for 5-10 minutes, then immediately place on ice.[7]

    • Apply the denatured probe mixture to the cells on the coverslip.

    • Cover the coverslip with a larger coverslip or parafilm to prevent evaporation.

    • Incubate in a humidified chamber at 37°C overnight.[7]

  • Post-Hybridization Washes:

    • Carefully remove the coverslip.

    • Wash the coverslips twice with pre-warmed Wash Buffer 1 for 15 minutes each at 42°C.

    • Wash the coverslips twice with Wash Buffer 2 for 10 minutes each at room temperature.

    • Wash briefly with PBS.

  • Counterstaining and Mounting:

    • Incubate the coverslips with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

    • Rinse the coverslips briefly with PBS.

    • Mount the coverslips onto a microscope slide using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish and allow it to dry.

  • Imaging:

    • Visualize the slides using a fluorescence microscope equipped with appropriate filter sets for this compound (excitation ~511 nm, emission ~532 nm) and DAPI.

G cluster_cellprep Cell Preparation cluster_hyb Hybridization cluster_wash Washing cluster_final Imaging Fixation Fixation (4% PFA) Permeabilization Permeabilization (Triton X-100) Fixation->Permeabilization ProbeDenat Probe Denaturation (75°C) Permeabilization->ProbeDenat Hybridize Overnight Hybridization (37°C) ProbeDenat->Hybridize StringentWash Stringent Washes (Formamide/SSC) Hybridize->StringentWash LowSaltWash Low Salt Washes (SSC) StringentWash->LowSaltWash Counterstain DAPI Counterstain LowSaltWash->Counterstain Mount Mounting Counterstain->Mount Microscopy Fluorescence Microscopy Mount->Microscopy

Caption: A streamlined workflow for performing RNA FISH on cultured cells.

Application: Visualization of mRNA Localization for Gene Expression Analysis

A key application of RNA FISH is the study of subcellular mRNA localization, which plays a crucial role in regulating gene expression and protein function.[1][8] By using this compound-labeled probes, researchers can visualize the spatial distribution of specific mRNA transcripts within single cells with high resolution. This allows for the investigation of processes such as mRNA transport to specific cellular compartments, local translation, and the formation of RNA granules.[8]

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_fish This compound-FISH Detection Transcription Transcription of Target Gene mRNA_Processing mRNA Processing (Splicing, Capping, Polyadenylation) Transcription->mRNA_Processing Nuclear_Export Nuclear Export of mRNA mRNA_Processing->Nuclear_Export mRNA_Localization mRNA Transport and Localization Nuclear_Export->mRNA_Localization Local_Translation Localized Protein Synthesis mRNA_Localization->Local_Translation FISH_Probe Hybridization with this compound-labeled Probe mRNA_Localization->FISH_Probe Imaging Fluorescence Imaging FISH_Probe->Imaging Analysis Analysis of mRNA Distribution Imaging->Analysis

Caption: The process of mRNA localization and its detection via this compound-FISH.

Troubleshooting

Successful FISH experiments require careful optimization of each step. Below are some common issues and troubleshooting suggestions.

ProblemPossible CauseSuggested Solution
Weak or No Signal - Inefficient probe labeling- Low probe concentration- Inadequate permeabilization- Overly stringent washes- Verify probe labeling efficiency and concentration.- Increase probe concentration or hybridization time.- Optimize permeabilization conditions (time, detergent concentration).- Decrease the stringency of the post-hybridization washes (increase salt concentration or decrease temperature).[9]
High Background - Non-specific probe binding- Inadequate washing- Probe aggregation- Increase the stringency of the post-hybridization washes (decrease salt concentration or increase temperature).[9]- Include blocking agents (e.g., Cot-1 DNA for DNA FISH) in the hybridization buffer.- Ensure the this compound-labeled probe is fully dissolved and not aggregated.
Photobleaching - High excitation light intensity- Long exposure times- Use an antifade mounting medium.- Minimize exposure to the excitation light.- Use a more photostable dye like this compound.- Acquire images using shorter exposure times and average multiple frames if necessary.[10]
Uneven Signal - Uneven distribution of the probe- Air bubbles during hybridization- Inconsistent sample preparation- Ensure the probe solution is evenly spread over the sample.- Be careful to avoid trapping air bubbles under the coverslip.- Ensure consistent fixation and permeabilization across the sample.[9]

For more detailed troubleshooting, it is recommended to consult specialized guides and optimize each step of the protocol for the specific cell type and target being investigated.[10][11][12]

References

Application Notes and Protocols for Conjugating ATTO 514 to Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 514 is a hydrophilic fluorescent dye known for its exceptional water solubility, high fluorescence quantum yield, and photostability. These characteristics make it an ideal label for oligonucleotides used in a variety of applications, including Fluorescence In Situ Hybridization (FISH), flow cytometry (FACS), and single-molecule detection. This document provides detailed protocols for conjugating this compound to oligonucleotides using two common methods: NHS ester chemistry and click chemistry. It also includes information on the purification of the resulting conjugates and troubleshooting tips.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented in the table below.

PropertyValue
Molecular Weight (NHS-ester)1111 g/mol
Maximum Absorption (λabs)511 nm
Maximum Emission (λfl)532 nm
Molar Extinction Coefficient (εmax)115,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (ηfl)85%
Fluorescence Lifetime (τfl)3.9 ns

Conjugation Chemistries

There are two primary methods for conjugating this compound to oligonucleotides: reaction of an this compound NHS ester with an amino-modified oligonucleotide, and "click chemistry" using an this compound azide or alkyne derivative.

NHS Ester Conjugation

This method involves the reaction of an N-hydroxysuccinimidyl (NHS) ester of this compound with a primary amine group on a modified oligonucleotide. The amine group is typically introduced at the 5' or 3' terminus of the oligonucleotide during synthesis.

Experimental Protocol: this compound NHS Ester Conjugation

Materials:

  • Amino-modified oligonucleotide

  • This compound NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 0.2 M carbonate buffer (pH 8.0-9.0)

  • Nuclease-free water

Procedure:

  • Prepare the Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in 0.2 M carbonate buffer (pH 8.0-9.0) to a final concentration of 0.1 mM (e.g., 5 nmol in 50 µl).

  • Prepare the Dye Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 5 mg/ml.

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound NHS ester to the oligonucleotide solution. For example, add approximately 30 µl of the dye solution to 50 µl of the oligonucleotide solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle shaking. Protect the reaction from light.

  • Purification: Purify the labeled oligonucleotide from the unreacted dye and salts. See the "Purification of Labeled Oligonucleotides" section for detailed protocols.

Click Chemistry Conjugation

Click chemistry provides a highly specific and efficient method for labeling oligonucleotides. This approach involves the reaction between an azide and an alkyne. For this application, either the oligonucleotide or the this compound dye can be modified with one of these functional groups, while the other component is modified with the complementary group.

There are two main types of click chemistry used for oligonucleotide labeling:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method uses a copper(I) catalyst to promote the reaction between a terminal alkyne and an azide.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free method that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide. This method is preferred for applications where copper might be toxic or interfere with downstream applications.[1][2]

Experimental Protocol: Copper-Free Click Chemistry (SPAAC)

This protocol describes the reaction between a DBCO-modified oligonucleotide and an azide-modified this compound.

Materials:

  • DBCO-modified oligonucleotide

  • This compound-azide

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nuclease-free water

Procedure:

  • Prepare the Oligonucleotide Solution: Dissolve the DBCO-modified oligonucleotide in PBS (pH 7.4) to a suitable concentration (e.g., 1-10 mg/mL).

  • Prepare the Dye Solution: Dissolve the this compound-azide in nuclease-free water or DMSO.

  • Reaction: Add a 2- to 4-fold molar excess of the this compound-azide to the DBCO-modified oligonucleotide solution.[3]

  • Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C, protected from light.[3]

  • Purification: Purify the labeled oligonucleotide using an appropriate method as described in the "Purification of Labeled Oligonucleotides" section.

Purification of Labeled Oligonucleotides

Purification is a critical step to remove unreacted dye, which can interfere with downstream applications. The choice of purification method depends on the scale of the reaction, the properties of the dye, and the required purity of the final product. Dual HPLC purification is often recommended for fluorescently labeled oligonucleotides to ensure high purity.[4]

Purification MethodPrinciplePurityYieldNotes
Ethanol Precipitation Precipitates nucleic acids while smaller molecules like free dye remain in solution.Low to Moderate>85% (for DNA)May not effectively remove all free dye, especially for hydrophilic dyes.
Gel Filtration (e.g., Sephadex G-25) Separates molecules based on size. Larger labeled oligonucleotides elute before the smaller free dye molecules.Moderate to HighVariableA common and effective method for removing unincorporated dye.
High-Performance Liquid Chromatography (HPLC) Separates based on hydrophobicity (reverse-phase) or charge (ion-exchange).High50-80%Provides the highest purity and is recommended for demanding applications.

Experimental Protocol: Purification by Ethanol Precipitation

  • To the labeling reaction mixture, add 0.1 volumes of 3 M sodium acetate (pH 5.2).

  • Add 2.5-3 volumes of cold 100% ethanol.

  • Mix well and incubate at -20°C for at least 1 hour.

  • Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.

  • Carefully decant the supernatant containing the unreacted dye.

  • Wash the pellet with cold 70% ethanol and centrifuge again for 15 minutes.

  • Remove the supernatant and air-dry the pellet.

  • Resuspend the purified labeled oligonucleotide in nuclease-free water or a suitable buffer.

Experimental Protocol: Purification by Gel Filtration

  • Equilibrate a desalting column (e.g., Sephadex G-25) with nuclease-free water or a suitable buffer.

  • Carefully load the labeling reaction mixture onto the column.

  • Elute the sample with the equilibration buffer.

  • Collect fractions and monitor the absorbance at 260 nm (for the oligonucleotide) and ~511 nm (for this compound).

  • The first colored peak or the peak with absorbance at both wavelengths corresponds to the labeled oligonucleotide.

  • Pool the fractions containing the purified product.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Incorrect pH of the reaction buffer (for NHS ester chemistry).Ensure the pH of the carbonate/bicarbonate buffer is between 8.0 and 9.0.
Presence of primary amines (e.g., Tris buffer) in the oligonucleotide solution.Purify the oligonucleotide to remove any amine-containing buffers before labeling.
Hydrolyzed NHS ester.Prepare the this compound NHS ester solution immediately before use in anhydrous DMF or DMSO.
Insufficient molar excess of the dye.Increase the molar ratio of the dye to the oligonucleotide.
High Background Fluorescence Incomplete removal of unreacted dye.Repeat the purification step or use a more stringent method like HPLC.
Degradation of the Labeled Oligonucleotide Nuclease contamination.Use nuclease-free water, buffers, and tips throughout the procedure.
Photobleaching of the dye.Protect the dye and labeled oligonucleotide from light as much as possible.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis & Application Oligo Amino-Modified Oligonucleotide Mix Mix Oligo and Dye in Bicarbonate Buffer (pH 8-9) Oligo->Mix Dye This compound NHS Ester Dye->Mix Incubate Incubate 2-4h at Room Temperature Mix->Incubate Purify Purify via Gel Filtration or HPLC Incubate->Purify QC Quality Control (Spectroscopy, Gel Electrophoresis) Purify->QC Application Downstream Application (e.g., FISH) QC->Application

Caption: Workflow for NHS Ester Conjugation of this compound.

logical_relationship cluster_choice Choice of Conjugation Chemistry cluster_nhs NHS Ester Chemistry cluster_click Click Chemistry Chemistry Select Chemistry NHS_req Requires: Amino-Modified Oligo Chemistry->NHS_req Click_req Requires: Azide/Alkyne Modified Oligo and Dye Chemistry->Click_req NHS_adv Advantages: - Common - Readily Available Reagents NHS_req->NHS_adv NHS_disadv Disadvantages: - Less Specific - pH Dependent NHS_req->NHS_disadv Click_adv Advantages: - High Specificity - Bioorthogonal Click_req->Click_adv Click_disadv Disadvantages: - May require catalyst (CuAAC) - More complex starting materials Click_req->Click_disadv

Caption: Decision tree for choosing a conjugation method.

References

ATTO 514 Phalloidin: Application Notes and Protocols for High-Resolution Actin Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 514 phalloidin is a high-affinity probe for filamentous actin (F-actin), designed for superior fluorescence microscopy. Phalloidin, a bicyclic peptide isolated from the Amanita phalloides mushroom, binds specifically and stoichiometrically to F-actin, preventing its depolymerization and stabilizing the filament.[1][2][3] When conjugated to the fluorescent dye this compound, it provides a powerful tool for visualizing the intricate and dynamic actin cytoskeleton in fixed cells and tissues with exceptional brightness and photostability.[4][5][6] This document provides detailed application notes and protocols for the use of this compound phalloidin in actin staining for fluorescence microscopy.

This compound is a hydrophilic fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and remarkable thermal and photostability.[4][5][6] These properties make this compound phalloidin an ideal choice for high-resolution imaging techniques, including super-resolution microscopy methods like STED, dSTORM, and PALM.[4][5][6]

Properties of this compound Phalloidin

Quantitative data for this compound and its phalloidin conjugate are summarized in the table below.

PropertyValueReference
Excitation Wavelength (λabs)511 nm[6][7]
Emission Wavelength (λem)532 nm[6][7]
Molar Extinction Coefficient (εmax)115,000 M⁻¹cm⁻¹[6][7][8]
Fluorescence Quantum Yield (ηfl)85%[6]
Fluorescence Lifetime (τfl)3.9 ns[4][6]
Molecular Weight (MW)1638 g/mol [4][7]

Experimental Protocols

Reagent Preparation and Storage

a. This compound Phalloidin Stock Solution:

This compound phalloidin is typically supplied as a lyophilizate.

  • Reconstitution: To prepare a stock solution, dissolve the contents of the vial in methanol or a 1:1 mixture of water and methanol.[7] For example, reconstitute 10 nmol in 1 ml to yield a 10 µM stock solution.[7] Some suppliers suggest using methanol, DMSO, or DMF.[1]

  • Storage: The lyophilized product should be stored at -20°C, protected from light and moisture, and is stable for at least three years.[4][7] The reconstituted stock solution can be stored at -20°C for up to six months.[7] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[7][9]

b. Reagent Recipes:

  • Phosphate-Buffered Saline (PBS), pH 7.4:

    • 137 mM NaCl

    • 2.7 mM KCl

    • 10 mM Na₂HPO₄

    • 1.8 mM KH₂PO₄

    • Adjust pH to 7.4.

  • Fixation Solution (4% Formaldehyde in PBS):

    • Prepare fresh from a 16% or 37% formaldehyde stock solution.

    • Caution: Formaldehyde is toxic and should be handled in a fume hood.

    • It is recommended to use methanol-free formaldehyde.[2][10]

  • Permeabilization Buffer (0.1% Triton X-100 in PBS):

    • Add 100 µl of Triton X-100 to 100 ml of PBS.

  • Blocking Buffer (1% BSA in PBS):

    • Dissolve 1 g of Bovine Serum Albumin (BSA) in 100 ml of PBS.

Staining Protocol for Adherent Cells

This protocol provides a general guideline for staining adherent cells grown on coverslips.

G cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging Start Seed cells on coverslips Culture Culture cells to desired confluency Start->Culture Wash1 Wash with pre-warmed PBS Culture->Wash1 Fix Fix with 4% Formaldehyde (10 min) Wash1->Fix Wash2 Wash with PBS Fix->Wash2 Permeabilize Permeabilize with 0.1% Triton X-100 (5 min) Wash2->Permeabilize Wash3 Wash with PBS Permeabilize->Wash3 Block Block with 1% BSA in PBS (30 min) Wash3->Block Stain Incubate with this compound Phalloidin working solution (20-60 min) Block->Stain Wash4 Wash with PBS Stain->Wash4 Mount Mount coverslip on slide Wash4->Mount Image Image with fluorescence microscope Mount->Image

Fig. 1: Experimental workflow for F-actin staining in adherent cells.

Methodology:

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Washing: Gently wash the cells twice with pre-warmed (37°C) PBS.[10]

  • Fixation: Fix the cells with 4% formaldehyde in PBS for 10-20 minutes at room temperature.[10][11]

  • Washing: Wash the cells two to three times with PBS.[10][11]

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes.[2][11] This step is crucial for allowing the phalloidin conjugate to enter the cell and bind to F-actin.

  • Washing: Wash the cells two to three times with PBS.[11]

  • Blocking: To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes at room temperature.[7][11]

  • Staining: Prepare the this compound phalloidin working solution by diluting the stock solution in PBS containing 1% BSA. A typical final concentration is in the nanomolar range (e.g., 1:200 to 1:1000 dilution of a 10 µM stock). The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.[11] Incubate the cells with the staining solution for 20-90 minutes at room temperature, protected from light.[2][11]

  • Washing: Wash the cells two to three times with PBS to remove unbound phalloidin conjugate.[11]

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the stained actin filaments using a fluorescence microscope with appropriate filters for this compound (Excitation: ~511 nm, Emission: ~532 nm).

Staining Protocol for Suspension Cells
  • Cell Preparation: Harvest cells and wash them with PBS by centrifugation.

  • Fixation: Resuspend the cell pellet in 4% formaldehyde in PBS and incubate for 10-20 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Permeabilization: Resuspend the cells in 0.1% Triton X-100 in PBS for 3-5 minutes.

  • Washing: Wash the cells twice with PBS.

  • Blocking: Resuspend the cells in 1% BSA in PBS and incubate for 20-30 minutes.

  • Staining: Resuspend the cells in the this compound phalloidin working solution and incubate for 20-90 minutes at room temperature, protected from light.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Resuspend the cells in a small volume of PBS and mount them on a microscope slide.

  • Imaging: Proceed with fluorescence microscopy.

Actin Dynamics in Cell Signaling

The actin cytoskeleton is a highly dynamic structure that is integral to a multitude of cellular processes, including cell motility, morphogenesis, and cytokinesis. Its remodeling is tightly regulated by a complex network of signaling pathways. One such critical pathway involves the Rho family of small GTPases, which act as molecular switches to control actin organization.

G cluster_stimuli Extracellular Stimuli cluster_receptor Receptor Activation cluster_rho Rho GTPase Signaling cluster_actin Actin Cytoskeleton Remodeling Stimuli Growth Factors, Cytokines, etc. Receptor Receptor Tyrosine Kinases Stimuli->Receptor RhoGTPases Rho, Rac, Cdc42 Receptor->RhoGTPases ROCK ROCK RhoGTPases->ROCK WASP WASP/WAVE RhoGTPases->WASP Formins Formins RhoGTPases->Formins StressFibers Stress Fiber Formation (Actin-Myosin Bundles) ROCK->StressFibers Lamellipodia Lamellipodia Formation (Branched Actin Networks) WASP->Lamellipodia Filopodia Filopodia Formation (Parallel Actin Bundles) Formins->Filopodia

Fig. 2: Simplified Rho GTPase signaling pathway for actin remodeling.

As depicted in Figure 2, extracellular signals activate cell surface receptors, which in turn activate Rho GTPases such as RhoA, Rac1, and Cdc42. These GTPases then trigger downstream effectors. For instance, RhoA activates ROCK, leading to the formation of contractile stress fibers. Rac1 activation results in the formation of lamellipodia through effectors like the WAVE complex, while Cdc42 activation via WASp leads to the formation of filopodia. This compound phalloidin staining allows for the direct visualization of these distinct F-actin structures, providing insights into the activation state of these signaling pathways.

Troubleshooting

IssuePossible CauseSolution
High Background Incomplete washingIncrease the number and duration of wash steps.
Inadequate blockingIncrease blocking time or BSA concentration.
Phalloidin concentration too highOptimize the working concentration of this compound phalloidin.
Weak Signal Insufficient permeabilizationIncrease permeabilization time or Triton X-100 concentration.
Phalloidin concentration too lowIncrease the working concentration of this compound phalloidin.
PhotobleachingUse an anti-fade mounting medium and minimize exposure to excitation light.
Actin Disruption Methanol in fixativeUse methanol-free formaldehyde for fixation.[2][10]
Harsh permeabilizationReduce Triton X-100 concentration or incubation time.

Conclusion

This compound phalloidin is a superior fluorescent probe for labeling F-actin in fixed samples. Its exceptional brightness, photostability, and high affinity for actin make it an invaluable tool for researchers in cell biology, neuroscience, and drug discovery. The protocols and data provided in this document offer a comprehensive guide for the successful application of this compound phalloidin in visualizing the intricate architecture of the actin cytoskeleton.

References

Troubleshooting & Optimization

troubleshooting low ATTO 514 fluorescence signal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low ATTO 514 fluorescence signals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key spectral properties of this compound?

This compound is a hydrophilic fluorescent label with excellent water solubility, strong absorption, and a high fluorescence quantum yield.[1][2][3] Its key spectral and photophysical properties are summarized in the table below.

PropertyValueReference
Absorption Maximum (λ_abs_) 511 nm[1]
Emission Maximum (λ_em_) 532 nm[1]
Molar Extinction Coefficient (ε_max_) 115,000 M⁻¹cm⁻¹[4][5]
Fluorescence Quantum Yield (η_fl_) 85%[1][4]
Fluorescence Lifetime (τ_fl_) 3.9 ns[1][2]
Recommended Excitation Range 510 - 535 nm[1][2]
Recommended Excitation Source 514 nm line of an Argon-Ion laser[1][2][6]

Q2: My this compound signal is weak or absent. What are the common causes?

A low or absent fluorescence signal can stem from several factors, ranging from incorrect instrument settings to issues with the sample preparation or the dye itself. Common causes include:

  • Suboptimal Excitation and Emission Settings: Ensure your instrument's filters and lasers are correctly configured for this compound's spectral profile.[7]

  • Low Dye Concentration or Labeling Efficiency: Insufficient labeling of your target molecule will result in a weak signal.

  • Photobleaching: Exposure to high-intensity light can irreversibly destroy the fluorophore.[8][9]

  • Quenching: Environmental factors or the presence of certain molecules can decrease fluorescence intensity.[10][11]

  • Incorrect Buffer or pH: The fluorescence of some dyes is pH-dependent.[11]

  • Sample Preparation Issues: Problems with fixation, permeabilization, or blocking can hinder antibody-dye conjugate binding.[12]

Q3: How can I prevent photobleaching of my this compound-labeled sample?

This compound has exceptional photostability, but photobleaching can still occur under intense illumination.[1][3] To minimize this effect:

  • Use an Antifade Mounting Medium: These reagents reduce the rate of photobleaching.[7][8]

  • Minimize Exposure Time and Intensity: Use the lowest laser power and shortest exposure time necessary to obtain a good signal.[8]

  • Image a Fresh Field of View: For fixed samples, moving to a new area for each acquisition can prevent repeated exposure of the same molecules.[8]

  • Use a Sensitive Detector: A more sensitive camera or detector allows for the use of lower excitation power.[8]

Q4: Can the local environment affect this compound's fluorescence?

Yes, the local chemical environment can significantly impact fluorescence. Factors to consider include:

  • pH: While many rhodamine dyes are stable, extreme pH values can affect the fluorescence of some fluorophores.[11][13]

  • Quenching: The fluorescence of some dyes can be quenched by proximity to certain molecules, such as guanine.[10] Self-quenching can also occur at high dye concentrations due to aggregation.[10][14]

  • Solvent Polarity: The polarity of the solvent can influence the spectral properties of fluorescent dyes.

Q5: What is the recommended procedure for labeling proteins with this compound NHS-ester?

Successful labeling with NHS-esters requires careful attention to the reaction conditions. Here is a general protocol:

  • Protein and Buffer Preparation: Proteins should be dissolved in an amine-free buffer (e.g., PBS) at a pH of around 8.3.[10][15] Ensure the protein solution is free of substances like Tris or glycine.[16]

  • Dye Preparation: Dissolve the this compound NHS-ester in anhydrous, amine-free DMF or DMSO immediately before use.[2][16]

  • Labeling Reaction: Add a 3- to 5-fold molar excess of the reactive dye to the protein solution.[10] Incubate for 30-60 minutes at room temperature with gentle stirring.[15][16]

  • Purification: Separate the labeled protein from unreacted dye using gel permeation chromatography (e.g., Sephadex G-25) or extensive dialysis.[16]

Troubleshooting Guide: Low this compound Fluorescence Signal

Use this guide to systematically troubleshoot and resolve issues of low fluorescence intensity.

// Connections CheckSettings -> {Excitation, Emission, Detector} [arrowhead=none, style=dashed, color="#5F6368"]; CheckStaining -> {Concentration, Incubation, Permeabilization, Blocking} [arrowhead=none, style=dashed, color="#5F6368"]; CheckReagents -> {DyeStorage, Conjugation, AntibodyValidation} [arrowhead=none, style=dashed, color="#5F6368"]; CheckEnvironment -> {Photobleaching, Quenching, pH} [arrowhead=none, style=dashed, color="#5F6368"]; }

A troubleshooting workflow for low this compound fluorescence.

Detailed Methodologies

Protocol 1: Titration of this compound-Conjugated Antibody

To ensure an optimal signal-to-noise ratio, it is crucial to titrate your fluorescently labeled antibody.

  • Prepare a dilution series: Serially dilute your this compound-conjugated antibody in your blocking buffer. A typical starting range might be from 0.1 µg/mL to 10 µg/mL.

  • Stain samples: Stain your control and experimental samples with each concentration of the antibody dilution series, keeping all other parameters (incubation time, temperature, washing steps) constant.

  • Image and analyze: Acquire images using identical instrument settings for all samples.

  • Determine optimal concentration: The optimal concentration is the one that provides the brightest specific signal with the lowest background fluorescence.[7]

Protocol 2: Cell Fixation and Permeabilization for Intracellular Staining

Proper fixation and permeabilization are critical for allowing antibodies to access intracellular targets.

  • Cell Preparation: Harvest and wash cells in Phosphate-Buffered Saline (PBS).

  • Fixation: Resuspend cells in a fixation buffer (e.g., 4% paraformaldehyde in PBS) and incubate for 10-20 minutes at room temperature.

  • Wash: Wash the cells twice with PBS.

  • Permeabilization: Resuspend the fixed cells in a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 or Saponin in PBS) and incubate for 10-15 minutes at room temperature.

  • Staining: Proceed with the blocking and antibody staining steps as per your standard protocol.

Logical Relationships of Factors Affecting Fluorescence

The following diagram illustrates the key factors that can lead to a diminished fluorescence signal.

// Connections {LowQY, LowEpsilon} -> LowSignal; {Quenching, Photobleaching, WrongpH} -> LowSignal; {LowConcentration, WrongFilters, LowExcitation} -> LowSignal; }

Causes of diminished fluorescence signal.

References

ATTO 514 Signal-to-Noise Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio of ATTO 514 in microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key spectral properties of this compound?

This compound is a hydrophilic fluorescent dye known for its excellent water solubility, high fluorescence quantum yield, and exceptional photostability.[1][2][3][4][5][6] Its key spectral properties are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)511 nm[1][5][7]
Emission Maximum (λem)532 nm[1][5][7]
Molar Extinction Coefficient (ε)115,000 M⁻¹cm⁻¹[5][7][8]
Fluorescence Quantum Yield (Φ)85%[1][5][7][8]
Fluorescence Lifetime (τ)3.9 ns[1][2][5][8]
Recommended Excitation Range510 - 535 nm[1][2][3][4][6]
Recommended Excitation Source514 nm line of an Argon-Ion laser[1][2][3][4][5][6]

Q2: My this compound signal is very weak. What are the potential causes and how can I improve it?

A weak or low signal from this compound can stem from several factors, including issues with the labeling protocol, sample preparation, or imaging setup.

Troubleshooting Steps for Low Signal Intensity:

  • Verify Labeling Efficiency: Ensure that your protein or molecule of interest has been successfully labeled with this compound. This can be confirmed by measuring the absorbance of the conjugate.

  • Optimize Antibody Concentrations: If you are using antibody conjugates, a titration experiment is crucial to determine the optimal primary and secondary antibody concentrations that yield the best signal-to-noise ratio.[9]

  • Check Excitation and Emission Filters: Confirm that your microscope's filter set is appropriate for this compound's spectral properties.[10] The excitation filter should ideally transmit light in the 510-535 nm range, and the emission filter should be centered around 532 nm.[1][2][3][4][6]

  • Increase Excitation Power: A gradual increase in the excitation laser power can boost the signal. However, be cautious as excessive power can lead to photobleaching.[11]

  • Adjust Detector Settings: Increase the gain or exposure time on your detector to enhance signal detection.[10]

  • Check Sample Mounting: Ensure that the mounting medium is compatible with this compound and has the correct refractive index for your objective lens.

G cluster_workflow Troubleshooting Low this compound Signal Start Low Signal Detected CheckLabeling Verify Labeling Efficiency Start->CheckLabeling TitrateAntibody Titrate Antibody Concentration CheckLabeling->TitrateAntibody CheckFilters Check Excitation/ Emission Filters TitrateAntibody->CheckFilters IncreasePower Increase Excitation Power CheckFilters->IncreasePower AdjustDetector Adjust Detector Settings IncreasePower->AdjustDetector CheckMounting Check Mounting Medium AdjustDetector->CheckMounting ImprovedSignal Signal Improved CheckMounting->ImprovedSignal PersistentLowSignal Signal Still Low CheckMounting->PersistentLowSignal

Caption: Workflow for troubleshooting low this compound signal.

Q3: I am experiencing high background fluorescence with this compound. How can I reduce it?

High background fluorescence can obscure your specific signal, leading to a poor signal-to-noise ratio.

Troubleshooting Steps for High Background:

  • Optimize Blocking Steps: If performing immunofluorescence, ensure adequate blocking of non-specific binding sites.[12] Using a blocking buffer containing serum from the same species as the secondary antibody is recommended.[13]

  • Thorough Washing: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[12][14]

  • Reduce Antibody Concentration: High antibody concentrations can lead to non-specific binding and increased background.[13]

  • Use High-Quality Reagents: Ensure all buffers and reagents are fresh and free of fluorescent impurities.[15]

  • Check for Autofluorescence: Include an unstained control sample to assess the level of natural fluorescence from your cells or tissue.[16] If autofluorescence is high, consider using a different mounting medium or a quenching agent.[16]

Q4: My this compound signal is photobleaching quickly. What can I do to minimize this?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[17] this compound has good photostability, but prolonged or intense illumination can still cause fading.[1][2][3][4][5][6]

Strategies to Reduce Photobleaching:

  • Use an Antifade Mounting Medium: Employ a commercially available mounting medium containing antifade reagents to protect your sample from photobleaching.[18][19]

  • Minimize Light Exposure: Reduce the intensity and duration of the excitation light.[17][19] Use neutral density filters to decrease illumination intensity.[19]

  • Optimize Imaging Settings: Use the lowest possible laser power and the shortest exposure time that still provides a detectable signal.

  • Acquire Images Efficiently: Plan your imaging session to minimize the time the sample is exposed to light. Locate the region of interest using a lower magnification or transmitted light before switching to fluorescence imaging.[19]

G cluster_photobleaching Minimizing this compound Photobleaching Start Observe Photobleaching UseAntifade Use Antifade Mounting Medium Start->UseAntifade MinimizeExposure Minimize Light Exposure UseAntifade->MinimizeExposure OptimizeSettings Optimize Imaging Settings MinimizeExposure->OptimizeSettings EfficientAcquisition Efficient Image Acquisition OptimizeSettings->EfficientAcquisition ReducedBleaching Photobleaching Minimized EfficientAcquisition->ReducedBleaching

Caption: Strategies to minimize this compound photobleaching.

Experimental Protocols

Protocol 1: Antibody Titration for Optimal Concentration

This protocol describes how to determine the optimal dilution for a primary antibody conjugated to this compound or for a primary antibody followed by an this compound-conjugated secondary antibody.

Methodology:

  • Prepare Samples: Prepare identical cell or tissue samples on multiple coverslips or in a multi-well plate.

  • Serial Dilution: Prepare a series of dilutions of your primary antibody in a suitable blocking buffer. A good starting range is from 1:50 to 1:2000.

  • Incubation: Incubate each sample with a different antibody dilution for the recommended time and temperature.

  • Secondary Antibody (if applicable): If using an unconjugated primary antibody, wash the samples and then incubate with a constant, non-saturating concentration of the this compound-conjugated secondary antibody.

  • Washing: Perform thorough wash steps to remove unbound antibodies.

  • Mounting: Mount the coverslips using an antifade mounting medium.

  • Imaging: Acquire images of each sample using identical microscope settings (laser power, exposure time, gain).

  • Analysis: Compare the images to identify the antibody dilution that provides the brightest specific signal with the lowest background.

Protocol 2: Evaluating and Minimizing Autofluorescence

Methodology:

  • Prepare Control Samples: Prepare three sets of samples:

    • Unstained Control: Cells or tissue that have not been treated with any fluorescent labels.

    • Secondary Only Control (for immunofluorescence): Samples incubated only with the this compound-conjugated secondary antibody.

    • Fully Stained Sample: Your experimental sample with all staining steps.

  • Mounting: Mount all samples in the same mounting medium.

  • Imaging: Image all three samples using the same microscope settings you intend to use for your experiment.

  • Analysis:

    • The unstained control will reveal the level of intrinsic autofluorescence from your sample.

    • The secondary only control will show any non-specific binding of the secondary antibody.

    • Compare the signal intensity of your fully stained sample to the controls. A good signal-to-noise ratio will have a significantly brighter signal in the fully stained sample compared to the controls.

  • Troubleshooting (if autofluorescence is high):

    • Consider using a mounting medium specifically designed to quench autofluorescence.

    • If the autofluorescence is prominent in a particular channel, you might consider using a fluorophore with a different emission spectrum.

G cluster_relationship Factors Affecting Signal-to-Noise Ratio SNR Signal-to-Noise Ratio Signal Signal Intensity SNR->Signal Increases with Noise Noise SNR->Noise Decreases with Labeling Labeling Efficiency Signal->Labeling Excitation Excitation Intensity Signal->Excitation Detection Detector Efficiency Signal->Detection Background Background Fluorescence Noise->Background Photobleaching Photobleaching Noise->Photobleaching Autofluorescence Autofluorescence Background->Autofluorescence NonspecificBinding Non-specific Binding Background->NonspecificBinding

Caption: Relationship between factors affecting signal-to-noise.

References

Technical Support Center: ATTO 514 Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using ATTO 514 dye in immunofluorescence (IF) experiments, with a particular focus on mitigating nonspecific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a fluorescent dye belonging to the ATTO series of labels, known for their high photostability and brightness.[1] It is a hydrophilic dye with excellent water solubility, which helps to minimize nonspecific binding to cellular components.[2][3] this compound fluoresces in the green region of the visible spectrum and is well-suited for a variety of fluorescence microscopy techniques, including single-molecule detection and high-resolution microscopy.[1][2]

Q2: I am observing high background fluorescence in my immunofluorescence experiment with this compound. What are the common causes?

A2: High background fluorescence can originate from several sources in immunofluorescence. Common causes include, but are not limited to:

  • Autofluorescence: Some cells and tissues naturally fluoresce.[4]

  • Insufficient Blocking: Inadequate blocking of nonspecific binding sites can lead to antibodies adhering to unintended targets.[5][6]

  • Antibody Concentration: Using primary or secondary antibodies at too high a concentration can increase nonspecific binding.[5][7]

  • Inadequate Washing: Insufficient washing steps may not effectively remove unbound antibodies.[5][8]

  • Fixation Issues: The choice of fixative and the fixation time can impact background fluorescence.[6]

Q3: How can I reduce nonspecific binding when using secondary antibodies conjugated to this compound?

A3: To reduce nonspecific binding of your this compound-conjugated secondary antibody, consider the following:

  • Optimize Antibody Dilutions: Titrate both your primary and secondary antibodies to find the optimal concentration that provides a good signal-to-noise ratio.[9]

  • Use an Appropriate Blocking Buffer: A common and effective blocking strategy is to use normal serum from the same species as the secondary antibody.[10] For example, if you are using a goat anti-mouse secondary antibody, you would use normal goat serum. Bovine Serum Albumin (BSA) is another widely used blocking agent.

  • Perform Thorough Washes: Increase the number and duration of washing steps after both primary and secondary antibody incubations to ensure the removal of unbound antibodies.[8]

  • Include Proper Controls: Always include a secondary antibody-only control (a sample incubated only with the fluorescently labeled secondary antibody, without the primary antibody) to assess the level of nonspecific binding from the secondary antibody itself.[11]

Q4: Is this compound prone to photobleaching?

A4: ATTO dyes, including this compound, are known for their high thermal and photostability.[1][2] This makes them more resistant to photobleaching compared to some other fluorescent dyes, which is advantageous for experiments requiring prolonged imaging times.[1]

Troubleshooting Guides

Issue: High Background Staining

High background can obscure your specific signal and make data interpretation difficult. Follow this guide to troubleshoot and reduce background fluorescence.

Potential Cause & Solution

Potential CauseRecommended Solution
Autofluorescence Examine an unstained sample under the microscope to determine the level of endogenous fluorescence. If autofluorescence is high, you can try using a different fixative, or employ quenching techniques such as treatment with sodium borohydride.[4]
Inadequate Blocking Optimize your blocking step. Increase the incubation time (e.g., 1 hour at room temperature) and consider trying different blocking agents. Normal serum from the host species of the secondary antibody (e.g., 5-10% in PBS) is often very effective.[10]
Antibody Concentration Too High Perform a titration of your primary and secondary antibodies to determine the lowest concentration that still provides a strong, specific signal.[5][7]
Insufficient Washing Increase the number of washes (e.g., 3-5 times) and the duration of each wash (e.g., 5-10 minutes) after antibody incubations. Use a wash buffer containing a mild detergent like Tween-20 (e.g., PBS + 0.1% Tween-20).[8][12]
Secondary Antibody Cross-Reactivity Run a control where you only apply the this compound-conjugated secondary antibody (no primary antibody). If you see significant staining, your secondary antibody may be binding nonspecifically. Consider using a pre-adsorbed secondary antibody.[11]
Data Presentation: this compound Dye Characteristics

The following table summarizes the key optical properties of this compound.

PropertyValueReference
Excitation Maximum (λex) 511 nm[3]
Emission Maximum (λem) 532 nm[3]
Molar Extinction Coefficient (ε) 1.15 x 10^5 M⁻¹cm⁻¹[3]
Fluorescence Quantum Yield (Φ) 85%[3]
Fluorescence Lifetime (τ) 3.9 ns[2]
Key Features High photostability, excellent water solubility, hydrophilic[1][2]

Experimental Protocols

Protocol 1: Standard Indirect Immunofluorescence

This protocol provides a general workflow for indirect immunofluorescence staining. Optimization of antibody concentrations, incubation times, and blocking buffers is recommended for each specific experimental system.

  • Cell Seeding: Seed cells on sterile coverslips in a culture dish and allow them to adhere and grow to the desired confluency.

  • Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[13]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[13]

  • Permeabilization: If your target protein is intracellular, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.[13]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block nonspecific binding by incubating the cells in a blocking buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.[10]

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer and incubate with the cells overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.[12]

  • Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody to its optimal concentration in the blocking buffer. Incubate the cells for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5-10 minutes each, protected from light.[12]

  • Counterstaining (Optional): Incubate the cells with a nuclear counterstain, such as DAPI, for 5 minutes.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets for this compound and any other fluorophores used.

Mandatory Visualization

Troubleshooting Workflow for Nonspecific Binding

This diagram outlines a logical workflow for troubleshooting nonspecific binding issues in your immunofluorescence experiments.

G Troubleshooting Workflow for Nonspecific Binding start High Nonspecific Binding Observed check_secondary Run Secondary Antibody Only Control start->check_secondary secondary_staining Significant Staining? check_secondary->secondary_staining optimize_secondary Optimize Secondary Ab Concentration Use Pre-adsorbed Secondary secondary_staining->optimize_secondary Yes check_primary Run Primary Antibody Only Control secondary_staining->check_primary No final_check Re-evaluate Staining optimize_secondary->final_check optimize_blocking Optimize Blocking Protocol (e.g., different blocking agent, longer incubation) check_primary->optimize_blocking optimize_primary Titrate Primary Antibody Concentration optimize_blocking->optimize_primary increase_washes Increase Washing Steps (number and duration) optimize_primary->increase_washes increase_washes->final_check end Problem Resolved final_check->end

Caption: A step-by-step workflow to diagnose and resolve nonspecific binding in immunofluorescence.

Simplified EGFR Signaling Pathway

This diagram illustrates a simplified version of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common pathway studied using immunofluorescence to visualize protein localization and activation.[14][15]

G Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: Overview of the EGFR signaling cascade from ligand binding to gene transcription.

References

ATTO 514 Conjugation Efficiency Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving ATTO 514 conjugation efficiency. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for conjugation?

A1: this compound is a fluorescent dye characterized by its high water solubility, strong light absorption, high fluorescence quantum yield, and exceptional photostability.[1][2][3][4] These properties make it highly suitable for sensitive applications such as single-molecule detection, high-resolution microscopy (PALM, dSTORM, STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2][3][5] It is commonly supplied as an N-hydroxysuccinimidyl (NHS) ester, which readily reacts with primary amine groups on proteins, peptides, or modified nucleic acids to form a stable amide bond.[1][5][6][7]

Q2: What is the optimal pH for conjugating this compound NHS ester?

A2: The optimal pH for the reaction between an NHS ester and a primary amine is between 8.0 and 9.0.[8][9] A pH of 8.3 is frequently recommended as a good compromise.[9][10] At this pH, the primary amino groups (like the ε-amino group of lysine) are sufficiently deprotonated and reactive.[8][9] Higher pH levels increase the rate of NHS ester hydrolysis, which competes with the conjugation reaction.[1][9][10][11][]

Q3: What buffers should I use for the conjugation reaction?

A3: It is crucial to use an amine-free buffer. Buffers containing primary amines, such as Tris, will compete with the target molecule for reaction with the NHS ester.[8][10][11] Recommended buffers include 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS) adjusted to the optimal pH.[8][10]

Q4: How should I prepare and store the this compound NHS ester stock solution?

A4: The this compound NHS ester should be dissolved in an anhydrous and amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[1] Stock solutions in these solvents have limited stability and should be protected from moisture and light.[1] For long-term storage, the solid dye should be stored at -20°C.[1]

Q5: How do I remove unreacted this compound after the conjugation reaction?

A5: Unreacted dye can be removed by gel permeation chromatography (e.g., using a Sephadex G-25 column), which separates the larger labeled protein from the smaller, unbound dye molecules.[8][9] For hydrophilic dyes like this compound, a longer column may be necessary for efficient separation.[8][9] Dialysis is another, though less efficient, option.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Labeling Efficiency Incorrect pH of reaction buffer. Ensure the pH of the reaction buffer is between 8.0 and 9.0. A pH of 8.3 is a good starting point.[9][10]
Presence of amine-containing buffers or additives. Dialyze the protein against an amine-free buffer like PBS before starting the conjugation.[8] Avoid buffers like Tris.[10][11]
Hydrolysis of this compound NHS ester. Prepare the dye stock solution in anhydrous, amine-free DMF or DMSO immediately before use.[1] Avoid moisture contamination.
Low protein concentration. Labeling efficiency can decrease at protein concentrations below 2 mg/mL. Concentrate the protein if necessary.
Suboptimal dye-to-protein molar ratio. The optimal ratio varies between proteins. Start with a 10:1 molar ratio of dye to protein and optimize by testing different ratios (e.g., 5:1, 15:1, 20:1).[6]
Precipitation of Conjugate Over-labeling of the protein. Reduce the molar excess of the dye in the reaction. Over-labeling can lead to protein aggregation and precipitation.[13]
Poor protein stability. Ensure the protein is stable under the reaction conditions. Consider adding a stabilizer post-purification if needed.
High Background/Non-specific Staining Incomplete removal of unreacted dye. Optimize the purification step. Use a longer gel filtration column for better separation of the hydrophilic this compound.[8][9]
Over-labeled protein causing non-specific binding. Reduce the dye-to-protein ratio to achieve a lower degree of labeling (DOL). A DOL of 2-4 is often recommended for antibodies.[13]
Conjugate is not fluorescent Degradation of the dye. Protect the dye and the conjugate from light during the reaction and storage.[8] Ensure the solvent for the dye stock is of high quality, as impurities can degrade the dye.[9]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound NHS Ester

This protocol is a starting point and may require optimization for your specific protein.

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS)

  • This compound NHS ester

  • Anhydrous, amine-free DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or dialyze your protein into the Reaction Buffer at a concentration of 2-10 mg/mL.[14]

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add the calculated amount of the dye stock solution to the protein solution while gently stirring. A starting molar excess of 10:1 (dye:protein) is recommended.[6]

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Quenching the Reaction (Optional):

    • To stop the reaction, you can add a quenching buffer to a final concentration of 50-100 mM and incubate for an additional 10-15 minutes.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a pre-equilibrated gel filtration column.

    • The first colored band to elute is the labeled protein conjugate.[9]

  • Storage:

    • Store the purified conjugate under the same conditions as the unlabeled protein, protected from light. For long-term storage, aliquoting and freezing at -20°C is recommended.[8]

Visualizations

This compound NHS Ester Conjugation Workflow

ATTO514_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage Protein_Prep Prepare Protein in Amine-Free Buffer (pH 8.3) Conjugation Mix and Incubate (Room Temp, 30-60 min) Protein_Prep->Conjugation Dye_Prep Prepare this compound NHS Ester in Anhydrous DMSO/DMF Dye_Prep->Conjugation Purification Purify via Gel Filtration Conjugation->Purification Storage Store Conjugate (-20°C, Protected from Light) Purification->Storage

Caption: Workflow for this compound NHS ester conjugation.

This compound NHS Ester Reaction with Primary Amine

Amine_Reaction cluster_reactants Reactants cluster_side_reaction Competing Reaction ATTO514 This compound-NHS Ester Conjugate This compound-Protein (Stable Amide Bond) ATTO514->Conjugate + Hydrolyzed_Dye Hydrolyzed this compound (Inactive) ATTO514->Hydrolyzed_Dye + Protein Protein-NH2 (Primary Amine) Protein->Conjugate pH 8.0-9.0 NHS N-hydroxysuccinimide (Byproduct) H2O H2O H2O->Hydrolyzed_Dye

Caption: Reaction of this compound NHS ester with a primary amine.

References

ATTO 514 Technical Support Center: Troubleshooting Background Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to mitigate background fluorescence when using ATTO 514. By addressing common issues encountered during experiments, this resource aims to help you improve your signal-to-noise ratio and obtain high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a hydrophilic fluorescent dye known for its excellent water solubility, high fluorescence quantum yield, and exceptional photostability.[1][2][3] It fluoresces in the green region of the visible spectrum.[3] Its strong absorption and brightness make it highly suitable for a range of applications, including high-resolution microscopy (PALM, dSTORM, STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2][4][5][6] The fluorescence is most effectively excited between 510 nm and 535 nm, making it a good match for the 514 nm line of an Argon-Ion laser.[1][2][4][5]

Q2: I am observing high background fluorescence in my this compound experiment. What are the most common causes?

High background fluorescence can originate from several sources. The first step is to systematically determine the cause. The most common culprits include:

  • Autofluorescence : Endogenous fluorescence from the biological sample itself, such as from collagen, NADH, riboflavin, or lipofuscin.[7]

  • Fixation-Induced Fluorescence : Aldehyde fixatives like paraformaldehyde (PFA) and glutaraldehyde can create fluorescent cross-links in the tissue.[8]

  • Non-Specific Binding : The this compound-conjugated antibody or probe may be binding to off-target sites.[9]

  • Excess Unbound Dye : Insufficient washing after staining can leave residual, unbound fluorophores in the sample.[10]

  • Contaminated Reagents or Vessels : Buffers, media, or even plastic culture dishes can be sources of fluorescence.[10][11]

Q3: How can I identify the source of my background signal?

Running proper controls is the most effective way to diagnose the source of high background.[11]

  • Unstained Control : Image a sample that has gone through all processing steps (including fixation and permeabilization) but has not been stained with any fluorescent dye. This will reveal the level of natural autofluorescence from your sample.[11]

  • Secondary-Only Control : If using immunofluorescence, stain a sample with only the this compound-conjugated secondary antibody (no primary antibody). This will show if the secondary antibody is binding non-specifically.

The diagram below illustrates a logical workflow for troubleshooting this issue.

G A High Background Observed B Image Unstained Control A->B C Is Unstained Control Bright? B->C D Issue is Autofluorescence C->D Yes E Image Secondary-Only Control C->E No I Implement Autofluorescence Reduction Protocol (e.g., Sodium Borohydride) D->I F Is Secondary-Only Bright? E->F G Issue is Non-Specific Secondary Binding F->G Yes H Issue is Unbound Dye or Primary Ab Problem F->H No J Optimize Blocking Step (Increase time/concentration) G->J K Optimize Washing Steps (Increase number/duration) H->K G cluster_0 Pre-Staining cluster_1 Primary Antibody Incubation cluster_2 Secondary Antibody Incubation cluster_3 Mounting A Fixed & Permeabilized Sample B Blocking Step (e.g., 5% Normal Serum + 0.1% Triton X-100 in PBS) Incubate 1 hour at RT A->B C Incubate with Primary Antibody (Diluted in Blocking Buffer) Overnight at 4°C B->C D Wash 3x with PBST (PBS + 0.1% Tween 20) 5-10 min each wash C->D E Incubate with this compound-conjugated Secondary Antibody (Diluted in Blocking Buffer, protect from light) 1-2 hours at RT D->E F Final Washes Wash 3-4x with PBST (5-10 min each) Final wash with PBS (5 min) E->F G Mount Coverslip with Anti-fade Mounting Medium F->G

References

ATTO 514 in Live-Cell Imaging: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ATTO 514 in live-cell imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during live-cell imaging experiments with the this compound fluorophore.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary advantages for live-cell imaging?

This compound is a hydrophilic fluorescent dye characterized by its excellent water solubility, strong absorption of light, and a high fluorescence quantum yield.[1][2] Its key advantages include exceptional thermal and photostability, making it suitable for demanding applications like single-molecule detection and high-resolution microscopy.[1][2] The dye is efficiently excited by the 514 nm laser line, commonly available on many microscopy systems.[1][2]

Q2: Is this compound cell-permeable for live-cell imaging?

The cell permeability of this compound can be a challenge as some ATTO dyes are considered cell-impermeable.[3] However, studies have shown that by optimizing incubation conditions, such as concentration and temperature, even dyes initially considered "live-cell incompatible" can be used for labeling structures within living cells.[3] For intracellular targets, it is often necessary to conjugate this compound to a cell-permeable molecule or use cellular delivery methods.

Q3: What are the optimal excitation and emission wavelengths for this compound?

For optimal performance, this compound should be excited in the range of 510 - 535 nm.[1][2] Its maximum absorption (λabs) is at 511 nm, and its maximum fluorescence emission (λfl) is at 532 nm.[2]

Troubleshooting Guides

Problem 1: High Background or Non-Specific Staining

High background fluorescence can obscure the specific signal from your target, leading to a poor signal-to-noise ratio.

Possible Causes and Solutions:

CauseRecommended Solution
Excess Dye Concentration Empirically determine the lowest effective dye concentration. High concentrations can lead to non-specific binding and increased background.
Non-Specific Binding of the Conjugate - Include a blocking step with an appropriate agent (e.g., BSA) if performing antibody-based labeling.- For direct chemical labeling, ensure thorough washing steps to remove unbound dye.- Consider surface modifications, such as PEGylation, to reduce non-specific interactions.[4][5]
Cellular Autofluorescence - Image cells in a phenol red-free medium.[6]- Acquire a control image of unstained cells under the same imaging conditions to determine the level of autofluorescence.- If possible, use a different fluorophore with excitation/emission profiles that avoid the autofluorescence range of your cells.
Contaminated Reagents or Imaging Dish - Use high-purity, sterile reagents.- Ensure imaging dishes are clean and free of fluorescent contaminants.

Troubleshooting Workflow for High Background

High_Background_Troubleshooting Start High Background Observed Check_Concentration Is Dye Concentration Optimized? Start->Check_Concentration Reduce_Concentration Reduce Dye Concentration & Re-image Check_Concentration->Reduce_Concentration No Check_Washing Are Washing Steps Sufficient? Check_Concentration->Check_Washing Yes Reduce_Concentration->Check_Washing Improve_Washing Increase Number/Duration of Washes Check_Washing->Improve_Washing No Check_Blocking Is a Blocking Step Included (if applicable)? Check_Washing->Check_Blocking Yes Improve_Washing->Check_Blocking Add_Blocking Incorporate a Blocking Step Check_Blocking->Add_Blocking No Check_Autofluorescence Is Autofluorescence a Factor? Check_Blocking->Check_Autofluorescence Yes Add_Blocking->Check_Autofluorescence Image_Unstained_Control Image Unstained Cells Check_Autofluorescence->Image_Unstained_Control Unsure Resolved Problem Resolved Check_Autofluorescence->Resolved No Change_Fluorophore Consider a Different Fluorophore Image_Unstained_Control->Change_Fluorophore High Autofluorescence Image_Unstained_Control->Resolved Low Autofluorescence Change_Fluorophore->Resolved

Caption: A flowchart for troubleshooting high background fluorescence.

Problem 2: Low Signal-to-Noise Ratio (SNR)

A low SNR can make it difficult to distinguish your signal of interest from background noise, impacting data quality and interpretation.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Dye Labeling - Optimize the labeling protocol by adjusting dye concentration and incubation time.- Ensure the target molecule is adequately expressed and accessible.
Suboptimal Imaging Settings - Use a high numerical aperture (NA) objective to collect more light.- Optimize detector gain and exposure time to maximize signal without saturating the detector.[7]
Photobleaching - Minimize the exposure time and excitation light intensity.[8]- Use an anti-fade mounting medium if compatible with your live-cell setup.- ATTO dyes are generally photostable, but prolonged exposure to high-intensity light will still cause bleaching.[9]
High Background Noise Refer to the "High Background" troubleshooting section above. Reducing background is a key component of improving SNR.

Optimizing Signal-to-Noise Ratio

SNR_Optimization cluster_signal cluster_noise Low_SNR Low Signal-to-Noise Ratio Increase_Signal Increase Signal Low_SNR->Increase_Signal Decrease_Noise Decrease Noise Low_SNR->Decrease_Noise Optimize_Labeling Optimize Labeling Protocol (Concentration, Time) Increase_Signal->Optimize_Labeling High_NA_Objective Use High NA Objective Increase_Signal->High_NA_Objective Optimize_Detector Optimize Detector Settings (Gain, Exposure) Increase_Signal->Optimize_Detector Reduce_Background Reduce Background (See High Background Guide) Decrease_Noise->Reduce_Background Minimize_Phototoxicity Minimize Phototoxicity (Lower Light Exposure) Decrease_Noise->Minimize_Phototoxicity Improved_SNR Improved SNR Optimize_Labeling->Improved_SNR High_NA_Objective->Improved_SNR Optimize_Detector->Improved_SNR Reduce_Background->Improved_SNR Minimize_Phototoxicity->Improved_SNR

Caption: Key strategies for improving the signal-to-noise ratio.

Problem 3: Phototoxicity and Cytotoxicity

Prolonged exposure to excitation light can be harmful to cells (phototoxicity), and the fluorescent dye itself can be toxic at certain concentrations (cytotoxicity).

Possible Causes and Solutions:

CauseRecommended Solution
High Excitation Light Intensity/Duration - Use the lowest possible laser power and exposure time that provides an adequate signal.[8]- Minimize the frequency of image acquisition in time-lapse experiments.- Use a more sensitive detector to allow for lower excitation energy.
High Dye Concentration - Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell type and experimental duration. Micromolar concentrations of some fluorophores may lead to potential cytotoxicity.[3]- Incubate cells with the dye for the shortest time necessary to achieve sufficient labeling.
Cellular Stress - Maintain optimal physiological conditions for your cells during imaging (temperature, CO2, humidity).[10]- Ensure the imaging medium is fresh and appropriate for live-cell experiments.

Quantitative Data and Comparisons

Table 1: Spectroscopic Properties of this compound

PropertyValueReference
Excitation Maximum (λabs) 511 nm[2]
Emission Maximum (λfl) 532 nm[2]
Molar Extinction Coefficient (εmax) 115,000 M⁻¹cm⁻¹[2]
Fluorescence Quantum Yield (ηfl) 85%[2]
Fluorescence Lifetime (τfl) 3.9 ns[1]

Table 2: Comparison of this compound with Other Common Green Fluorophores

FeatureThis compoundAlexa Fluor 488Green Fluorescent Protein (GFP)
Excitation/Emission Maxima ~511 / 532 nm~495 / 519 nm~488 / 509 nm
Brightness (εmax x QY) High (97,750)Very High (72,000 x 0.92 = 66,240)Moderate to High (Varies by variant)
Photostability HighHighModerate (photobleaching is a known issue)
pH Sensitivity LowLow (fluorescence is stable over a wide pH range)[11]Can be sensitive to pH changes
Labeling Method Chemical Labeling (requires conjugation)Chemical Labeling (requires conjugation)Genetic Encoding (expressed by the cell)
Potential for Cytotoxicity Concentration-dependentConcentration-dependentGenerally low, but overexpression can be a concern

Note: Brightness is a product of the molar extinction coefficient and the quantum yield. The values presented are for comparative purposes and can vary based on the specific conjugate and experimental conditions.

Experimental Protocols

General Protocol for Live-Cell Labeling with this compound Conjugates

This is a general guideline; specific parameters should be optimized for your cell type and experimental setup.

  • Cell Preparation:

    • Plate cells on a glass-bottom dish or chamber slide suitable for microscopy.

    • Culture cells to the desired confluency in their standard growth medium.

  • Preparation of Staining Solution:

    • Prepare a stock solution of the this compound conjugate in an appropriate solvent (e.g., DMSO).

    • Dilute the stock solution to the desired working concentration in a pre-warmed, phenol red-free live-cell imaging medium. The optimal concentration should be determined empirically but is often in the low micromolar range.

  • Staining:

    • Aspirate the culture medium from the cells.

    • Gently add the staining solution to the cells.

    • Incubate at 37°C in a 5% CO₂ environment for a duration determined by your optimization (typically 15-60 minutes).

  • Washing:

    • Gently aspirate the staining solution.

    • Wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove unbound dye.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Proceed with imaging on a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~514 nm, Emission: ~532 nm).

    • Use the lowest possible excitation power and exposure time to minimize phototoxicity and photobleaching.

Live_Cell_Workflow cluster_prep Preparation cluster_stain Staining cluster_image Imaging & Analysis Cell_Culture Culture Cells on Imaging Dish Prepare_Staining_Solution Prepare this compound Staining Solution Cell_Culture->Prepare_Staining_Solution Incubate Incubate Cells with Dye Prepare_Staining_Solution->Incubate Wash Wash to Remove Unbound Dye Incubate->Wash Image Acquire Images Wash->Image Analyze Analyze Data Image->Analyze

References

ATTO 514 dye aggregation and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ATTO 514 dye, focusing on the prevention of aggregation and troubleshooting common experimental issues.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound, particularly in labeling reactions.

Problem: Low Degree of Labeling (DOL)

  • Question: My protein is not labeling efficiently with this compound NHS ester. What could be the cause?

  • Answer: Low labeling efficiency can stem from several factors:

    • Suboptimal pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range for this reaction is 8.0-9.0 to ensure that the primary amines on the protein are sufficiently deprotonated and reactive.[1][2][3]

    • Presence of Amine-Containing Buffers: Buffers such as Tris or glycine contain primary amines that will compete with the protein for reaction with the NHS ester, thereby reducing labeling efficiency. It is crucial to use an amine-free buffer like PBS or bicarbonate buffer.[3]

    • Hydrolyzed Dye: this compound NHS ester is sensitive to moisture and can hydrolyze, rendering it inactive. Always use fresh, anhydrous DMSO or DMF to prepare the dye stock solution immediately before use.[4][5]

    • Low Protein Concentration: The protein concentration should ideally be between 2-10 mg/mL for efficient labeling.[6]

    • Insufficient Dye-to-Protein Ratio: The molar ratio of dye to protein may need to be optimized. A good starting point is a 2-fold molar excess of the dye.[7]

Problem: Precipitate Formation During or After Labeling

  • Question: I observe precipitation in my protein solution after labeling with this compound. What should I do?

  • Answer: Precipitation can be caused by either protein aggregation or dye aggregation.

    • Protein Aggregation: Over-labeling can alter the protein's surface charge and hydrophobicity, leading to aggregation. Try reducing the dye-to-protein molar ratio in the labeling reaction.

    • Dye Aggregation: While this compound is a hydrophilic dye and less prone to aggregation, high concentrations can still lead to the formation of aggregates.[8] Ensure the dye is fully dissolved in the solvent before adding it to the protein solution. After labeling, it is recommended to centrifuge the conjugate solution to remove any aggregates that may have formed during storage.[7]

Problem: Unexpected Fluorescence Quenching or Spectral Shift

  • Question: The fluorescence of my this compound-labeled conjugate is weaker than expected, or the emission spectrum is shifted. Why is this happening?

  • Answer: Fluorescence quenching or spectral shifts can be due to:

    • Self-Quenching: At high degrees of labeling, dye molecules on the same protein can interact, leading to self-quenching. If you suspect this, try reducing the dye-to-protein ratio.

    • Aggregation: Dye aggregates often exhibit altered spectral properties, including quenched fluorescence. The appearance of a shoulder at a shorter wavelength in the absorption spectrum can be an indicator of H-aggregate formation.[8]

    • Environmental Effects: The fluorescence properties of a dye can be influenced by its local environment. Binding to a protein can alter the dye's fluorescence quantum yield and lifetime.

Frequently Asked Questions (FAQs)

Handling and Storage of this compound Dye

  • Q1: How should I store the solid this compound NHS ester?

    • A1: Solid this compound NHS ester should be stored at -20°C, protected from light and moisture.[5] Before opening the vial, it should be allowed to equilibrate to room temperature to prevent moisture condensation.[5] When stored properly, the product is stable for at least three years.[5]

  • Q2: How should I prepare and store stock solutions of this compound NHS ester?

    • A2: Stock solutions should be prepared immediately before use by dissolving the dye in anhydrous, amine-free DMSO or DMF.[5] Due to the reactivity of the NHS ester, these solutions have limited stability, especially in the presence of moisture.[5] For long-term storage of any dye stock solution, it is recommended to keep it at -20°C, protected from light.[1]

This compound Aggregation

  • Q3: What causes this compound to aggregate?

    • A3: While this compound is hydrophilic and has a low tendency to aggregate, aggregation can still be induced by several factors.[8] The primary driving force for dye aggregation is hydrophobic interaction between dye molecules.[8] Other contributing factors include high dye concentration, the use of aqueous solvents like water or methanol (compared to organic solvents like ethanol), the presence of salts, and lower temperatures.[8]

  • Q4: How can I detect this compound aggregation?

    • A4: Aggregation can be detected by changes in the dye's absorption spectrum. The formation of H-aggregates (face-to-face stacking) typically results in the appearance of a new absorption band at a shorter wavelength (a hypsochromic shift) compared to the monomer absorption peak.[8]

  • Q5: How can I prevent or reverse this compound aggregation?

    • A5: Aggregation is a dynamic equilibrium and can often be reversed by:

      • Dilution: Decreasing the dye concentration will shift the equilibrium back towards the monomeric form.[8]

      • Solvent Choice: Using organic solvents like ethanol or adding co-solvents like methanol to less polar solvents can help to break up aggregates.[8] For determining the concentration of stock solutions, dilution with acidified ethanol (e.g., with 0.1% trifluoroacetic acid) is recommended to prevent aggregation.[9]

      • Temperature: Increasing the temperature can reduce aggregation by increasing the thermal energy of the molecules.[8]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight (Carboxy)868 g/mol [10]
Absorption Maximum (λabs)511 nm (in PBS, pH 7.4)[10]
Extinction Coefficient (εmax)1.15 x 10⁵ M⁻¹cm⁻¹[10]
Emission Maximum (λfl)532 nm (in PBS, pH 7.4)[10]
Fluorescence Quantum Yield (ηfl)85%[10]
Fluorescence Lifetime (τfl)3.9 ns[10]
SolubilityExcellent in water and polar solvents (DMSO, DMF)[5][10]

Table 2: Factors Influencing this compound Dye Aggregation

FactorEffect on AggregationPrevention StrategyReference
Dye Concentration Higher concentration increases aggregation.Work with dilute solutions whenever possible.[8]
Solvent More prevalent in aqueous solutions (water, methanol) compared to organic solvents (ethanol).Use organic co-solvents or choose appropriate solvents for stock solutions.[8]
Temperature Lower temperatures can promote aggregation.Perform reactions at room temperature or slightly warmer if the protein is stable.[8]
Salt Concentration High ionic strength can promote aggregation through hydrophobic interactions.Use buffers with moderate salt concentrations.[8]
Dye Structure This compound is hydrophilic, which reduces its tendency to aggregate compared to hydrophobic dyes.N/A (inherent property of the dye)[8]

Experimental Protocols

Protocol: Labeling of Proteins with this compound NHS Ester

This protocol provides a general guideline for labeling proteins with this compound NHS ester. The optimal conditions may vary depending on the specific protein.

1. Materials

  • This compound NHS ester

  • Protein to be labeled (in an amine-free buffer, e.g., PBS at pH 7.4)

  • Anhydrous, amine-free DMSO or DMF

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)

  • Purification column (e.g., Sephadex G-25)

2. Procedure

  • Prepare the Protein Solution:

    • Dissolve or buffer exchange the protein into the Labeling Buffer at a concentration of 2-10 mg/mL.[6] Ensure the buffer is free of any primary amines.[3]

  • Prepare the Dye Stock Solution:

    • Immediately before use, bring the vial of this compound NHS ester to room temperature.[5]

    • Dissolve the dye in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[4]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye solution to achieve the desired dye-to-protein molar ratio. A 2-fold molar excess is a good starting point.[7]

    • While gently stirring, add the dye solution to the protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.[7]

  • Stop the Reaction (Optional):

    • The reaction can be stopped by adding the Quenching Buffer to a final concentration of 50-100 mM and incubating for another 15-30 minutes. This will consume any unreacted NHS ester.

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[7]

    • The first colored band to elute is the labeled protein.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of this compound (~511 nm).

    • Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

  • Storage:

    • Store the labeled protein under conditions appropriate for the unlabeled protein, typically at 4°C for short-term storage or in aliquots at -20°C for long-term storage, protected from light.[1][7] After long-term storage, centrifuge the solution to remove any potential aggregates.[7]

Visualizations

Troubleshooting_Labeling cluster_start Start cluster_checks Initial Checks cluster_optimization Optimization Steps cluster_result Result Start Low Degree of Labeling (DOL) Check_pH Is buffer pH 8.0-9.0? Start->Check_pH Check_Buffer Is buffer amine-free (e.g., PBS, Bicarbonate)? Check_pH->Check_Buffer Yes Adjust_pH Adjust buffer pH to 8.0-9.0 Check_pH->Adjust_pH Check_Dye Was dye stock prepared fresh in anhydrous solvent? Check_Buffer->Check_Dye Yes Change_Buffer Use amine-free buffer Check_Buffer->Change_Buffer Increase_Ratio Increase dye-to-protein molar ratio Check_Dye->Increase_Ratio Yes Prepare_Fresh_Dye Prepare fresh dye stock Check_Dye->Prepare_Fresh_Dye No Increase_Concentration Increase protein concentration (2-10 mg/mL) Increase_Ratio->Increase_Concentration Optimize_Incubation Optimize incubation time and temperature Increase_Concentration->Optimize_Incubation Success Successful Labeling Optimize_Incubation->Success Adjust_pH->Check_Buffer Change_Buffer->Check_Dye Prepare_Fresh_Dye->Increase_Ratio

Caption: Troubleshooting workflow for low degree of labeling with this compound NHS ester.

Dye_Aggregation_Factors cluster_center This compound Aggregation cluster_factors Influencing Factors cluster_prevention Prevention Strategies Aggregation Dye Aggregation Dilution Dilute Solution Aggregation->Dilution Organic_Solvent Use Organic Co-solvents Aggregation->Organic_Solvent Increase_Temp Increase Temperature Aggregation->Increase_Temp Moderate_Salts Moderate Salt Concentration Aggregation->Moderate_Salts Concentration High Dye Concentration Concentration->Aggregation Solvent Aqueous Solvents (Water, Methanol) Solvent->Aggregation Temperature Low Temperature Temperature->Aggregation Salts High Salt Concentration Salts->Aggregation

Caption: Factors influencing this compound dye aggregation and prevention strategies.

References

Validation & Comparative

ATTO 514 vs. Alexa Fluor 488: A Comparative Guide for STED Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on super-resolution imaging, the choice of fluorophore is paramount to achieving high-quality results. This guide provides an objective comparison of two popular green-emitting fluorescent dyes, ATTO 514 and Alexa Fluor 488, for their application in Stimulated Emission Depletion (STED) microscopy.

This comparison delves into the key performance characteristics of each dye, supported by quantitative data and a general experimental protocol for their use in STED imaging. The aim is to equip researchers with the necessary information to make an informed decision based on the specific requirements of their experiments.

Quantitative Performance Comparison

A summary of the key photophysical properties of this compound and Alexa Fluor 488 is presented below. These parameters are crucial in determining a fluorophore's suitability for the demanding conditions of STED microscopy.

PropertyThis compoundAlexa Fluor 488Reference(s)
Excitation Maximum (λex) 511 nm495 nm[1][2]
Emission Maximum (λem) 532 nm519 nm[3][4]
Molar Extinction Coefficient (ε) 115,000 M⁻¹cm⁻¹>65,000 M⁻¹cm⁻¹ (typically ~71,000)[3][4][5]
Quantum Yield (Φ) 0.850.92[3][6][7]
Fluorescence Lifetime (τ) 3.9 ns~4.1 ns[5][6][8]
Photostability in STED High, suitable for STED.[1][9]Good, but can be less stable than ATTO dyes in some conditions.[10][11][1][9][10][11]
Brightness (ε x Φ) ~97,750~65,320Calculated from ε and Φ values.
Water Solubility Excellent, hydrophilic.[1][9]Good water solubility.[5][1][5][9]
pH Sensitivity Not specified, but generally stable.Insensitive between pH 4 and 10.[5][5]

Performance in STED Microscopy

Both this compound and Alexa Fluor 488 are widely used and suitable for STED microscopy.[1][9][12][13] However, their performance can differ based on the specific experimental conditions.

This compound is often highlighted for its exceptional photostability under the high laser powers used in STED microscopy.[1][9] Its high molar extinction coefficient and quantum yield contribute to a very bright fluorescent signal, which is advantageous for resolving fine cellular structures. The dye's hydrophilic nature also contributes to good labeling and low background.

Alexa Fluor 488 is a well-established and versatile fluorophore known for its high quantum yield, resulting in bright emission.[6][7] It is a reliable choice for STED imaging and has been successfully used in numerous publications.[12][13][14] While generally photostable, some studies suggest that under intense STED laser irradiation, it may be more susceptible to photobleaching compared to some ATTO dyes.[10][11] Its fluorescence is notably stable across a broad pH range, which is a significant advantage for live-cell imaging.[5]

Experimental Protocol: Immunofluorescence for STED Microscopy

The following is a generalized protocol for immunofluorescence staining of fixed cells for STED microscopy using either this compound or Alexa Fluor 488 conjugated secondary antibodies. This protocol should be optimized for specific cell types and targets.

Materials:

  • Cells grown on #1.5 coverslips (0.170 mm thickness)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody (specific to the target of interest)

  • Secondary antibody conjugated to this compound or Alexa Fluor 488

  • Mounting medium with an appropriate refractive index for STED (e.g., Mowiol or a commercially available STED mounting medium)

Procedure:

  • Cell Culture and Fixation:

    • Culture cells to the desired confluency on #1.5 coverslips.

    • Wash the cells gently with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate the cells with permeabilization buffer for 5-10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in blocking buffer.

    • Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

  • Secondary Antibody Incubation:

    • Dilute the this compound or Alexa Fluor 488 conjugated secondary antibody to its optimal concentration in blocking buffer. Protect from light from this step onwards.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature.

    • Wash the cells three times with PBS.

  • Mounting:

    • Carefully mount the coverslip onto a microscope slide using a STED-compatible mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying and movement.

    • Allow the mounting medium to cure as per the manufacturer's instructions before imaging.

Visualizing the STED Workflow

The following diagram illustrates the fundamental workflow of a STED microscopy experiment, from sample preparation to image acquisition.

STED_Workflow cluster_prep Sample Preparation cluster_imaging STED Imaging Cell_Culture Cell Culture on #1.5 Coverslip Fixation Fixation Cell_Culture->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (this compound or Alexa Fluor 488) Primary_Ab->Secondary_Ab Mounting Mounting in STED Medium Secondary_Ab->Mounting Sample Labeled Sample Mounting->Sample Excitation Excitation Laser Objective Objective Lens Excitation->Objective STED_Laser STED Depletion Laser (Donut Shape) STED_Laser->Objective Objective->Sample Detector Detector Sample->Detector Fluorescence Signal Image Super-Resolved Image Detector->Image

References

A Head-to-Head Comparison of ATTO 514 and FITC for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing flow cytometry, the choice of fluorophore is critical for generating high-quality, reproducible data. This guide provides an objective comparison of two commonly used green-emitting fluorescent dyes: ATTO 514 and Fluorescein isothiocyanate (FITC). We will delve into their performance characteristics, supported by available data, and provide detailed experimental protocols to aid in your experimental design.

Executive Summary

This compound emerges as a modern alternative to the traditional FITC, offering significant advantages in photostability and pH insensitivity, which are crucial for consistent and reliable flow cytometry results. While FITC has a slightly higher quantum yield, its known susceptibility to photobleaching and pH-dependent fluorescence can introduce variability. This guide will explore these differences in detail to inform your fluorophore selection.

Performance Characteristics: A Data-Driven Comparison

The selection of a fluorophore is often a trade-off between brightness, stability, and spectral properties. Below is a summary of the key performance metrics for this compound and FITC.

Spectral and Physicochemical Properties
PropertyThis compoundFITCSource(s)
Excitation Maximum (nm) ~511~495[1][2],[3]
Emission Maximum (nm) ~532~525[1][2],[3]
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~115,000~75,000[1][2],[3]
Quantum Yield ~0.85~0.92[1][2],[3]
Water Solubility ExcellentGood[2][4],[3]
pH Sensitivity Not reported to be significantly pH-sensitiveFluorescence decreases significantly in acidic conditions[5][6][7]
Photostability HighProne to photobleaching[2][4],[8][9]

Photostability: this compound is described as having exceptional photostability, a critical feature for flow cytometry where cells are exposed to intense laser light.[2][4] In contrast, FITC is well-documented to be susceptible to photobleaching, which can lead to a decrease in signal during data acquisition, especially when analyzing many samples over a prolonged period.[8][9]

pH Sensitivity: FITC's fluorescence is known to be pH-dependent, with a significant decrease in signal in more acidic environments.[5][6] This can be a concern as cellular microenvironments or buffer conditions can vary. While specific quantitative data on this compound's pH stability is not available, ATTO dyes, in general, are known for their robust performance across a range of conditions.

Spillover: Spectral overlap into adjacent channels is a key consideration in multicolor flow cytometry. FITC is known to have significant spillover into the PE (phycoerythrin) and PE-Cy5 channels.[10] For instance, it has been reported that approximately 13% of the FITC emission can be detected in the PE channel when using a standard filter set.[4] While specific quantitative spillover data for this compound into the same channels is not available from direct comparative studies, its narrower emission spectrum compared to FITC may suggest potentially lower spillover. However, this would need to be empirically determined for a specific instrument and filter configuration.

Experimental Protocols

To ensure reproducible results, detailed and consistent protocols are essential. Below are representative protocols for antibody conjugation and cell surface staining for flow cytometry.

Antibody Conjugation

Workflow for Amine-Reactive Dye Conjugation

The following diagram illustrates the general workflow for conjugating an amine-reactive dye, such as an NHS-ester of this compound or FITC, to an antibody.

G cluster_prep Antibody & Dye Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_qc Quality Control antibody_prep 1. Prepare Antibody (Purify and buffer exchange) conjugation 3. Mix Antibody and Dye (Incubate at RT, protected from light) antibody_prep->conjugation dye_prep 2. Prepare Dye Solution (Dissolve in anhydrous DMSO/DMF) dye_prep->conjugation purification 4. Purify Conjugate (e.g., gel filtration) conjugation->purification qc 5. Characterize Conjugate (Determine degree of labeling) purification->qc

Caption: General workflow for antibody conjugation with an amine-reactive dye.

Detailed Protocol: FITC Conjugation to Antibodies

This protocol is adapted for conjugating FITC to an antibody. A similar protocol using an amine-reactive version of this compound (e.g., this compound NHS ester) can be followed, adjusting molar ratios as recommended by the manufacturer.

Materials:

  • Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

  • FITC (Fluorescein isothiocyanate)

  • Anhydrous DMSO (Dimethyl sulfoxide)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.5-9.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • PBS (Phosphate Buffered Saline)

Procedure:

  • Antibody Preparation: Dialyze the antibody against 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) overnight at 4°C to remove any amine-containing preservatives and to adjust the pH for optimal conjugation.

  • FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL. Protect the solution from light.

  • Conjugation Reaction:

    • Adjust the antibody concentration to 2 mg/mL with the bicarbonate buffer.

    • Slowly add 50-100 µg of FITC solution for every 1 mg of antibody while gently stirring. The optimal FITC:antibody molar ratio should be determined empirically, but a starting point of 10:1 to 20:1 is common.

    • Incubate the reaction for 2 hours at room temperature, protected from light.

  • Purification:

    • Separate the conjugated antibody from unreacted FITC using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • The first colored fraction to elute will be the FITC-conjugated antibody.

  • Characterization (Optional but Recommended):

    • Measure the absorbance of the conjugate at 280 nm and 495 nm.

    • Calculate the protein concentration and the degree of labeling (moles of FITC per mole of antibody).

Cell Surface Staining for Flow Cytometry

Workflow for Cell Surface Antigen Staining

This diagram outlines the steps for staining cell surface markers for analysis by flow cytometry.

G cluster_cell_prep Cell Preparation cluster_blocking Blocking cluster_staining Antibody Staining cluster_wash Washing cluster_analysis Data Acquisition cell_prep 1. Prepare Single-Cell Suspension blocking 2. Fc Receptor Block (optional) cell_prep->blocking staining 3. Incubate with Fluorophore- Conjugated Antibody blocking->staining wash 4. Wash to Remove Unbound Antibody staining->wash analysis 5. Resuspend and Analyze on Flow Cytometer wash->analysis

Caption: Workflow for direct immunofluorescence staining of cell surface antigens.

Detailed Protocol: Staining of Cell Surface Markers

Materials:

  • Single-cell suspension (e.g., PBMCs or cultured cells)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Fc blocking reagent (optional, recommended for immune cells)

  • Fluorophore-conjugated primary antibody (this compound or FITC conjugate)

  • 12x75 mm flow cytometry tubes

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension and wash the cells with cold Flow Cytometry Staining Buffer.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.

    • Resuspend the cell pellet in cold Flow Cytometry Staining Buffer to a concentration of 1 x 10⁷ cells/mL.

  • Fc Receptor Blocking (Optional):

    • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into each flow cytometry tube.

    • Add Fc blocking reagent according to the manufacturer's instructions and incubate for 10-15 minutes at 4°C. Do not wash after this step.

  • Antibody Staining:

    • Add the predetermined optimal concentration of the this compound or FITC-conjugated antibody to the cells.

    • Vortex gently and incubate for 20-30 minutes at 4°C, protected from light.

  • Washing:

    • Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C and carefully decant the supernatant.

    • Repeat the wash step one more time.

  • Data Acquisition:

    • Resuspend the cell pellet in 300-500 µL of cold Flow Cytometry Staining Buffer.

    • Keep the samples on ice and protected from light until analysis on the flow cytometer.

Logical Relationships in Flow Cytometry Data Analysis

The following diagram illustrates the logical steps involved in compensating for spectral overlap in a two-color flow cytometry experiment (e.g., FITC and PE).

G cluster_controls Single-Stain Controls cluster_spillover Spillover Calculation cluster_compensation Compensation cluster_analysis Data Analysis unstained Unstained Cells calc_spillover Calculate Spillover (FITC into PE & PE into FITC) unstained->calc_spillover fitc_control FITC-Stained Cells fitc_control->calc_spillover pe_control PE-Stained Cells pe_control->calc_spillover apply_comp Apply Compensation Matrix to Multicolor Sample Data calc_spillover->apply_comp gating Gate on Cell Populations of Interest apply_comp->gating

Caption: Logical workflow for fluorescence compensation in flow cytometry.

Conclusion and Recommendations

For researchers prioritizing signal stability and reproducibility in their flow cytometry experiments, this compound presents a compelling alternative to FITC. Its superior photostability and insensitivity to pH fluctuations can lead to more consistent results, especially in complex, multi-color panels and when running large batches of samples. While FITC remains a viable and cost-effective option for many applications, its known limitations require careful consideration and control during experimental design and execution.

When choosing between these two dyes, consider the following:

  • For high-throughput screening or experiments requiring long acquisition times: this compound's photostability is a significant advantage.

  • For multi-color panels: The potential for lower spectral overlap with this compound could simplify compensation, though this should be verified on your specific instrument.

  • When budget is a primary constraint: FITC is generally a more economical choice.

  • For experiments where pH may vary: this compound is likely to provide more reliable results.

Ultimately, the optimal choice of fluorophore will depend on the specific requirements of your experiment, the instrumentation available, and your budget. We recommend performing a small-scale pilot experiment to directly compare the performance of this compound and FITC conjugated to your antibody of interest in your specific application.

References

A Comparative Guide to ATTO 514 and Other Green Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence microscopy and flow cytometry, the selection of an appropriate fluorescent dye is paramount to achieving high-quality, reproducible data. This guide provides a detailed comparison of the photophysical properties of ATTO 514 against other commonly used green fluorescent dyes: Alexa Fluor 488, Fluorescein Isothiocyanate (FITC), and DyLight 488. The focus of this comparison is the fluorescence quantum yield, a critical parameter that dictates the brightness of a fluorophore.

Data Presentation: Photophysical Properties

The following table summarizes the key photophysical properties of this compound and its alternatives. A higher quantum yield (Φ) indicates a brighter fluorescent dye.

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound 511[1][2][3]532[1][2][3][4]115,000[1][2]0.85[1][2]
Alexa Fluor 488 49551971,000[5]0.92[5]
FITC 495[6]525[6]75,000[6]0.92[6]
DyLight 488 49351870,000High (exact value not consistently reported)

Note: The quantum yield of DyLight 488 is consistently reported as "high" by manufacturers, but a specific numerical value is not always provided in readily available documentation.

Experimental Protocols: Determination of Fluorescence Quantum Yield (Relative Method)

The most common method for determining the fluorescence quantum yield of a compound is the relative method, which involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.[7][8][9][10][11]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescent standard with a known quantum yield in the same spectral region (e.g., Quinine Sulfate in 0.1 M H₂SO₄)

  • Solvent (e.g., ethanol, water, PBS)

  • Test compound (e.g., this compound)

Procedure:

  • Prepare a series of dilute solutions of both the standard and the test compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[8]

  • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the standard and the test compound.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compound. The resulting plots should be linear.

  • Calculate the slope (gradient) of the linear fit for both the standard (Grad_ST) and the test sample (Grad_X).

  • Calculate the quantum yield of the test sample (Φ_X) using the following equation:[10]

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients of the plots for the test sample and the standard, respectively.

    • η_X and η_ST are the refractive indices of the solvents used for the test sample and the standard, respectively (if the same solvent is used, this term becomes 1).

Mandatory Visualization: Experimental Workflow for Immunofluorescence Microscopy

The following diagram illustrates a typical workflow for indirect immunofluorescence, a common application for these green fluorescent dyes.

Immunofluorescence_Workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Cell Culture/Tissue Section fixation Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking Blocking (e.g., BSA or serum) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (conjugated to green dye) primary_ab->secondary_ab mounting Mounting with Antifade Reagent secondary_ab->mounting microscopy Fluorescence Microscopy (e.g., Confocal) mounting->microscopy

Caption: A typical workflow for indirect immunofluorescence staining.

This guide provides researchers with the essential data and protocols to make an informed decision when selecting a green fluorescent dye for their specific experimental needs. While Alexa Fluor 488 and FITC exhibit the highest quantum yields, this compound offers a very high quantum yield with the added benefits of excellent water solubility and exceptional thermal and photostability, making it a strong contender for demanding applications such as single-molecule detection.[4][12]

References

ATTO 514 for Single-Molecule FRET: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into single-molecule Förster Resonance Energy Transfer (smFRET) studies, the choice of fluorescent probes is paramount. This guide provides a comprehensive validation of ATTO 514, a hydrophilic fluorescent dye, and compares its performance with the commonly used fluorophore, Cy3. The information presented herein is supported by photophysical data and established experimental protocols to aid in the selection of the optimal dye for your research needs.

This compound has emerged as a robust fluorophore for single-molecule detection applications, attributed to its high water solubility, exceptional thermal and photostability, and strong fluorescence quantum yield.[1][2][3][4] These characteristics make it a compelling alternative to traditional dyes like Cy3 in the demanding environment of smFRET experiments.

Comparative Photophysical Properties: this compound vs. Cy3

A direct comparison of the key photophysical parameters of this compound and Cy3 is essential for informed dye selection in smFRET experiments. The following table summarizes these properties, drawing from manufacturer's specifications and scientific literature.

PropertyThis compoundCy3Significance for smFRET
Absorption Max (λ_abs) 511 nm[1][2]~550 nmDetermines the optimal laser line for excitation.
Emission Max (λ_em) 532 nm[1][2]~570 nmDefines the detection window and spectral separation from the acceptor dye.
Molar Extinction Coefficient (ε) 115,000 M⁻¹cm⁻¹[1][2]~150,000 M⁻¹cm⁻¹A measure of how strongly the dye absorbs light at its absorption maximum. Higher values indicate a brighter dye.
Fluorescence Quantum Yield (Φ) 0.85[1][2]~0.3 (can vary)The ratio of emitted photons to absorbed photons. A higher quantum yield contributes to a brighter signal.
Fluorescence Lifetime (τ) 3.9 ns[1][2]~0.2-2.5 ns (environment dependent)The average time the molecule spends in the excited state. Longer lifetimes can be advantageous for certain advanced FRET techniques.
Photostability High[1][2][3][4]Moderate, prone to photobleaching[5][6]Crucial for long-duration single-molecule observations. Higher photostability allows for longer data acquisition times before the dye photobleaches.
Hydrophilicity Excellent[1][2][3][4]ModerateHigh water solubility reduces the likelihood of the dye sticking to surfaces or aggregating, which can be problematic in smFRET experiments.

Experimental Validation Workflow for smFRET Dyes

The validation of a fluorescent dye for smFRET is a critical process to ensure the reliability and accuracy of the experimental data. The following workflow outlines the key steps for characterizing a new dye, such as this compound, and comparing it to an established standard like Cy3.

G cluster_0 Dye Characterization cluster_1 smFRET Construct Preparation cluster_2 Single-Molecule FRET Measurement cluster_3 Data Analysis and Comparison A Ensemble Spectroscopy (Absorption, Emission, Quantum Yield, Lifetime) B Single-Molecule Photophysics (Photostability, Blinking) A->B C Biomolecule Labeling (e.g., DNA, Protein) D Purification and Quality Control C->D E Immobilization on Surface D->E F TIRF Microscopy E->F G Data Acquisition (Donor & Acceptor Intensities) F->G H FRET Efficiency Calculation G->H I State Identification (e.g., HMM) H->I J Comparison of Dye Performance (Signal-to-Noise, Trace Length, etc.) I->J

A flowchart outlining the experimental workflow for validating a fluorescent dye for single-molecule FRET applications.

Detailed Experimental Protocols

Ensemble Spectroscopy

Objective: To determine the bulk photophysical properties of the dye-labeled biomolecule.

  • Absorption Spectroscopy: Measure the absorption spectrum of the labeled biomolecule using a UV-Vis spectrophotometer to confirm labeling efficiency and dye integrity.

  • Fluorescence Spectroscopy: Record the fluorescence emission spectrum using a fluorometer to determine the emission maximum and relative brightness.

  • Quantum Yield Measurement: Determine the fluorescence quantum yield relative to a known standard (e.g., Rhodamine 6G for this compound).

  • Fluorescence Lifetime Measurement: Use time-correlated single-photon counting (TCSPC) to measure the fluorescence lifetime of the donor dye in the presence and absence of the acceptor.

Single-Molecule Photostability Assay

Objective: To quantify the photostability of the dye under single-molecule imaging conditions.

  • Sample Preparation: Immobilize donor-only labeled biomolecules on a passivated coverslip surface.

  • Imaging: Use a total internal reflection fluorescence (TIRF) microscope to illuminate the sample with the appropriate laser line.

  • Data Acquisition: Record time-lapse movies of the fluorescent spots until they photobleach.

  • Analysis: Determine the photobleaching lifetime by fitting the survival probability of the fluorescent spots to a single-exponential decay. Compare the average trace length before photobleaching for this compound and Cy3.

Single-Molecule FRET Experiment

Objective: To evaluate the performance of the dye pair in a smFRET experiment.

  • Sample Preparation:

    • Label a biomolecule with the donor (this compound or Cy3) and a suitable acceptor (e.g., ATTO 647N or Cy5) at specific sites.

    • Immobilize the dual-labeled biomolecules on a PEG-passivated quartz slide via a biotin-streptavidin linkage.

  • Imaging Buffer: Use an imaging buffer containing an oxygen scavenging system (e.g., glucose oxidase and catalase) and a triplet-state quencher (e.g., Trolox) to improve dye photostability.

  • Data Acquisition:

    • Use a prism-based or objective-based TIRF microscope to excite the donor dye.

    • Split the emission signal into donor and acceptor channels using a dichroic mirror and bandpass filters.

    • Record the fluorescence intensity time traces for both channels using an EMCCD camera.

  • Data Analysis:

    • Extract the donor and acceptor intensity trajectories for individual molecules.

    • Calculate the FRET efficiency (E_FRET) for each time point using the formula: E_FRET = I_A / (I_D + I_A), where I_D and I_A are the donor and acceptor intensities, respectively.

    • Generate FRET efficiency histograms to identify different conformational states.

    • Use Hidden Markov Modeling (HMM) to analyze the kinetics of conformational changes.

Signaling Pathway and Logical Relationships

The core principle of a single-molecule FRET experiment involves a cascade of events from excitation to data interpretation. This can be visualized as a signaling pathway.

G cluster_0 Excitation and Energy Transfer cluster_1 Emission and Detection cluster_2 Data Processing and Interpretation A Laser Excitation B Donor Fluorophore Absorption A->B C Förster Resonance Energy Transfer (FRET) B->C distance < 10 nm E Donor Emission B->E distance > 10 nm or no acceptor D Acceptor Fluorophore Excitation C->D F Acceptor Emission D->F G Photon Detection (EMCCD) E->G F->G H Intensity vs. Time Traces G->H I FRET Efficiency Calculation H->I J Conformational Dynamics I->J

The logical flow of a single-molecule FRET experiment from excitation to the interpretation of molecular dynamics.

Conclusion

The validation of this compound for single-molecule FRET applications reveals it to be a high-performance fluorescent dye with several advantages over the more traditional Cy3. Its superior photostability and hydrophilicity can lead to longer observation times and reduced experimental artifacts, respectively. While Cy3 has a higher molar extinction coefficient, the high quantum yield of this compound results in comparable brightness. For researchers embarking on demanding smFRET studies that require long-term observation of single molecules, this compound presents a compelling and robust alternative to Cy3. The experimental protocols and comparative data provided in this guide offer a framework for making an informed decision based on the specific requirements of your research.

References

ATTO 514 performance in different imaging modalities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescent probes, the selection of the optimal dye is paramount for achieving high-quality, reproducible data in advanced imaging modalities. This guide provides a comprehensive comparison of ATTO 514 with its spectral counterparts, Alexa Fluor 514 and Cyanine3 (Cy3), focusing on their performance in key applications such as super-resolution microscopy, single-molecule spectroscopy, and flow cytometry.

Photophysical Properties: A Head-to-Head Comparison

The foundation of a fluorophore's performance lies in its intrinsic photophysical properties. This compound, a rhodamine-based dye, is characterized by its high hydrophilicity, exceptional thermal and photostability, and strong absorption and fluorescence emission.[1][2][3] These attributes make it a robust candidate for demanding imaging applications.

Here, we present a comparative summary of the key photophysical parameters for this compound, Alexa Fluor 514, and Cy3. While direct, side-by-side experimental comparisons of brightness and photostability under identical conditions are not extensively available in the literature, the following table provides a compilation of their reported specifications. Brightness is a product of the molar extinction coefficient and the fluorescence quantum yield.

PropertyThis compoundAlexa Fluor 514Cyanine3 (Cy3)
Excitation Maximum (nm) 511[3]518[4]~550
Emission Maximum (nm) 532[3]540[4]~570
Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) 115,000[3]80,000150,000
Fluorescence Quantum Yield (Φ) 0.85[3]Not widely reported~0.15 (can vary significantly with environment)
Fluorescence Lifetime (τ) (ns) 3.9[3]Not widely reported~0.18-2.8 (highly dependent on environment)
Molecular Weight ( g/mol ) ~990 (Maleimide)~714 (Succinimidyl ester)~767 (Succinimidyl ester)

Performance in Key Imaging Modalities

The practical utility of a fluorescent dye is best assessed by its performance in specific imaging applications.

Super-Resolution Microscopy (STED, PALM, dSTORM)

This compound is frequently cited as an excellent choice for super-resolution microscopy techniques like Stimulated Emission Depletion (STED), Photoactivated Localization Microscopy (PALM), and direct Stochastic Optical Reconstruction Microscopy (dSTORM).[1][2][3] Its high photostability and brightness are critical for withstanding the high laser powers used in STED and for achieving the high photon counts required for precise localization in PALM/dSTORM. While direct comparative studies with Alexa Fluor 514 and Cy3 in these specific modalities are limited, the general consensus in the field suggests that ATTO and Alexa Fluor dyes often outperform traditional cyanine dyes like Cy3 in terms of photostability.[5]

Single-Molecule Spectroscopy (smFRET)

In single-molecule Förster Resonance Energy Transfer (smFRET) studies, the photostability and brightness of the donor and acceptor fluorophores are paramount for observing molecular dynamics over extended periods. This compound, with its high quantum yield and photostability, is a suitable candidate for a donor fluorophore in smFRET experiments.[3] The choice of the acceptor would depend on the specific experimental requirements for spectral overlap.

Flow Cytometry

For flow cytometry applications, the brightness of the fluorophore is crucial for resolving cell populations, especially those with low antigen expression. This compound's strong fluorescence makes it a valuable tool for multicolor flow cytometry.[3] When designing a flow cytometry panel, it is essential to consider the spectral overlap with other fluorophores and to perform proper compensation.

Experimental Protocols

To facilitate the practical application of this compound, we provide detailed methodologies for common experimental workflows.

Antibody Labeling with this compound NHS-Ester

Objective: To covalently label primary or secondary antibodies with this compound for use in immunofluorescence-based applications.

Materials:

  • Antibody to be labeled (in an amine-free buffer such as PBS)

  • This compound NHS-ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Storage buffer (e.g., PBS with 0.02% sodium azide and a stabilizer like BSA)

Procedure:

  • Prepare Antibody Solution: Dissolve the antibody in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound NHS-ester in DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing, add the dye stock solution to the antibody solution. The molar ratio of dye to antibody may need to be optimized, but a starting point of a 5-10 fold molar excess of the dye is recommended.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column pre-equilibrated with the storage buffer. The first colored band to elute is the labeled antibody.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of this compound (~511 nm).

Immunofluorescence Staining

Objective: To visualize the localization of a target protein in fixed cells using an this compound-labeled antibody.

Workflow:

Immunofluorescence_Workflow A Cell Seeding & Culture B Fixation (e.g., 4% PFA) A->B C Permeabilization (e.g., 0.1% Triton X-100) B->C D Blocking (e.g., 5% BSA) C->D E Primary Antibody Incubation D->E F Washing Steps E->F G This compound-conjugated Secondary Antibody Incubation F->G H Washing Steps G->H I Mounting H->I J Imaging I->J

Immunofluorescence Staining Workflow

Procedure:

  • Cell Culture and Fixation: Culture cells on coverslips to the desired confluency. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with the this compound-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Final Washes and Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope with appropriate filters for this compound (Excitation/Emission: ~511/532 nm).

Fluorescence In Situ Hybridization (FISH)

Objective: To detect specific DNA or RNA sequences within cells using an this compound-labeled nucleic acid probe.

Workflow:

FISH_Workflow A Sample Preparation (Cell/Tissue Fixation) B Permeabilization A->B C Pre-hybridization B->C E Sample Denaturation C->E D Probe Denaturation F Hybridization with this compound Probe D->F E->F G Post-hybridization Washes F->G H Counterstaining (e.g., DAPI) G->H I Mounting H->I J Imaging I->J

Fluorescence In Situ Hybridization Workflow

Procedure:

  • Probe Labeling: Synthesize or purchase a nucleic acid probe and label it with this compound using appropriate enzymatic or chemical methods.

  • Sample Preparation: Prepare the cell or tissue sample on a microscope slide and fix it.

  • Permeabilization: Treat the sample to make it permeable to the probe.

  • Denaturation: Denature the DNA in the sample and the probe separately by heating.

  • Hybridization: Apply the labeled probe to the sample and incubate overnight in a humidified chamber to allow the probe to anneal to its complementary sequence.

  • Washing: Perform a series of stringent washes to remove any unbound or non-specifically bound probe.

  • Counterstaining and Mounting: Counterstain the nuclei with a DNA-specific dye like DAPI and mount the slide.

  • Imaging: Visualize the fluorescent signal from the this compound-labeled probe using a fluorescence microscope.

Conclusion

This compound stands as a high-performance fluorescent dye with properties that make it well-suited for a range of advanced imaging applications. Its high brightness, photostability, and hydrophilicity contribute to its robust performance in super-resolution microscopy, single-molecule studies, and flow cytometry. While direct quantitative comparisons with Alexa Fluor 514 and Cy3 are limited, the available data on its photophysical characteristics suggest it is a strong competitor, particularly for applications demanding high photostability and brightness. The provided experimental protocols offer a starting point for researchers to effectively incorporate this compound into their imaging workflows. As with any fluorescent probe, empirical optimization for the specific experimental context is recommended to achieve the best possible results.

References

A Head-to-Head Comparison of Photostability: ATTO 514 vs. Cy3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the selection of fluorescent dyes, photostability is a critical parameter that directly impacts the reliability and reproducibility of experimental data. This guide provides an in-depth comparison of the photostability and photophysical properties of two commonly used fluorophores, ATTO 514 and Cy3, presenting available experimental data and detailed methodologies for their evaluation.

In the realm of fluorescence microscopy and single-molecule studies, the longevity of a fluorophore's signal under continuous excitation is paramount. While both this compound and Cy3 are widely utilized, their inherent molecular structures lead to significant differences in their performance, particularly concerning their resistance to photobleaching.

Quantitative Data Summary

PropertyThis compoundCy3
Excitation Maximum (λex) ~511 nm~550 nm
Emission Maximum (λem) ~532 nm~570 nm
Molar Extinction Coefficient (ε) 115,000 cm⁻¹M⁻¹[1]150,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) 85%[1]4-24% (in aqueous solution)
Photostability Exceptional[2][3][4][5]Moderate

Discussion of Photostability

ATTO dyes, including this compound, are recognized for their exceptional thermal and photostability.[2][3][4][5] This enhanced stability is attributed to the rigid molecular structure of the ATTO dye family, which minimizes non-radiative decay pathways and photo-induced chemical reactions that lead to bleaching.[6] In contrast, cyanine dyes like Cy3 possess a more flexible structure, making them more susceptible to photo-induced degradation.[6]

While direct quantitative comparisons are scarce, one study noted that after 30 minutes of exposure to a 2.4 W/cm² beam, 55% of ATTO 565 molecules were photobleached, whereas 60% to 70% of a cyanine dye photobleached in the same time under a significantly lower intensity 14 mW/cm² beam.[7] This suggests a significantly higher resistance to photobleaching for the ATTO dye family. For demanding applications requiring prolonged or intense illumination, ATTO dyes are often recommended over traditional cyanine dyes.[8]

Experimental Protocol: Assessing Fluorophore Photostability

To quantitatively assess and compare the photostability of fluorescent dyes like this compound and Cy3, the following generalized protocol for measuring the rate of fluorescence decay under continuous illumination can be employed.

Objective: To determine and compare the photobleaching half-life of this compound and Cy3.

Materials:

  • This compound and Cy3 solutions of equal molar concentration in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS).

  • Microscope with a stable, high-intensity light source (e.g., laser or arc lamp).

  • Appropriate filter sets for this compound (Excitation: ~510 nm, Emission: ~530 nm) and Cy3 (Excitation: ~550 nm, Emission: ~570 nm).

  • A sensitive camera (e.g., sCMOS or EMCCD).

  • Image acquisition and analysis software.

  • Sample chamber (e.g., glass-bottom dish or microfluidic device).

Procedure:

  • Sample Preparation: Prepare solutions of this compound and Cy3 at the same concentration in PBS. Mount the samples in the chosen chamber.

  • Microscope Setup:

    • Place the sample on the microscope stage.

    • Select the appropriate filter set for the dye being imaged.

    • Focus on the sample.

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing instantaneous bleaching. It is crucial to use the same illumination power and conditions for both dyes to ensure a fair comparison.

  • Image Acquisition:

    • Acquire an initial image (t=0) to record the starting fluorescence intensity.

    • Continuously illuminate the sample.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • For each time point, measure the mean fluorescence intensity of a region of interest (ROI) within the illuminated area.

    • Measure the mean intensity of a background region without any fluorophores.

    • Correct for background fluorescence by subtracting the background intensity from the ROI intensity for each time point.

    • Normalize the fluorescence intensity at each time point to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the resulting decay curve to a single exponential decay function to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Visualization of Experimental Workflow

The following diagrams illustrate the key processes involved in the photostability comparison.

Photobleaching_Mechanism S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Bleached State T1->Bleached Photochemical Reaction

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dye_Sol Prepare Equimolar Dye Solutions (this compound & Cy3) Mount Mount Sample Dye_Sol->Mount Microscope Setup Microscope (Consistent Illumination) Mount->Microscope Time_Lapse Acquire Time-Lapse Images Microscope->Time_Lapse Measure Measure Fluorescence Intensity Time_Lapse->Measure Normalize Normalize Intensity Data Measure->Normalize Plot Plot Decay Curve Normalize->Plot Fit Fit to Exponential Decay Plot->Fit Half_Life Determine Half-Life (t₁/₂) Fit->Half_Life

Caption: Workflow for determining fluorophore photostability.

References

Cost-Effectiveness of ATTO 514 Alternatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the selection of an appropriate fluorophore is a critical decision that balances performance with budgetary constraints. ATTO 514, a popular green-fluorescent dye, is known for its high fluorescence quantum yield and photostability.[1][2] However, a range of alternative dyes with similar spectral properties are available, often at a more competitive price point. This guide provides an objective comparison of the cost-effectiveness and performance of this compound and its alternatives, supported by publicly available data and detailed experimental protocols.

Performance Characteristics

The ideal fluorescent dye exhibits a high molar extinction coefficient (ε), a high fluorescence quantum yield (Φ), and excellent photostability. The brightness of a fluorophore is proportional to the product of its extinction coefficient and quantum yield.[3] The following table summarizes the key photophysical properties of this compound and several commercially available alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε x Φ)
This compound 511532115,000[4][5]0.85[4][5]97,750
Alexa Fluor 514 51754280,000[6][7]Not specified-
CF®514 516548105,000[8]Not specified-
Oregon Green™ 514 50652685,000[9]Not specified-
Janelia Fluor® 525 525549122,000[3]0.91[3]111,020

Cost-Effectiveness Comparison

The cost of fluorescent dyes can vary significantly between suppliers, purity grades, and reactive formulations (e.g., NHS ester, maleimide). The following table provides an approximate cost comparison based on currently available list prices for amine-reactive NHS ester or succinimidyl ester forms, which are commonly used for antibody and protein labeling.[1][6][9][10] Prices are normalized to USD per milligram to facilitate a direct comparison. It is important to note that prices are subject to change and may vary based on institutional agreements and bulk purchasing.

DyeSupplierQuantityList Price (USD)Price per mg (USD)
This compound NHS-ester ATTO-TEC1 mg€ 160[11]~$176
Alexa Fluor™ 514 NHS Ester Invitrogen™1 mg$496.00[10]$496.00
CF®514 Antibody Labeling Kit (5-20 µg) GoldBio1 kit$141.00[8]N/A
Oregon Green™ 514 Carboxylic Acid, Succinimidyl Ester Invitrogen™5 mg$510.00[1]$102.00
Janelia Fluor® 525, SE MedChemExpress2 mg$820.00[12]$410.00

Experimental Protocols

To enable researchers to conduct their own comparative studies, this section provides detailed protocols for three key experiments: determination of molar extinction coefficient, measurement of fluorescence quantum yield, and assessment of photostability.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength. Its determination is crucial for accurate concentration measurements and for calculating the brightness of a fluorophore.[13]

Methodology:

  • Prepare a Stock Solution: Accurately weigh a small amount of the fluorescent dye and dissolve it in a suitable solvent (e.g., DMSO for stock, and PBS for measurements) to create a concentrated stock solution.[14]

  • Serial Dilutions: Perform a series of precise dilutions of the stock solution to obtain a range of concentrations that will yield absorbance values between 0.1 and 1.0 at the absorbance maximum.

  • Spectrophotometer Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the dye's maximum absorption wavelength (λmax).

  • Beer-Lambert Law: Plot the measured absorbance at λmax against the known concentrations of the dilutions. The data should yield a straight line passing through the origin, as described by the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette (typically 1 cm).

  • Calculate ε: The molar extinction coefficient (ε) is the slope of the resulting line.[13]

Experimental Workflow for Molar Extinction Coefficient Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Weigh Dye prep2 Dissolve in Solvent (Stock) prep1->prep2 prep3 Serial Dilutions prep2->prep3 meas1 Measure Absorbance (UV-Vis) prep3->meas1 analysis1 Plot Absorbance vs. Concentration meas1->analysis1 analysis2 Calculate Slope (ε) analysis1->analysis2

Caption: Workflow for determining the molar extinction coefficient.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[2] The relative method, which compares the sample to a standard with a known quantum yield, is a commonly used approach.[2][15][16]

Methodology:

  • Select a Standard: Choose a reference dye with a well-characterized quantum yield and spectral properties similar to the test dye. For green-emitting dyes, fluorescein in 0.1 M NaOH (Φ = 0.95) is a common standard.

  • Prepare Solutions: Prepare a series of dilutions for both the test dye and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[2]

  • Measure Absorbance: Record the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure Fluorescence: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance for both the test dye and the standard.

    • The quantum yield of the test dye (Φx) can be calculated using the following equation: Φx = Φst * (grad_x / grad_st) * (n_x² / n_st²) where Φst is the quantum yield of the standard, grad_x and grad_st are the gradients of the plots for the test and standard dyes, respectively, and n_x and n_st are the refractive indices of the solvents (this term is 1 if the same solvent is used for both).

Experimental Workflow for Relative Quantum Yield Measurement

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare Dilutions (Test & Standard) meas1 Measure Absorbance prep1->meas1 meas2 Measure Fluorescence Emission prep1->meas2 analysis2 Plot Intensity vs. Absorbance meas1->analysis2 analysis1 Integrate Emission Spectra meas2->analysis1 analysis1->analysis2 analysis3 Calculate Quantum Yield analysis2->analysis3

Caption: Workflow for relative fluorescence quantum yield measurement.

Photostability Assessment

Photostability, or the resistance to photobleaching, is a critical parameter for applications involving prolonged or intense illumination, such as time-lapse imaging and single-molecule studies.

Methodology:

  • Sample Preparation: Prepare samples of the dyes to be compared, for example, by labeling a specific protein or antibody and immobilizing it on a microscope slide. Ensure that the initial fluorescence intensity is similar for all samples.

  • Microscope Setup: Use a fluorescence microscope equipped with a suitable laser line for excitation and a sensitive detector (e.g., a PMT or sCMOS camera).

  • Image Acquisition:

    • Acquire an initial image (t=0) with a low laser power to minimize photobleaching during this step.

    • Continuously illuminate a defined region of interest (ROI) with a higher, constant laser power.

    • Acquire images of the ROI at regular time intervals until the fluorescence signal has significantly decreased.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Normalize the intensity values to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time. The resulting curve represents the photobleaching decay. The half-life (the time it takes for the fluorescence to decrease to 50% of its initial value) can be used as a quantitative measure of photostability.

Experimental Workflow for Photostability Assessment

G cluster_prep Sample Preparation cluster_imaging Microscopy & Imaging cluster_analysis Data Analysis prep1 Prepare Labeled Samples prep2 Immobilize on Slide prep1->prep2 img1 Acquire Initial Image (t=0) prep2->img1 img2 Continuous Illumination img1->img2 img3 Time-Lapse Imaging img2->img3 analysis1 Measure ROI Intensity img3->analysis1 analysis2 Normalize Intensity analysis1->analysis2 analysis3 Plot Decay Curve & Calculate Half-life analysis2->analysis3

Caption: Workflow for assessing the photostability of fluorescent dyes.

Conclusion

The selection of a fluorescent dye is a multifaceted decision. While this compound offers excellent performance, several alternatives present a compelling case, particularly in terms of cost-effectiveness. Janelia Fluor® 525, for instance, exhibits superior brightness based on its high extinction coefficient and quantum yield, albeit at a higher price point than some other alternatives. Oregon Green™ 514 emerges as a potentially highly cost-effective option. For researchers with the capability to perform in-house characterization, the protocols provided in this guide offer a framework for making an informed decision based on their specific application needs and budget. It is always recommended to test a few candidate dyes in the context of the intended experiment to ensure optimal performance.

References

Evaluating ATTO 514 for Multiplexing Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of cellular and molecular analysis, the ability to simultaneously detect multiple targets within a single sample is paramount. Multiplexing experiments, such as multi-color immunofluorescence and fluorescence in situ hybridization (FISH), provide a wealth of contextual information, unraveling complex biological systems. The choice of fluorophores is critical to the success of these experiments, with spectral properties, brightness, and photostability being key determinants. This guide provides a comprehensive evaluation of ATTO 514, a fluorescent dye gaining prominence for its performance in multiplexing applications, and compares it with other commonly used fluorophores.

Performance Comparison of this compound and Alternative Fluorophores

This compound, a hydrophilic fluorescent label, exhibits exceptional water solubility and robust performance characteristics.[1] To aid in the selection of the most appropriate dye for your multiplexing needs, the following table summarizes the key quantitative data for this compound and its common alternatives: Alexa Fluor 488, FITC, and Cy3.

FeatureThis compoundAlexa Fluor 488FITC (Fluorescein Isothiocyanate)Cy3
Excitation Max (nm) 511495494554
Emission Max (nm) 532[1]519520568
**Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) **115,000>65,00073,000150,000
Quantum Yield (η) 0.85[1]>0.600.92~0.15-0.3
Photostability High[1]High[2]Low[2]Moderate
pH Sensitivity LowLow (pH 4-10)HighLow
Brightness (ε x η) 97,750>39,00067,160~22,500-45,000
Solubility Excellent (hydrophilic)[1]HighGoodModerate

Key Takeaways from the Data:

  • Brightness: this compound demonstrates superior brightness compared to Alexa Fluor 488 and Cy3, and is significantly brighter than FITC. This high photon output is advantageous for detecting low-abundance targets.

  • Photostability: this compound is characterized by its exceptional photostability, a critical feature for imaging techniques that require prolonged exposure to excitation light, such as confocal microscopy and super-resolution microscopy.[1] While Alexa Fluor 488 also exhibits high photostability, FITC is known to photobleach rapidly.[2]

  • Spectral Properties: With an excitation maximum at 511 nm and an emission maximum at 532 nm, this compound is well-suited for excitation by the common 488 nm or 514 nm laser lines. Its spectral profile allows for effective multiplexing with other fluorophores in the orange, red, and far-red regions of the spectrum.

Experimental Protocols for Multiplexing

The success of multiplexing experiments hinges on carefully designed and executed protocols. Below are detailed methodologies for key applications, highlighting the integration of this compound.

Multiplex Immunofluorescence Staining

This protocol outlines a three-color immunofluorescence experiment using this compound in conjunction with Alexa Fluor 555 and Alexa Fluor 647.

Materials:

  • Fixed and permeabilized cells or tissue sections on slides

  • Primary antibodies raised in different species (e.g., mouse, rabbit, goat)

  • Secondary antibodies:

    • Donkey anti-Mouse IgG conjugated to this compound

    • Donkey anti-Rabbit IgG conjugated to Alexa Fluor 555

    • Donkey anti-Goat IgG conjugated to Alexa Fluor 647

  • Blocking buffer (e.g., 5% normal donkey serum in PBS with 0.3% Triton X-100)

  • Phosphate-Buffered Saline (PBS)

  • Antifade mounting medium with DAPI

Procedure:

  • Blocking: Block the samples with blocking buffer for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation: Dilute the primary antibodies to their optimal concentrations in the blocking buffer. Apply the antibody cocktail to the samples and incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash the samples three times for 5 minutes each with PBS.

  • Secondary Antibody Incubation: Dilute the fluorescently conjugated secondary antibodies in the blocking buffer. Protect from light from this step onwards. Apply the secondary antibody cocktail to the samples and incubate for 1-2 hours at room temperature in a humidified chamber.

  • Washing: Wash the samples three times for 5 minutes each with PBS.

  • Counterstaining: If desired, incubate with DAPI (1 µg/mL in PBS) for 5 minutes to stain the nuclei.

  • Washing: Wash the samples twice with PBS.

  • Mounting: Mount the coverslips using an antifade mounting medium.

  • Imaging: Acquire images using a fluorescence microscope equipped with appropriate filter sets for DAPI, this compound, Alexa Fluor 555, and Alexa Fluor 647.

Multiplex Fluorescence In Situ Hybridization (FISH)

This protocol is adapted for the detection of multiple RNA targets using this compound and other spectrally distinct fluorophores.

Materials:

  • Fixed cells or tissue sections on RNase-free slides

  • Probe set for target RNAs, with individual probes labeled with this compound, Cy3, and Cy5

  • Hybridization Buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)

  • Wash Buffers (e.g., 2x SSC with 50% formamide, 2x SSC, 1x SSC)

  • DAPI solution

  • Antifade mounting medium

Procedure:

  • Permeabilization: Permeabilize the samples according to standard protocols (e.g., with ethanol or acetone).

  • Pre-hybridization: Pre-warm the hybridization buffer. Apply to the sample and incubate for at least 30 minutes at 37°C.

  • Hybridization: Dilute the fluorescently labeled probes in the hybridization buffer. Apply the probe mixture to the sample, cover with a coverslip, and seal to prevent evaporation. Incubate overnight in a humidified chamber at 37°C.

  • Post-Hybridization Washes:

    • Wash twice with pre-warmed 2x SSC/50% formamide for 30 minutes each at 37°C.

    • Wash twice with 2x SSC for 15 minutes each at 37°C.

    • Wash once with 1x SSC for 15 minutes at room temperature.

  • Counterstaining: Stain with DAPI for 5 minutes.

  • Washing: Briefly wash with 1x SSC.

  • Mounting: Mount with an antifade mounting medium.

  • Imaging: Acquire images using a fluorescence microscope with appropriate filter sets for DAPI, this compound, Cy3, and Cy5.

Visualizing Multiplexing Concepts

To better understand the principles and workflows discussed, the following diagrams have been generated using the DOT language.

Spectral_Overlap ATTO_514_Ex This compound (511 nm) ATTO_514_Em This compound (532 nm) ATTO_514_Ex->ATTO_514_Em Emits Alexa_555_Ex Alexa Fluor 555 (555 nm) Alexa_555_Em Alexa Fluor 555 (565 nm) Alexa_555_Ex->Alexa_555_Em Emits Alexa_647_Ex Alexa Fluor 647 (650 nm) Alexa_647_Em Alexa Fluor 647 (668 nm) Alexa_647_Ex->Alexa_647_Em Emits Detector 1 Detector 1 ATTO_514_Em->Detector 1 Detector 2 Detector 2 Alexa_555_Em->Detector 2 Detector 3 Detector 3 Alexa_647_Em->Detector 3 488nm Laser 488nm Laser 488nm Laser->ATTO_514_Ex Excites 561nm Laser 561nm Laser 561nm Laser->Alexa_555_Ex Excites 640nm Laser 640nm Laser 640nm Laser->Alexa_647_Ex Excites

Caption: Spectral properties for a three-color multiplexing experiment.

Multiplex_IF_Workflow start Start: Fixed & Permeabilized Sample blocking Blocking Step (e.g., Normal Serum) start->blocking primary_ab Primary Antibody Incubation (Cocktail of Mouse, Rabbit, Goat Abs) blocking->primary_ab wash1 Wash (PBS) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (this compound, AF555, AF647 conjugates) wash1->secondary_ab wash2 Wash (PBS) secondary_ab->wash2 counterstain Counterstain (DAPI) wash2->counterstain mount Mounting (Antifade Medium) counterstain->mount image Image Acquisition mount->image

Caption: General workflow for a multiplex immunofluorescence experiment.

References

ATTO 514: A Comparative Guide to Performance and Lot-to-Lot Consistency Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescent dyes, consistent performance across experiments is paramount. This guide provides a comprehensive comparison of ATTO 514 with its spectral alternatives and outlines detailed experimental protocols for in-house validation of lot-to-lot consistency. While direct manufacturer data on lot-to-lot variability is not publicly available, this guide equips users with the tools to ensure reliable and reproducible results.

This compound is a hydrophilic fluorescent label known for its high water solubility, strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability.[1][2][3][4][5][6] These characteristics make it well-suited for a range of applications, including single-molecule detection, high-resolution microscopy (PALM, dSTORM, STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2][3][4][6] The dye is efficiently excited by the 514 nm line of an Argon-Ion laser.[2][3][4][6]

Comparison with Spectral Alternatives

Several alternative fluorescent dyes with similar spectral properties to this compound are available. The primary competitors include Alexa Fluor 514, JOE, and TET. The selection of a dye may depend on the specific application, instrumentation, and budget.

FeatureThis compoundAlexa Fluor 514JOETET
Excitation Max (nm) 511[1][3]517[7]529[7]519[7]
Emission Max (nm) 532[1][7]542[7]555[7]539[7]
**Molar Extinction Coefficient (M⁻¹cm⁻¹) **115,000Not specifiedNot specifiedNot specified
Fluorescence Quantum Yield 0.85[1]Not specifiedNot specifiedNot specified
Key Advantages High photostability, excellent water solubility, high quantum yield.[1][2][3][4][5][6]Part of the widely used and well-documented Alexa Fluor family.[8]Common alternative.[7]Common alternative.[7]

Experimental Protocols for Lot-to-Lot Consistency Validation

To ensure the reproducibility of experimental results, it is crucial to validate the consistency of new lots of fluorescent dyes. The following protocols outline key experiments for assessing the quality and performance of this compound.

Spectroscopic Analysis

Objective: To verify the absorption and emission spectra of a new dye lot against a previously validated lot.

Methodology:

  • Sample Preparation: Prepare solutions of the new and reference dye lots in a suitable solvent (e.g., phosphate-buffered saline, PBS) at the same concentration. A typical concentration for spectroscopic measurements is in the low micromolar range.

  • Absorption Spectroscopy:

    • Use a UV-Visible spectrophotometer to measure the absorbance spectrum of each sample from approximately 400 nm to 600 nm.

    • Determine the wavelength of maximum absorbance (λ_max_).

    • Calculate the molar extinction coefficient using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_max_, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette.

  • Fluorescence Spectroscopy:

    • Use a spectrofluorometer to measure the emission spectrum of each sample. Excite the samples at the absorption maximum (λ_max_).

    • Determine the wavelength of maximum emission.

    • Measure the fluorescence quantum yield relative to a standard with a known quantum yield in the same spectral region.

Acceptance Criteria: The absorption and emission maxima of the new lot should be within ±2 nm of the reference lot. The calculated molar extinction coefficient and relative quantum yield should be within ±10% of the reference lot.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the dye.

Methodology:

  • Sample Preparation: Dissolve the new and reference dye lots in a suitable solvent compatible with the HPLC system (e.g., a mixture of water and acetonitrile).

  • HPLC Analysis:

    • Use a reversed-phase HPLC column (e.g., C18).

    • Employ a gradient elution method with a mobile phase consisting of an aqueous buffer (e.g., triethylammonium acetate) and an organic solvent (e.g., acetonitrile).

    • Monitor the elution profile using a UV-Vis detector at the dye's absorption maximum.

  • Data Analysis: Compare the chromatograms of the new and reference lots. The purity can be estimated by the relative area of the main peak.

Acceptance Criteria: The purity of the new lot should be comparable to the reference lot, typically >95%. No significant new impurity peaks should be observed.

Functional Testing in a Representative Application

Objective: To confirm that the new dye lot performs equivalently to the reference lot in a relevant biological experiment.

Methodology (Example: Immunofluorescence Staining):

  • Conjugation: Conjugate the new and reference lots of this compound NHS ester to a secondary antibody following a standard protocol.[1]

  • Staining: Use the antibody conjugates to stain fixed and permeabilized cells expressing the target antigen. Perform a dilution series of the antibody conjugates to assess signal intensity and background.

  • Imaging: Acquire images using a fluorescence microscope with consistent settings (e.g., laser power, exposure time, detector gain) for both new and reference lot-stained samples.

  • Analysis: Quantify the fluorescence intensity of specifically stained structures and the background signal.

Acceptance Criteria: The signal-to-noise ratio and overall staining pattern of the new lot should be comparable to the reference lot.

Visualization of Validation Workflow

G cluster_0 Lot-to-Lot Validation Workflow for this compound new_lot Receive New Lot of this compound spectroscopy Spectroscopic Analysis (Absorption & Emission) new_lot->spectroscopy hplc Purity Assessment (HPLC) new_lot->hplc functional_test Functional Testing (e.g., Immunofluorescence) new_lot->functional_test data_comparison Compare Data to Reference Lot/Specification spectroscopy->data_comparison hplc->data_comparison functional_test->data_comparison pass Lot Passes Validation fail Lot Fails Validation (Contact Manufacturer) data_comparison->pass Meets Criteria data_comparison->fail Does Not Meet Criteria

Caption: Workflow for validating the consistency of new this compound dye lots.

By implementing these validation steps, researchers can mitigate the risk of variability in their experiments and ensure the continued high performance of this compound in their critical applications.

References

Safety Operating Guide

Proper Disposal of ATTO 514: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory reagents is a critical aspect of research conduct. This document provides essential logistical and safety information for the proper disposal of the fluorescent dye ATTO 514 in its various forms, including carboxy, NHS-ester, and maleimide derivatives. The following procedures are designed to assist researchers, scientists, and drug development professionals in adhering to best practices for chemical waste management.

The primary source for safety and disposal information for any chemical is its Safety Data Sheet (SDS). While this compound is not classified as a hazardous substance, it is imperative to handle it with care and dispose of it as chemical waste through designated channels.[1][2]

Key Disposal Principles

The disposal of this compound, as with any laboratory chemical, should always be carried out in accordance with institutional and local regulations. The following general principles apply:

  • Do Not Dispose Down the Drain: Never dispose of this compound powder or solutions down the sink.

  • Do Not Dispose in Regular Trash: Solid forms of the dye and contaminated materials should not be placed in the regular trash.

  • Use Designated Chemical Waste Containers: All this compound waste should be collected in appropriately labeled containers for chemical waste.

  • Consult Your Institution's EHS: Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on chemical waste disposal procedures. Always follow their specific guidelines.

Disposal Procedures for this compound and its Derivatives

The following table outlines the recommended disposal procedures for different forms of this compound waste.

Waste TypeDisposal Procedure
Unused this compound Powder 1. Collect the original vial containing the unused powder. 2. Place the vial in a designated container for solid chemical waste. 3. Ensure the container is clearly labeled with its contents. 4. Arrange for pickup by your institution's EHS department.
This compound Solutions 1. Collect the waste solution in a sealable, chemical-resistant container (e.g., a glass or polyethylene bottle). 2. Label the container clearly with "Waste this compound in [Solvent Name]" (e.g., "Waste this compound in DMSO"). 3. Store the waste container in a designated satellite accumulation area for liquid chemical waste. 4. Arrange for pickup by your institution's EHS department.
Contaminated Labware (e.g., pipette tips, microfuge tubes) 1. Collect all contaminated disposable labware in a designated container for solid chemical waste. 2. The container should be clearly labeled as "Waste contaminated with this compound". 3. Arrange for pickup by your institution's EHS department.
Empty this compound Vials 1. Triple-rinse the empty vial with a suitable solvent (e.g., the solvent used to dissolve the dye). 2. Collect the first rinseate as hazardous waste and add it to your liquid this compound waste container. 3. Subsequent rinses can typically be disposed of down the drain, but confirm this with your EHS. 4. Deface the label on the empty vial and dispose of it in the appropriate container for glass or plastic waste, as per your institutional guidelines.

Experimental Protocol: Decontamination of Glassware

For reusable glassware contaminated with this compound, follow this decontamination procedure:

  • Initial Rinse: Rinse the glassware with a suitable solvent (e.g., acetone or ethanol) to remove the majority of the dye. Collect this rinse as chemical waste.

  • Wash: Wash the glassware with a laboratory detergent and warm water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 This compound Waste Disposal Decision Process start Identify this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid empty_container Empty Vial waste_type->empty_container Empty collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Chemical Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse Vial empty_container->triple_rinse ehs_pickup Arrange for EHS Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup collect_rinse Collect First Rinse as Liquid Waste triple_rinse->collect_rinse dispose_vial Dispose of Rinsed Vial in Appropriate Receptacle collect_rinse->dispose_vial dispose_vial->ehs_pickup

Caption: Decision-making workflow for the proper disposal of this compound waste.

By following these procedures and consulting with your institution's safety office, you can ensure the safe and compliant disposal of this compound, contributing to a secure and sustainable research environment.

References

Essential Safety and Handling of ATTO 514 for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of fluorescent dyes is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for ATTO 514, a hydrophilic fluorescent label renowned for its high water solubility, strong absorption, and exceptional stability.

While this compound and its derivatives are not classified as hazardous substances under Regulation (EC) No. 1272/2008, adherence to good laboratory practice is essential to ensure personnel safety and maintain experimental integrity.[1] This includes the consistent use of personal protective equipment (PPE) and following established protocols for handling and disposal.

Personal Protective Equipment (PPE)

When working with this compound in its solid form or in solution, the following personal protective equipment is recommended to minimize exposure and ensure a safe working environment.

PPE CategoryItemSpecifications
Hand Protection Disposable GlovesNitrile gloves are recommended. Change gloves immediately if contaminated.
Eye Protection Safety Glasses with Side ShieldsEssential to protect eyes from splashes or aerosols.
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing.
Operational Plan: From Receipt to Disposal

Proper handling of this compound involves a systematic workflow from receiving the product to its final disposal. This ensures the longevity of the product and the safety of laboratory personnel.

Receiving and Storage: Upon receipt, this compound should be stored at -20°C in a dry, dark environment.[2] Before opening, the vial must be allowed to equilibrate to room temperature to prevent moisture condensation, which can affect the product's stability.[2] When stored correctly, ATTO-TEC products are stable for at least three years.[2]

Preparation of Stock Solutions: this compound is soluble in polar solvents such as dimethylformamide (DMF) and dimethylsulfoxide (DMSO).[2] When preparing stock solutions, it is crucial to use anhydrous and amine-free solvents, especially for NHS-esters and maleimides, as they are sensitive to moisture and OH-containing solvents.[2] Stock solutions should be prepared immediately before use to ensure their stability.[2]

Handling: All handling of this compound should be performed by technically qualified individuals experienced in handling potentially hazardous chemicals.[3] Work in a well-ventilated area and avoid the formation of dust or aerosols.

Spill Management: In the event of a spill, avoid direct contact with the skin and eyes. For a small spill of the solid, gently sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For a liquid spill, absorb it with an inert material and place it in a suitable container for disposal.

Disposal Plan

Unused this compound and any waste materials contaminated with the dye should be disposed of in accordance with local, state, and federal regulations for non-hazardous chemical waste. While not classified as hazardous, it is good practice to collect waste in a designated, sealed container and dispose of it through an approved chemical waste management service.

Visualizing Safety and Workflow

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the recommended workflow and the logical hierarchy of safety precautions.

G cluster_0 Preparation cluster_1 Handling cluster_2 Disposal A Receive and Inspect Package B Store at -20°C, Protected from Light and Moisture A->B C Equilibrate Vial to Room Temperature Before Opening B->C D Prepare Stock Solution in a Well-Ventilated Area C->D E Wear Appropriate PPE: - Lab Coat - Safety Glasses - Nitrile Gloves D->E F Perform Experimental Work E->F G Collect Waste in a Labeled, Sealed Container F->G H Dispose of Waste According to Institutional and Local Regulations G->H

Caption: Workflow for the safe handling of this compound from receipt to disposal.

G cluster_0 Core Principles cluster_1 Primary Controls cluster_2 Personal Protective Equipment (PPE) A Safe Handling of this compound B Good Laboratory Practice A->B C Risk Assessment A->C D Engineering Controls (e.g., Fume Hood, Good Ventilation) B->D E Administrative Controls (e.g., SOPs, Training) B->E F Eye Protection (Safety Glasses) C->F G Body Protection (Lab Coat) C->G H Hand Protection (Nitrile Gloves) C->H

Caption: Hierarchy of safety controls for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.